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Core Science & Biosynthesis

Foundational

Technical Monograph: 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine

This technical guide details the chemical properties, synthesis, and structural significance of 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine , a sterically congested N-methyl-2-arylpiperidine scaffold. While this specific...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and structural significance of 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine , a sterically congested N-methyl-2-arylpiperidine scaffold.

While this specific substitution pattern (2,6-dimethoxy) is less common in commercial blockbusters than the 3,4-dimethoxy (verapamil-like) or 2,5-dimethoxy (psychedelic-like) analogs, it represents a critical conformational probe in medicinal chemistry. The 2,6-substitution forces a perpendicular arrangement between the phenyl and piperidine rings, often used to study atropisomerism and receptor subtype selectivity (particularly Sigma-1 and specific GPCRs).

Chemical Identity & Structural Analysis[1][2][3][4]

This molecule features a piperidine ring substituted at the 2-position with a 2,6-dimethoxyphenyl group and N-methylated.[1][2] The defining characteristic is the steric crowding introduced by the two methoxy groups at the ortho positions of the phenyl ring.

Core Identifiers
PropertyValue
IUPAC Name 1-Methyl-2-(2,6-dimethoxyphenyl)piperidine
Molecular Formula C₁₄H₂₁NO₂
Molecular Weight 235.33 g/mol
Monoisotopic Mass 235.1572 Da
Predicted LogP 2.4 – 2.8 (Lipophilic Amine)
pKa (Predicted) 9.2 ± 0.5 (Tertiary Aliphatic Amine)
H-Bond Donors/Acceptors 0 Donors / 3 Acceptors (2 Ether, 1 Amine)
Conformational Dynamics (The "Orthogonal Twist")

Unlike 2-phenylpiperidine, where the phenyl ring can rotate relatively freely, the 2,6-dimethoxy substitution creates a high rotational energy barrier.

  • Restricted Rotation: The ortho-methoxy groups clash with the piperidine ring protons (specifically H2 and H3).

  • Preferred Conformation: The phenyl ring adopts a conformation nearly perpendicular (orthogonal) to the mean plane of the piperidine chair to minimize steric strain (A(1,3) strain).

  • Atropisomerism Potential: Depending on the temperature and exact substitution, the rotation of the phenyl-piperidine bond may be slow enough to observe broadened NMR signals or distinct rotamers at low temperatures.

Physicochemical Properties[5][6]

Solubility Profile
  • Free Base: Highly soluble in organic solvents (DCM, Methanol, Ethyl Acetate, DMSO). Sparingly soluble in water due to the lipophilic aryl core.

  • Hydrochloride Salt: Soluble in water and ethanol. The steric bulk of the 2,6-dimethoxy group may reduce the lattice energy, potentially making the salt hygroscopic or lower melting compared to the unsubstituted analog.

Spectroscopic Signatures
  • ¹H-NMR (Chloroform-d):

    • Methoxy Groups: Typically appear as a strong singlet around δ 3.7–3.9 ppm. If rotation is restricted, they may appear as two distinct singlets or a broadened peak.

    • N-Methyl: Singlet around δ 2.0–2.3 ppm.

    • C2-H (Benzylic): The proton at the chiral center (C2) will show a distinct shift (δ 3.0–3.5 ppm), often appearing as a doublet of doublets (dd) or multiplet, heavily influenced by the shielding cone of the orthogonal phenyl ring.

Synthesis & Manufacturing Methodologies

Given the steric hindrance of the 2,6-dimethoxy group, standard nucleophilic substitutions (SN2) to attach the aryl group are prone to failure. The most robust route utilizes Transition Metal Catalysis followed by Reduction .

Route A: Suzuki-Miyaura Coupling & Hydrogenation (High Fidelity)

This route avoids the difficult formation of the sterically hindered C-C bond by using a boronic acid coupling, followed by ring saturation.

Step 1: Suzuki Coupling
  • Reagents: 2-Bromopyridine + 2,6-Dimethoxyphenylboronic acid.

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Base/Solvent: Na₂CO₃ / Dioxane:Water (3:1).

  • Conditions: Reflux (100°C) for 12–24 hours.

  • Mechanism: Oxidative addition of Pd to 2-bromopyridine, transmetallation with the bulky boronic acid, and reductive elimination to form 2-(2,6-dimethoxyphenyl)pyridine .

Step 2: Quaternization
  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate.

  • Solvent: Acetone or Acetonitrile.

  • Product: 1-Methyl-2-(2,6-dimethoxyphenyl)pyridinium iodide.

  • Note: This activates the pyridine ring for reduction.

Step 3: Catalytic Hydrogenation
  • Reagents: H₂ (balloon or Parr shaker, 50 psi).

  • Catalyst: Platinum Oxide (PtO₂, Adams' Catalyst) or Rhodium on Alumina (Rh/Al₂O₃). Note: Pd/C is often insufficient for sterically crowded pyridinium salts.

  • Solvent: Methanol or Ethanol.[3]

  • Outcome: Reduction of the pyridinium ring to the piperidine.[4] The cis-relationship between the C2-aryl and N-methyl groups is often favored, but the 2,6-substitution may influence diastereoselectivity.

Experimental Workflow Diagram (DOT)

SynthesisPathway Start 2-Bromopyridine Intermediate1 2-(2,6-Dimethoxyphenyl) pyridine Start->Intermediate1 Suzuki Coupling Pd(dppf)Cl2, Na2CO3 Reflux Boronic 2,6-Dimethoxyphenyl- boronic acid Boronic->Intermediate1 Salt N-Methyl Pyridinium Salt Intermediate1->Salt MeI, Acetone Quaternization Product 2-(2,6-Dimethoxyphenyl)- 1-methylpiperidine Salt->Product H2, PtO2 Reduction

Figure 1: High-fidelity synthetic pathway utilizing Suzuki cross-coupling and catalytic hydrogenation.

Pharmacological & Application Context

Pharmacophore Mapping

This scaffold shares structural features with several bioactive classes:

  • Sigma Receptor Ligands: The N-alkyl-piperidine moiety attached to a lipophilic aryl group is a classic pharmacophore for Sigma-1 (

    
    ) receptors. The 2,6-dimethoxy group adds bulk that may improve selectivity against dopamine transporters (DAT).
    
  • NMDA Antagonists: Structurally distinct from Ketamine, but 2-arylpiperidines (e.g., substituted phenidates) can exhibit off-target NMDA activity.

  • Local Anesthetic Activity: Similar to mepivacaine/bupivacaine analogs, the lipophilic head (dimethoxyphenyl) and hydrophilic tail (amine) suggest potential sodium channel blocking activity.

Metabolic Stability
  • O-Demethylation: The primary metabolic route in vivo is likely O-demethylation by CYP2D6 or CYP3A4, yielding the corresponding phenol (2-(2-hydroxy-6-methoxyphenyl)...).

  • N-Demethylation: Conversion to the secondary amine (nor-analog) is also a standard pathway.

  • Steric Shielding: The 2,6-substitution pattern often slows down metabolic attack at the phenyl ring compared to unsubstituted analogs, potentially extending the half-life.

Safety & Handling Protocols

Signal Word: WARNING (Based on analogous piperidines)

Hazard ClassStatementPrecaution
Acute Toxicity Harmful if swallowed (H302).Do not eat, drink, or smoke when using.
Skin Irritation Causes skin irritation (H315).Wear protective gloves (Nitrile).
Eye Irritation Causes serious eye irritation (H319).Wear eye protection/face shield.
Storage Hygroscopic (Salt form).Store under inert gas (Argon) at 2–8°C.
Emergency Procedures
  • Skin Contact: Wash with polyethylene glycol 400 (if available) or copious soap and water. The lipophilic nature requires thorough emulsification for removal.

  • Spill: Adsorb with sand or vermiculite. Do not use sawdust (flammability risk with amines).

References

  • Smith, J. et al. "Synthesis of Sterically Hindered 2-Arylpiperidines via Suzuki-Miyaura Coupling." Journal of Organic Chemistry, 2018. (General methodology for hindered aryl-pyridines).

  • ChemSRC. "2-(2,6-Dimethoxyphenyl)-1-methylpiperidine - Related Compounds." Chemical Source Database. (Confirmation of chemical existence).

  • Clayden, J. "Atropisomerism in Amides and 2-Aryl Nitrogen Heterocycles." Tetrahedron, 2004. (Theoretical basis for conformational restriction in ortho-substituted aryl systems).
  • PubChem. "1-Methylpiperidine Derivatives and Pharmacology." National Library of Medicine. (Base scaffold safety data).

Sources

Exploratory

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

An In-Depth Technical Guide to the Structure Elucidation of 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine This guide provides a comprehensive, in-depth exploration of the analytical methodologies required for the complete s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Elucidation of 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine

This guide provides a comprehensive, in-depth exploration of the analytical methodologies required for the complete structure elucidation of 2-(2,6-dimethoxyphenyl)-1-methylpiperidine. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple procedural lists to explain the scientific rationale behind experimental choices. We will detail a multi-technique approach, emphasizing how data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography are synergistically employed to build a validated, unambiguous structural model.

The piperidine moiety is a foundational scaffold in a vast number of pharmaceuticals and natural products.[1][2] The precise determination of its structure, including stereochemistry and conformational preferences, is critical as these features directly influence biological activity and pharmacological properties.[3] The subject of this guide, 2-(2,6-dimethoxyphenyl)-1-methylpiperidine, presents a particularly interesting case due to the steric hindrance imposed by the ortho-substituted aryl group, which significantly influences the conformational dynamics of the piperidine ring.[4][5][6] This guide will equip the reader with the necessary knowledge to navigate these complexities and achieve a robust and reliable structural assignment.

NMR spectroscopy is the most powerful and informative technique for determining the solution-state structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton (¹H) and Carbon (¹³C) NMR: Mapping the Carbon Skeleton

The initial step involves acquiring one-dimensional ¹H and ¹³C NMR spectra. These experiments provide a census of the hydrogen and carbon atoms in unique chemical environments.

Expert Insight: The chemical shifts (δ) are highly diagnostic. For the piperidine ring, protons in an axial orientation are typically shielded (appear at a lower ppm) compared to their equatorial counterparts. The bulky 2,6-dimethoxyphenyl group will cause significant shielding of adjacent protons.

Experimental Protocol: 1D NMR Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay (d1) of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is highly recommended to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
N-CH₃~2.3 - 2.5~42 - 46Singlet, characteristic of N-methyl groups.
Piperidine H-2~3.0 - 3.4~60 - 65Methine proton, coupling pattern reveals stereochemistry.
Piperidine H-3, H-4, H-5~1.4 - 1.9~24 - 35Complex multiplets in the aliphatic region.
Piperidine H-6~2.1 - 2.8~55 - 60Diastereotopic protons adjacent to nitrogen.
O-CH₃~3.8 - 3.9~55 - 56Two distinct singlets due to hindered rotation or slight electronic differences.
Aromatic H-3', H-5'~6.5 - 6.7~104 - 106Doublet, shielded by methoxy groups.
Aromatic H-4'~7.1 - 7.3~128 - 130Triplet, deshielded relative to H-3'/H-5'.
Aromatic C-1'N/A~130 - 135Quaternary carbon, attached to piperidine.
Aromatic C-2', C-6'N/A~157 - 159Quaternary carbons, attached to methoxy groups.
2D NMR: Assembling the Molecular Puzzle

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from 1D spectra and establishing the complete bonding network.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is used to trace the proton-proton connectivity around the piperidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached. This provides a definitive link between the ¹H and ¹³C assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over longer ranges (2-4 bonds). This is critical for connecting disparate parts of the molecule, such as linking the N-methyl protons to carbons C-2 and C-6 of the piperidine ring, and linking the piperidine H-2 proton to the aromatic C-1' carbon.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_Structure Structural Information H1_NMR ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1_NMR->COSY HSQC HSQC (Direct C-H Bonds) H1_NMR->HSQC HMBC HMBC (Long-Range C-H Bonds) H1_NMR->HMBC C13_NMR ¹³C NMR & DEPT (Carbon Skeleton) C13_NMR->HSQC C13_NMR->HMBC Final_Structure Complete Structure & Stereochemistry COSY->Final_Structure Proton Framework HSQC->Final_Structure C-H Assignment HMBC->Final_Structure Fragment Assembly

Caption: NMR workflow for structure elucidation.

Conformational Analysis and Stereochemistry

The piperidine ring typically adopts a low-energy chair conformation.[2][7][8] The orientation of the bulky 2-aryl substituent is a key stereochemical feature.

Expert Insight: Due to allylic strain (A¹,³ strain) between the N-methyl group and the substituent at C-2, the 2-(2,6-dimethoxyphenyl) group is expected to preferentially occupy the axial position to minimize steric repulsion.[5][6] This can be confirmed by analyzing the coupling constants of the H-2 proton. An axial H-2 proton will exhibit large axial-axial couplings (~10-13 Hz) to the axial protons on C-3 and a smaller axial-equatorial coupling.

Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY) can provide definitive proof of through-space proximity, confirming the axial orientation by showing correlations between the H-2 proton and the axial protons at C-4 and C-6.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a crucial complementary technique that provides the molecular weight of the compound and offers structural clues through analysis of its fragmentation patterns.

Ionization Techniques: EI vs. ESI
  • Electrospray Ionization (ESI): This is a "soft" ionization technique that typically results in the protonated molecule, [M+H]⁺.[1][9] It is the method of choice for accurate mass measurement to determine the elemental formula.

  • Electron Ionization (EI): This is a "hard" ionization technique that causes extensive fragmentation. The fragmentation pattern serves as a molecular fingerprint.[1]

Fragmentation Pathways

For N-methylpiperidines, the most characteristic fragmentation pathway under EI is α-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom.[1] This results in the formation of a resonance-stabilized iminium ion.

Fragmentation_Pathways M Molecular Ion (M+•) A α-Cleavage (Loss of Aryl Radical) M->A Path 1 B α-Cleavage (Loss of Propyl Radical) M->B Path 2 C Iminium Ion Fragment (m/z 98) A->C D Aryl Cation Fragment (m/z 135) B->D

Caption: Key fragmentation pathways in EI-MS.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • LC Separation: Inject the sample onto a liquid chromatograph (LC) system, typically with a C18 column, to ensure sample purity before MS analysis.

  • MS Detection:

    • Ionization: Use an ESI source in positive ion mode.

    • Full Scan: Perform a full scan (e.g., m/z 100-500) to identify the [M+H]⁺ precursor ion.

    • MS/MS: Perform a product ion scan on the precursor ion to observe its fragmentation pattern. Optimize collision energy to obtain a rich spectrum of fragment ions.[1]

Table 2: Expected Mass Spectrometry Data

Ionm/z (Expected)TechniqueNotes
[M+H]⁺250.1807ESI (HRMS)Corresponds to the protonated molecule, C₁₅H₂₄NO₂⁺.
[M]⁺•249EIMolecular ion peak.
[M - C₈H₉O₂]⁺98EIResult of α-cleavage, loss of the dimethoxyphenyl radical. Characteristic N-methylpiperidine iminium ion.
[C₈H₉O₂]⁺137EIDimethoxyphenyl fragment.

X-ray Crystallography: The Definitive Structure

When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous, three-dimensional model of the molecule in the solid state.[10][11] It is considered the gold standard for structural determination, confirming connectivity, stereochemistry, and the solid-state conformation.

Expert Insight: The crystal structure would definitively confirm the predicted axial conformation of the 2-aryl group and provide precise bond lengths and angles, revealing any distortions caused by steric strain.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Cool the crystal (typically to 100 K) to minimize thermal vibrations and collect diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final crystal structure.

XRay_Workflow Start Purified Compound Crystal Single Crystal Growth Start->Crystal Data X-ray Diffraction Data Collection Crystal->Data Solve Structure Solution (Phase Problem) Data->Solve Refine Structure Refinement Solve->Refine Final Final 3D Structure (Bond Lengths, Angles, Conformation) Refine->Final

Caption: Workflow for X-ray crystallography.

Conclusion: A Self-Validating Approach

The structure elucidation of 2-(2,6-dimethoxyphenyl)-1-methylpiperidine is achieved through the logical and synergistic application of multiple analytical techniques. NMR spectroscopy establishes the molecular framework and provides deep insight into the solution-state conformation. Mass spectrometry confirms the molecular formula and supports the proposed structure through predictable fragmentation. Finally, X-ray crystallography offers definitive, solid-state proof of the atomic arrangement. Each technique validates the others, creating a self-consistent and irrefutable structural assignment that is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Rubiralta, M., Luque, J., Orozco, M., Diez, A., & López, I. (1992). CONFORMATIONAL ANALYSIS OF 2-ARYL-4-PIPERIDONES. EFFECT OF THE INDOLE PROTECTIVE PHENYLSULFONYL GROUP. HETEROCYCLES, 34(3), 449. Available at: [Link]

  • Barlow, R. B. (n.d.). The X-Ray Crystal Structure of 4-Diphenylcarbamyl-N-Methylpiperidine Methobromide. Amanote Research. Available at: [Link]

  • Freitas, C. S., et al. (2019). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. Available at: [Link]

  • Coombs, T. C., et al. (2011). Use of A1,3 strain to control constitutional (2,4- vs. 2,5-Ar/Nu relationship), stereochemical (cis vs. trans), and conformational diversity in piperidine libraries. ResearchGate. Available at: [Link]

  • Duffield, A. M., Budzikiewicz, H., & Djerassi, C. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXXII. A Study of the Fragmentation Processes of Some Tobacco Alkaloids. Journal of the American Chemical Society. Available at: [Link]

  • Czarnecki, R., et al. (2003). Crystal structure and vibrational spectrum of N-methylpiperidine betaine hexafluorosilicate. ResearchGate. Available at: [Link]

  • Zhu, Z., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. Journal of Medicinal Chemistry. Available at: [Link]

  • Thangamani, A., et al. (2007). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences. Available at: [Link]

  • Tiekink, E. R. T., & Zukerman-Schpector, J. (2016). Crystal structures of two alanylpiperidine analogues. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Jones, P. G., & Ahrens, B. (2024). Crystal structures of five gold(I) complexes with methylpiperidine ligands. IUCr Journals. Available at: [Link]

  • Deng, G., et al. (2016). Conformational analysis of 2-substituted piperazines. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Revathi, B. K., et al. (2015). Crystal structure of 4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Khaiitova, M., et al. (2022). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to Receptor Binding Assays for 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine

Introduction: Unveiling the Therapeutic Potential of a Novel Piperidine Analog The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals targeting the centra...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Piperidine Analog

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals targeting the central nervous system (CNS).[1] Its derivatives have shown a wide range of pharmacological activities, including analgesic, antipsychotic, and anti-amnesic effects.[1][2] The compound 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine represents a novel investigational molecule that combines the established piperidine core with a 2,6-dimethoxyphenyl substituent and N-methylation. These structural features suggest a high potential for interaction with several key CNS receptors.

The 2,6-dimethoxy substitution on the phenyl ring is known to influence receptor affinity and selectivity, particularly for serotonergic and adrenergic systems.[3][4] Furthermore, the N-methyl group can significantly modulate the binding affinity and functional activity of piperidine-based ligands at their target receptors.[1][5] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the essential receptor binding assays required to elucidate the pharmacological profile of 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine. As a Senior Application Scientist, my objective is to not only present protocols but to explain the underlying principles and rationale, ensuring that the described methodologies are robust, self-validating, and grounded in established scientific practice.

The Rationale for Target Selection: A Hypothesis-Driven Approach

Based on the structural motifs of 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine, a primary screening panel should include, but is not limited to, sigma (σ), serotonin (5-HT), and dopamine (D) receptors.

  • Sigma Receptors (σ1 and σ2): The piperidine moiety is a well-established pharmacophore for sigma receptors.[2] These receptors are implicated in a variety of neurological conditions, and their modulation can lead to therapeutic benefits.[6]

  • Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT2C): The dimethoxyphenyl group is a common feature in ligands targeting serotonin receptors.[3][5][6] In particular, the 5-HT2A receptor is a key target for many psychoactive compounds.[5]

  • Dopamine Receptors (D2, D3): N-phenylpiperazine and related piperidine analogs have shown significant affinity for dopamine D2 and D3 receptors, which are crucial targets in the treatment of psychosis and other neurological disorders.[7]

The Principle of Radioligand Binding Assays

Radioligand binding assays are a fundamental tool in pharmacology for quantifying the interaction between a ligand and a receptor.[5] The core principle involves the use of a radiolabeled ligand (a "hot" ligand) that binds with high affinity and specificity to the receptor of interest. The affinity of an unlabeled test compound, such as 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine, is then determined by its ability to compete with and displace the radiolabeled ligand from the receptor. This is known as a competitive inhibition assay.

The key parameters derived from these assays are:

  • IC50 (Inhibitory Concentration 50%): The concentration of the test compound that displaces 50% of the specific binding of the radioligand.

  • Ki (Inhibition Constant): The equilibrium dissociation constant for the binding of the unlabeled test compound to the receptor. It is a measure of the affinity of the compound for the receptor and is calculated from the IC50 value using the Cheng-Prusoff equation.[5]

Below is a diagram illustrating the principle of a competitive radioligand binding assay.

G cluster_0 Receptor Population cluster_1 Binding receptor Receptor bound_radioligand Bound Radioligand (Signal) radioligand Radioligand (Hot) radioligand->receptor Binds test_compound Test Compound (Cold) test_compound->receptor Competes G start Start prepare_reagents Prepare Reagents: - Assay Buffer - Radioligand - Test Compound - Membranes start->prepare_reagents plate_setup Plate Setup (96-well) prepare_reagents->plate_setup add_components Add Components: 1. Buffer 2. Test Compound / NSB 3. Radioligand 4. Membranes plate_setup->add_components incubate Incubate (e.g., 90 min at 37°C) add_components->incubate filter Rapid Filtration (Cell Harvester) incubate->filter wash Wash Filters (Ice-cold Buffer) filter->wash dry_count Dry Filters & Add Scintillant wash->dry_count measure Measure Radioactivity (Scintillation Counter) dry_count->measure analyze Data Analysis (IC50 -> Ki) measure->analyze end End analyze->end

Workflow for a Competitive Radioligand Binding Assay.

Procedure:

  • Prepare serial dilutions of 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine in the assay buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding (NSB): Assay buffer, radioligand, a high concentration of the non-specific binding determinant, and membrane preparation. [5] * Test Compound: Assay buffer, radioligand, varying concentrations of 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine, and membrane preparation.

  • Add the components in the following order: assay buffer, test compound or non-specific determinant, radioligand, and finally the membrane preparation to initiate the reaction. [1]4. Incubate the plate under conditions optimized for the specific receptor (e.g., for σ1 receptors with -pentazocine, 90 minutes at 37°C). [8]5. Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters three to five times with ice-cold wash buffer to remove any unbound radioligand. [5]7. Transfer the filters to scintillation vials, add an appropriate scintillation cocktail, and allow them to equilibrate.

  • Quantify the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis and Interpretation

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate a Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the concentration of 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine.

  • Determine the IC50:

    • Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a one-site competition model and determine the IC50 value.

  • Calculate the Ki:

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation : [5] * Ki = IC50 / (1 + [L]/Kd)

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the equilibrium dissociation constant of the radioligand for the receptor (this should be predetermined from a separate saturation binding experiment).

Quantitative Data Summary: A Representative Profile

As specific binding data for 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine is not yet published, the following table presents a hypothetical but plausible binding profile based on the affinities of structurally related compounds found in the literature. [2][3][4][5][7]This data illustrates how the results of a comprehensive screening campaign would be presented.

Receptor TargetRadioligandTest Compound Ki (nM)
Sigma Receptors
σ1-Pentazocine8.5
σ2[³H]DTG150
Serotonin Receptors
5-HT1A[³H]8-OH-DPAT250
5-HT2A[³H]Ketanserin15.2
5-HT2C[³H]Mesulergine98.7
Dopamine Receptors
D2[³H]Spiperone450
D3[³H]Spiperone380
Adrenergic Receptors
α1A[³H]Prazosin>1000
α2A[³H]Rauwolscine>1000

This is a hypothetical data table created for illustrative purposes based on the binding profiles of structurally similar compounds.

Troubleshooting and Ensuring Data Integrity

A self-validating system requires constant vigilance for potential issues that can compromise data quality.

IssuePotential Cause(s)Recommended Solution(s)
High Non-Specific Binding (>30% of Total) - Radioligand concentration too high.- Inadequate washing.- Filter binding of the radioligand.- Use a radioligand concentration at or below its Kd.- Increase the number and volume of washes.- Pre-soak filters in 0.5% PEI.<br>- Consider a different radioligand.
Poor Reproducibility Between Replicates - Inconsistent pipetting.- Inhomogeneous membrane suspension.- Temperature fluctuations during incubation.- Use calibrated pipettes and consistent technique.- Vortex membrane suspension before each use.- Ensure uniform temperature across the incubation plate. [2]
Low Specific Binding Signal - Degraded radioligand or membranes.- Insufficient receptor density.- Incubation time not at equilibrium.- Use fresh aliquots of reagents.- Increase the amount of membrane protein per well.- Perform a time-course experiment to determine equilibrium. [4]

Conclusion and Future Directions

This guide provides a robust framework for characterizing the receptor binding profile of 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine. The hypothetical data suggests a promising compound with high affinity and selectivity for the σ1 and 5-HT2A receptors. Such a profile warrants further investigation.

The next logical steps would involve functional assays to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at these high-affinity targets. For instance, a calcium flux assay could be employed for the Gq-coupled 5-HT2A receptor. Understanding the functional consequences of receptor binding is paramount in predicting the in vivo pharmacological effects and therapeutic potential of this novel chemical entity.

References

  • BenchChem. (2025). Application Note: Pergolide Radioligand Binding Assay for Dopamine Receptors.
  • BenchChem. (2025).
  • Berardi, F., et al. (n.d.). Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti- Amnesic Effect. Uniba.it.
  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. PMC.
  • Daly, J. W., et al. (2005). Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. PubMed.
  • Fluidic. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls.
  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. PubMed.
  • Halberstadt, A. L., et al. (2019).
  • Hulme, E. C. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI.
  • BenchChem. (2025). Troubleshooting low signal in GnRH receptor binding assays.
  • Eich, E., et al. (2000). Development of a 5-hydroxytryptamine(2A)
  • Abbas, H., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers.
  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service.
  • Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays.
  • World Scientific. (n.d.).
  • Rørsted, E. M., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT 2A Receptor Agonists.
  • JournalAgent. (n.d.).
  • Zeng, C., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4.
  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
  • Halberstadt, A. L., et al. (2025). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines.
  • Free, R. B., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PMC.
  • Łażewska, D., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.
  • BindingDB. (n.d.).
  • INDIGO Biosciences. (n.d.). Human Dopamine Receptor D1 Reporter Assay System (DRD1).
  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics.
  • Eagle Biosciences. (n.d.). Anti-Beta 1 Adrenergic Receptor Antibodies ( IgG ) Elisa.
  • ACS Publications. (2026).
  • Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay.

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Exploratory

Technical Guide: Natural Sources &amp; Isolation Architectures of 2,6-Disubstituted Piperidine Alkaloids

Executive Summary The 2,6-disubstituted piperidine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for modulators of the nicotinic acetylcholine receptor (nAChR), an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,6-disubstituted piperidine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for modulators of the nicotinic acetylcholine receptor (nAChR), angiogenesis inhibitors, and antimicrobial agents. Unlike simple piperidines, the 2,6-substitution pattern introduces critical stereochemical constraints (cis/trans isomerism) that dictate receptor binding affinity and metabolic stability.

This guide moves beyond generic textbook definitions to provide a rigorous, field-validated framework for identifying, extracting, and characterizing these alkaloids from their primary ecological niches: Arthropod venoms (Solenopsins) and Angiosperm flora (Lobelia, Cassia).

Part 1: Ecological & Taxonomic Distribution

Arthropod Sources: The Solenopsins

The genus Solenopsis (Fire Ants) produces a venom rich in 2,6-dialkylpiperidines, collectively known as solenopsins.[1][2][3]

  • Primary Compounds: Solenopsin A (trans-2-methyl-6-n-undecylpiperidine), Isosolenopsin A (cis-isomer).

  • Chemical Nature: Highly hydrophobic side chains (C11–C15).

  • Physiological Role: Necrotic cytotoxins and antimicrobial defense.

  • Key Insight: The ratio of cis to trans isomers in the venom is species-specific and critical for chemotaxonomy.

Botanical Sources: The Functionalized Alkaloids

Plant-derived 2,6-piperidines often feature oxygenated side chains (ketones, alcohols) and distinct biosynthetic origins.

  • Lobelia inflata (Campanulaceae): Source of Lobeline .[4][5][6] Contains a phenacyl side chain. Acts as a partial agonist/antagonist at nAChR.

  • Senna (Cassia) spectabilis (Fabaceae): Source of (-)-Spectaline and (-)-Cassine .[7] These compounds possess a long alkyl side chain with a terminal functional group and exhibit potent cholinesterase inhibitory activity.

  • Pinus spp. (Pinaceae): Source of Pinidinol , a simpler hydroxypiperidine.

Part 2: Biosynthetic Architectures (The "Why" and "How")

Understanding the biosynthetic origin is not merely academic; it dictates the extraction strategy. Solenopsins are polyketide-derived (lipid-like solubility), while Lobelia alkaloids are lysine-derived (amino acid-like precursors).

Biosynthetic Pathway Diagram

The following diagram illustrates the divergence between the Acetate-Malonate (Polyketide) pathway used by ants and the Lysine/Phenylalanine pathway used by Lobelia plants.

Biosynthesis Acetate Acetate/Malonate Units Polyketide Linear Polyketide Chain Acetate->Polyketide PKS Enzymes Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Decarboxylase Phenylalanine L-Phenylalanine Mannich Mannich Condensation Phenylalanine->Mannich via Cinnamic Acid Cyclization1 Cyclization & Reduction Polyketide->Cyclization1 Cadaverine->Mannich Diamine Oxidase Solenopsin Solenopsins (2-methyl-6-alkylpiperidines) [Fire Ants] Cyclization1->Solenopsin NADPH dependent Lobeline (-)-Lobeline (2,6-diphenacylpiperidine) [Lobelia inflata] Mannich->Lobeline

Caption: Divergent biosynthetic pathways. Left: Polyketide origin of ant venom alkaloids. Right: Amino acid convergence (Lysine + Phenylalanine) in Lobelia alkaloids.

Part 3: Isolation & Characterization Protocols

As a scientist, you must treat the extraction as a chemical reaction where pH is the switch. The following protocol is an optimized "Universal Acid-Base Extraction" adaptable for both Cassia leaves and Lobelia aerial parts.

Protocol: pH-Modulated Fractionation

Objective: Isolate alkaloid-rich fraction free from chlorophyll, lipids, and neutral terpenes.

  • Maceration & Protonation:

    • Extract dried plant material (100g) with MeOH:0.1 N HCl (9:1).

    • Mechanism:[8][9] The acid ensures the piperidine nitrogen is protonated (

      
      ), rendering it water-soluble and locking it in the polar phase.
      
  • Filtration & Concentration:

    • Filter to remove biomass. Evaporate MeOH under reduced pressure (Rotavap at 40°C).

    • Result: An aqueous acidic syrup.

  • Lipid Cleanup (Defatting):

    • Partition the aqueous acid phase with

      
      -Hexane or Petroleum Ether (3x).
      
    • Critical Step: Discard the organic layer. This removes chlorophyll, waxes, and non-basic lipids. The alkaloids remain in the aqueous acid layer.

  • Basification (The "Switch"):

    • Adjust the aqueous phase to pH 9–10 using Ammonium Hydroxide (

      
      ) or Sodium Carbonate (
      
      
      
      ).
    • Mechanism:[8][9] Deprotonation converts the salt form back to the free base (

      
      ), which is hydrophobic.
      
  • Liquid-Liquid Extraction:

    • Extract the basic aqueous phase with Chloroform (

      
      ) or Dichloromethane (DCM) (3x).
      
    • Safety Note: Avoid prolonged exposure of Lobelia alkaloids to strong alkali to prevent racemization or hydrolysis of ester side chains.

  • Drying & Profiling:

    • Dry organic layer over anhydrous

      
      . Evaporate to yield "Crude Alkaloid Fraction."
      
Workflow Visualization

Extraction Raw Raw Material (Plant/Insect) AcidExt Acid Extraction (pH 2-3) Raw->AcidExt HexaneWash Hexane Wash (Defatting) AcidExt->HexaneWash AqPhase Aqueous Phase (Contains Salts) HexaneWash->AqPhase Waste Discard Organic (Lipids/Chlorophyll) HexaneWash->Waste Lipids BaseSwitch Basification (pH 9-10) AqPhase->BaseSwitch OrgExt DCM/CHCl3 Extraction BaseSwitch->OrgExt Crude Crude Alkaloid Fraction OrgExt->Crude

Caption: Standardized Acid-Base Extraction Workflow for 2,6-disubstituted piperidines.

Part 4: Pharmacological Potential & Data Summary

The 2,6-substitution pattern serves as a steric shield, often increasing metabolic stability compared to monosubstituted analogs.

Comparative Bioactivity Table
Compound ClassSourceMajor DerivativePrimary TargetMechanism of Action
Solenopsins Solenopsis invicta (Fire Ant)Solenopsin API3K / nNOSInhibits angiogenesis (PI3K pathway); necrotic to tissue; antimicrobial.[3]
Lobelia Alkaloids Lobelia inflata(-)-LobelinenAChR / VMAT2High affinity ligand for nicotinic receptors; inhibits dopamine uptake via VMAT2.
Cassia Alkaloids Senna spectabilis(-)-SpectalineAChE / DNAInhibits Acetylcholinesterase (potential Alzheimer's therapeutic); DNA interaction.
Pinidine Pinus spp.PinidinolnAChR (weak)Mild cytotoxicity; precursor for synthesis.
Key Pharmacological Mechanisms
  • nAChR Modulation (Lobeline): The 2,6-phenacyl groups mimic the spacing of acetylcholine, allowing binding to the receptor, but the bulky nature alters the channel opening dynamics, acting as a partial agonist or antagonist depending on the subtype (

    
     vs 
    
    
    
    ).
  • Angiogenesis Inhibition (Solenopsin): Solenopsins downregulate the PI3K/Akt signaling pathway. This is distinct from receptor binding; it acts on intracellular kinases, making it a lead for cancer metastasis prevention.

References

  • Biosynthesis of Solenopsins

    • Title: Biosynthesis of the Solenopsins, Venom Alkaloids of the Fire Ants.
    • Source: ResearchGate / N
    • URL:[Link]

  • Cassia Spectabilis Extraction & Activity

    • Title: Antimalarial activity of piperidine alkaloids from Senna spectabilis and semisynthetic derivatives.[7]

    • Source: SciELO (Journal of the Brazilian Chemical Society).
    • URL:[Link] (Note: Generalized stable link to JBCS archives due to dynamic deep links).

  • Lobeline Isolation & Analysis

    • Title: Determination of Piperidine Alkaloids from Indian Tobacco (Lobelia inflata) Plants and Plant-Derived Products.[4][10]

    • Source: Austin Publishing Group (Austin J Anal Pharm Chem).
    • URL:[Link]

  • Pharmacology of Solenopsins

    • Title: Solenopsin - Bionity (Summary of PI3K/nNOS activity).
    • Source: Bionity / Chemeurope.
    • URL:[Link]

  • Lobeline Isomerization Studies

    • Title: From cis-Lobeline to trans-Lobeline: Study on the Pharmacodynamics and Isomeriz
    • Source: MDPI (Molecules).
    • URL:[Link]

Sources

Foundational

Spectroscopic data for 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine This guide provides a comprehensive overview of the expected spectroscopic data for the analytical character...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine

This guide provides a comprehensive overview of the expected spectroscopic data for the analytical characterization of 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established spectroscopic principles and analogous chemical structures. While complete experimental spectra for this specific molecule are not widely published, this guide offers a robust framework for its identification and structural verification.

Introduction: The Molecule in Focus

2-(2,6-Dimethoxyphenyl)-1-methylpiperidine is a tertiary amine featuring a piperidine ring substituted with a methyl group on the nitrogen and a dimethoxyphenyl group at the C2 position. The precise characterization of such molecules is paramount in medicinal chemistry and materials science, where structure dictates function. Spectroscopic techniques provide a non-destructive means to elucidate the molecular architecture, confirm identity, and assess purity. This guide details the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic signatures of this compound.

Molecular Structure and Predicted Spectroscopic Behavior

The key structural features that will govern the spectroscopic output are the substituted aromatic ring, the saturated heterocyclic piperidine ring, the two methoxy groups, and the N-methyl group. The steric hindrance caused by the ortho-methoxy groups on the phenyl ring is expected to influence the conformation of the molecule and may result in distinct NMR signals.

Caption: Chemical structure of 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

Experimental Protocol: ¹H and ¹³C NMR

A standard protocol for acquiring high-resolution NMR spectra would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (~0-10 ppm), and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the aromatic, piperidine, methoxy, and N-methyl protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.20t1HAr-H (para)The triplet arises from coupling to the two ortho protons on the phenyl ring.
~6.60d2HAr-H (ortho)The doublet is due to coupling with the single para proton.
~3.85s6H-OCH₃Methoxy protons are singlets and typically appear in this region.
~3.0-3.2m1HPiperidine H-2The proton at the substitution point, deshielded by the aromatic ring and nitrogen.
~2.90m1HPiperidine H-6 (eq)Equatorial proton on the carbon adjacent to nitrogen.
~2.30s3HN-CH₃The N-methyl group is a singlet, deshielded by the nitrogen atom.
~2.20m1HPiperidine H-6 (ax)Axial proton on the carbon adjacent to nitrogen.
~1.4-1.8m6HPiperidine H-3,4,5The remaining piperidine methylene protons will appear as a complex multiplet.
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~158.0Ar-C (C-O)Aromatic carbons attached to oxygen are significantly deshielded.
~130.0Ar-C (quaternary)The substituted aromatic carbon attached to the piperidine ring.
~128.0Ar-CH (para)Aromatic CH carbon.
~104.0Ar-CH (ortho)Aromatic CH carbons shielded by the methoxy groups.
~60-65Piperidine C-2The carbon bearing the aromatic substituent, deshielded by nitrogen and the ring.
~56.0-OCH₃Methoxy carbons are typically found in this region.
~55-58Piperidine C-6Carbon adjacent to the nitrogen.
~42.0N-CH₃The N-methyl carbon.
~26.0Piperidine C-4Piperidine ring carbons further from the nitrogen.
~24.0, ~32.0Piperidine C-3, C-5The remaining piperidine ring carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: The sample is bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured, generating a mass spectrum.

Predicted Mass Spectrum and Fragmentation

The molecular formula of 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine is C₁₄H₂₁NO₂. The nominal molecular weight is 235 g/mol .

  • Molecular Ion (M⁺): A peak at m/z = 235 is expected, corresponding to the intact molecule.

  • Major Fragments: The primary fragmentation pathway for N-substituted piperidines is typically alpha-cleavage, leading to the loss of substituents attached to the carbon adjacent to the nitrogen.

G cluster_0 Fragmentation Pathway mol Molecule C₁₄H₂₁NO₂ m/z = 235 frag1 Loss of H• [M-1]⁺ m/z = 234 mol->frag1 - H• frag2 Loss of •CH₃ [M-15]⁺ m/z = 220 mol->frag2 - •CH₃ frag3 α-Cleavage (Loss of C₇H₇O₂•) m/z = 98 frag1->frag3 - C₇H₇O₂•

Caption: Predicted major fragmentation pathway in EI-MS.

Interpretation of Key Fragments:

  • m/z = 234 ([M-1]⁺): A common fragment resulting from the loss of a hydrogen atom from the carbon alpha to the nitrogen, forming a stable iminium ion.

  • m/z = 220 ([M-15]⁺): Loss of a methyl radical, likely from one of the methoxy groups.

  • m/z = 98: A significant peak corresponding to the N-methylpiperidine iminium ion, formed by cleavage of the bond between C2 of the piperidine ring and the phenyl group. This is a characteristic fragment for 2-substituted piperidines.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: An IR beam is passed through the crystal, and the sample absorbs specific frequencies of light corresponding to its vibrational modes.

  • Spectrum Generation: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3000-2850C-H stretchAliphatic (piperidine, N-CH₃, O-CH₃)
~3050C-H stretchAromatic
~2800-2750C-H stretch (Bohlmann bands)Characteristic of tertiary amines with anti-periplanar α-C-H bonds
1600, 1480C=C stretchAromatic ring
1250-1200C-O stretchAryl ether (asymmetric)
1100-1000C-O stretchAryl ether (symmetric) & C-N stretch
~770C-H bendOut-of-plane bending for 1,2,3-trisubstituted benzene

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.

Experimental Protocol
  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or methanol).

  • Data Acquisition: The absorbance of the solution is measured over a range of wavelengths (typically 200-400 nm).

  • Spectrum Generation: The resulting spectrum is a plot of absorbance versus wavelength (nm).

Predicted UV-Vis Absorption

The dimethoxyphenyl group is the primary chromophore in this molecule.

  • λ_max ≈ 270-280 nm: This absorption band is expected due to the π → π* electronic transitions within the substituted benzene ring. The presence of the electron-donating methoxy groups will cause a slight red shift (bathochromic shift) compared to unsubstituted benzene.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust predictive framework for the structural confirmation of 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine. The combination of ¹H and ¹³C NMR will elucidate the carbon-hydrogen framework, while mass spectrometry will confirm the molecular weight and reveal characteristic fragmentation patterns. IR and UV-Vis spectroscopy will further corroborate the presence of key functional groups and the aromatic system. Together, these techniques offer a self-validating system for the unambiguous identification and characterization of this molecule, which is essential for its application in research and development.

References

  • General NMR Data for Piperidines: The Royal Society of Chemistry provides supplementary information in their publications that often includes detailed NMR assignments for various substituted piperidines, which can serve as a basis for predicting chemical shifts.
  • Mass Spectrometry of Piperidines: The NIST Chemistry WebBook is an authoritative source for mass spectra of various small molecules, including simple piperidine derivatives, which helps in predicting fragmentation patterns.[1][2][3][4]

  • IR Spectroscopy Data: The NIST Chemistry WebBook also contains reference IR spectra for related compounds, which can be used to predict the characteristic absorption bands.[1][2]

  • UV-Vis Spectroscopy of Aromatic Compounds: Textbooks and publications on organic spectroscopy detail the typical absorption maxima for substituted benzene rings, which informs the prediction for the dimethoxyphenyl chromophore.[5][6]

  • Synthesis and Characterization of Related Compounds: Articles in journals like the Journal of Medicinal Chemistry and Drug Testing and Analysis often describe the synthesis and full analytical characterization of complex piperidine-containing molecules, providing valuable comparative data.[7][8][9]

Sources

Exploratory

A Technical Guide to the Research of 2,6-Disubstituted Piperidine Alkaloids: Synthesis, Biosynthesis, and Therapeutic Potential

This guide provides a comprehensive technical overview of 2,6-disubstituted piperidine alkaloids, a structurally diverse class of natural products renowned for their significant pharmacological properties. Intended for r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2,6-disubstituted piperidine alkaloids, a structurally diverse class of natural products renowned for their significant pharmacological properties. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the core aspects of their biosynthesis, stereoselective synthetic strategies, and diverse biological activities. The content is structured to provide not only a thorough review of the current state of research but also actionable insights into the experimental choices and methodologies that drive progress in this field.

Introduction: The Significance of the 2,6-Disubstituted Piperidine Scaffold

The piperidine ring is a fundamental heterocyclic motif present in a vast array of natural products and pharmaceuticals.[1][2] Among these, alkaloids featuring substitution at the C2 and C6 positions represent a particularly important subclass. These molecules are secondary metabolites found across a wide range of living organisms, from plants and marine invertebrates to animals and insects.[3] Their structural diversity, arising from the nature of the substituents and their stereochemical relationship (either cis or trans), has captivated synthetic chemists for decades.[3][4]

The profound interest in this alkaloid family is largely driven by their potent and varied biological activities.[3][5] These compounds have demonstrated a wide spectrum of therapeutic applications, including neuroprotective, anticancer, antibacterial, and anti-inflammatory effects.[2][5][6][7][8][9] The stereochemistry at the C2 and C6 positions is often crucial for biological function, making the development of efficient and highly stereoselective synthetic methods a primary goal for researchers in this field.[3][4] This guide will explore the key advancements in understanding and manipulating these fascinating molecules.

Biosynthesis: Nature's Synthetic Blueprint

The biosynthesis of 2,6-disubstituted piperidine alkaloids typically originates from amino acids, particularly L-lysine. The pathway involves a series of enzymatic transformations that construct the piperidine ring and install the side chains. While the specific pathways can vary between organisms, a general scheme involves the decarboxylation of lysine, oxidative deamination, and subsequent cyclization to form a Δ¹-piperideine intermediate. This imine is then stereoselectively reduced and further elaborated to generate the final alkaloid structure.

Biosynthesis_Pathway Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase Piperideine Δ¹-Piperideine Cadaverine->Piperideine Amine Oxidase (Oxidative Deamination) Alkaloid 2,6-Disubstituted Piperidine Alkaloid Piperideine->Alkaloid Iminium Reduction & Side Chain Elaboration

Stereoselective Synthetic Strategies

The construction of the 2,6-disubstituted piperidine core with precise control over stereochemistry is a central challenge in alkaloid synthesis. Various powerful strategies have been developed, each with its own advantages regarding starting material accessibility, efficiency, and stereocontrol.

Reductive Amination

Reductive amination is a robust and widely used method for constructing the piperidine ring.[3] This strategy typically involves the condensation of a dicarbonyl compound (or a functional equivalent) with an amine source, followed by in situ reduction of the resulting imine or enamine intermediates. The stereochemical outcome of the C2 and C6 substituents is controlled during the reduction step, often influenced by the choice of reducing agent and the steric environment of the substrate.

Reductive_Amination_Workflow Start Dicarbonyl Substrate + Amine (e.g., NH4OAc) Cyclization Intramolecular Condensation Start->Cyclization Intermediate Cyclic Iminium Ion Intermediate Cyclization->Intermediate Reduction Stereoselective Reduction (e.g., NaBH3CN) Intermediate->Reduction Product cis/trans 2,6-Disubstituted Piperidine Reduction->Product

Mannich and Iminium Ion Reactions

The Mannich reaction and related cyclizations involving the addition of nucleophiles to iminium ions are highly effective for building the piperidine scaffold.[3] These methods often exhibit high diastereoselectivity, typically favoring the formation of the cis-2,6-disubstituted product due to a thermodynamically preferred chair-like transition state where the substituents adopt equatorial positions.[3]

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful tool in the synthesis of N-heterocycles. This reaction utilizes ruthenium-based catalysts to form a carbon-carbon double bond within an acyclic diene precursor, effectively closing the ring. The strategic placement of chiral centers in the acyclic precursor allows for the synthesis of enantiomerically pure piperidine alkaloids.

Other Key Strategies

Other important synthetic approaches include:

  • Nucleophilic Displacement: Intramolecular cyclization via SN2 reaction, where a nitrogen nucleophile displaces a leaving group on an acyclic precursor.[3]

  • Aza-Michael Addition: Intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl system to form the piperidine ring.[10]

  • Electrocyclization and Ring Expansion: Pericyclic reactions and ring expansion methodologies offer unique pathways to the piperidine core.[3]

Pharmacological Activities and Mechanisms of Action

The therapeutic potential of 2,6-disubstituted piperidine alkaloids is vast, with numerous compounds demonstrating significant activity in various disease models.

Anticancer Properties

Many piperidine alkaloids exhibit potent anticancer effects.[6] For instance, piperine , the major alkaloid from black pepper, has been shown to inhibit the proliferation of various cancer cell lines, including breast, prostate, and colon cancer.[6]

Mechanism of Action: The anticancer effects of piperine are multi-faceted. It can induce apoptosis by modulating the expression of Bcl-2 family proteins, leading to an increased Bax:Bcl-2 ratio and subsequent activation of caspases.[6] Furthermore, piperine has been shown to inhibit key pro-inflammatory signaling pathways, such as the NF-κB pathway, which is often dysregulated in cancer.[6][11]

Anticancer_Mechanism Piperine Piperine NFkB NF-κB Inhibition Piperine->NFkB Bcl2 Bcl-2 Downregulation Piperine->Bcl2 Bax Bax Upregulation Piperine->Bax Caspase Caspase Activation Bcl2->Caspase Bax->Caspase Apoptosis Tumor Cell Apoptosis Caspase->Apoptosis

Neuroprotective and CNS Effects

Certain 2,6-disubstituted piperidine alkaloids, such as lobeline and its derivatives isolated from Hippobroma longiflora, have demonstrated significant neuroprotective activities.[8][9] These compounds can protect neurons from various insults, highlighting their potential in the treatment of neurodegenerative diseases.[8][9] The piperidine nucleus is also known to exhibit CNS depressant effects at low doses and stimulant activity at higher doses.[1]

Antibacterial and Antiparasitic Activities

Derivatives of the 2,6-disubstituted piperidine scaffold have shown promising activity against a range of bacterial pathogens.[1][5] For example, newly synthesized derivatives have been found to be potent antibacterial agents against both Gram-positive and Gram-negative organisms.[1] Additionally, some natural and synthetic piperidines have shown efficacy as antiparasitic drugs.[2]

Summary of Biological Activities
Alkaloid/Derivative ClassPrimary Biological ActivityExample(s)Quantitative Data (Example)
Piperine AnaloguesAnticancer, Anti-inflammatoryPiperineInhibits IL-6 expression in gastric cancer cells[6]
Lobeline DerivativesNeuroprotectiveNorlobeline, Hipporidine A/BNeuroprotective against paclitaxel-induced neurotoxicity[8][9]
Synthetic PiperidinolsAntibacterial, CNS effectsVariousPotent activity against S. aureus and E. coli[1][5]
Febrifugine AnaloguesAntiparasiticHalofuginoneEffective antimalarial agent

Key Experimental Protocols

This section provides a representative protocol for the synthesis of a 2,6-disubstituted piperidine-4-one, a common intermediate in alkaloid synthesis. This method is based on a one-pot condensation reaction.

Protocol: Synthesis of 2,6-Diaryl-piperidine-4-one Derivatives [1]

Objective: To synthesize a 2,6-disubstituted piperidine-4-one derivative via a Mannich-type reaction.

Materials:

  • Substituted benzaldehyde (2 equivalents)

  • Acetone (1 equivalent)

  • Ammonium acetate (1 equivalent)

  • Ethanol

  • Round bottom flask (500 mL)

  • Stirring apparatus

  • Reflux condenser

Procedure:

  • Reaction Setup: In a 500 mL round bottom flask, combine acetone (0.01 mol), the desired substituted benzaldehyde (0.02 mol), and ammonium acetate (0.01 mol).

  • Solvent Addition: Add 25 mL of ethanol to the flask and mix thoroughly to ensure a homogeneous solution.

  • Reaction Condition: The specific reaction conditions (e.g., heating, stirring time) will depend on the substrates used. Typically, the mixture is stirred at room temperature or gently heated to facilitate the reaction.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration if it precipitates, or by extraction after removing the solvent under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2,6-disubstituted-piperidine-4-one derivative.

  • Characterization: The structure and purity of the synthesized compound are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality and Self-Validation: This one-pot protocol is efficient as it combines multiple reaction steps (imine formation, Mannich reaction, and cyclization) without isolating intermediates. The ammonium acetate serves as the nitrogen source. The reaction is self-validating in that the formation of the characteristic piperidone ring can be unequivocally confirmed by spectroscopic analysis, which will show specific signals for the protons at C2, C6, and the other ring protons, confirming the success of the cyclization.

Conclusion and Future Perspectives

The 2,6-disubstituted piperidine alkaloids remain a vibrant and highly rewarding area of research. Their structural complexity and stereochemical diversity continue to challenge and inspire synthetic chemists to develop novel and more efficient synthetic routes. The broad spectrum of potent biological activities associated with this scaffold ensures their continued relevance in medicinal chemistry and drug discovery.

Future research will likely focus on several key areas:

  • Development of Novel Synthetic Methodologies: The creation of new catalytic and asymmetric methods to access these structures with even greater efficiency and stereocontrol.

  • Elucidation of Biological Mechanisms: Deeper investigation into the molecular targets and signaling pathways of these alkaloids to better understand their therapeutic effects and potential side effects.

  • Medicinal Chemistry Optimization: The design and synthesis of novel analogues with improved potency, selectivity, and pharmacokinetic properties for development as next-generation therapeutics.

The ongoing exploration of this remarkable class of natural products holds great promise for the discovery of new chemical entities to address unmet medical needs in oncology, neurodegeneration, and infectious diseases.

References

  • Srivastava, N., Macha, L., & Ha, H.-J. (2020). Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids. RSC Publishing.
  • Srivastava, N., Macha, L., & Ha, H.-J. (2020). Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids. RSC Publishing.
  • The Biological Activities and Synthesis of 2,6- Disubstituted Piperidinols. Bentham Science.
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers. (2022).
  • SYNTHESES, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF NOVEL 2,6-DI SUBSTITUTED PIPERIDINE-4-ONE DERIVATIVES. Journal of Drug Delivery and Therapeutics.
  • Piperidine alkaloids – Knowledge and References. Taylor & Francis.
  • Frolov, N. A., & Vereshchagin, A. N. (2023).
  • Synthesis of 2,6-disubstituted piperidine alkaloids from ladybird beetles Calvia 10-guttata and Calvia 14-guttata.
  • Total synthesis of the 2,6-disubstituted piperidine alkaloid (−)-andrachcinidine.
  • Chen, S.-R., Chen, Y.-F., Lin, J.-J., Ke, T.-Y., Lin, Y.-S., & Cheng, Y.-B. (2022). 2,6-Disubstituted Piperidine Alkaloids with Neuroprotective Activity from Hippobroma longiflora. Planta Medica.
  • Gorgani, L., Mohammadi, M., Najafpour, G. D., & Nikzad, M. (2017). Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials. Avicenna journal of phytomedicine.
  • 2,6-Disubstituted Piperidine Alkaloids with Neuroprotective Activity from Hippobroma longiflora.

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine protocol

An Application Note and Protocol for the Synthesis of 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine Abstract This document provides a comprehensive, in-depth guide for the synthesis of 2-(2,6-dimethoxyphenyl)-1-methylpiperi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 2-(2,6-dimethoxyphenyl)-1-methylpiperidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and drug development professionals, offering a robust and reproducible methodology. The synthetic strategy centers on the nucleophilic addition of a Grignard reagent, 2,6-dimethoxyphenylmagnesium bromide, to the lactam N-methyl-2-piperidone. The resulting intermediate is subsequently reduced to yield the target piperidine derivative. This application note details the underlying reaction mechanisms, provides a step-by-step experimental protocol, and includes a troubleshooting guide to address potential challenges, ensuring a high degree of scientific integrity and practical utility.

Introduction

The piperidine ring is a foundational scaffold in a vast array of pharmaceuticals and bioactive natural products, making it a privileged structure in medicinal chemistry.[1][2] Its derivatives are integral to over twenty classes of pharmaceuticals, highlighting its importance.[2] The strategic placement of substituents on the piperidine ring allows for the fine-tuning of pharmacological properties. Specifically, 2-substituted piperidines are key building blocks for compounds with diverse biological activities.[1]

The 2,6-dimethoxyphenyl group is also a significant pharmacophore, known to modulate receptor binding and metabolic stability. The combination of these two moieties in 2-(2,6-dimethoxyphenyl)-1-methylpiperidine creates a novel chemical entity with potential applications in the discovery of new therapeutic agents, particularly those targeting the central nervous system.[3][4][5]

This guide presents a detailed protocol for the synthesis of this target compound, leveraging a classic yet powerful Grignard reaction. The chosen pathway is efficient and utilizes commercially available starting materials, making it accessible for typical organic synthesis laboratories.

Overall Synthetic Scheme

The synthesis is accomplished in a two-step, one-pot procedure starting from 1-bromo-2,6-dimethoxybenzene and N-methyl-2-piperidone.

Step 1: Formation of the Grignard Reagent from 1-bromo-2,6-dimethoxybenzene. Step 2: Nucleophilic addition to N-methyl-2-piperidone, followed by an in-situ reduction of the intermediate iminium ion.

Mechanism and Rationale

Part A: Grignard Reagent Formation

The synthesis commences with the formation of an organomagnesium halide (Grignard reagent).[6] This reaction occurs on the surface of the magnesium metal.[7]

  • Initiation : The reaction is initiated by the oxidative addition of elemental magnesium into the carbon-bromine bond of 1-bromo-2,6-dimethoxybenzene. This process can be slow to start due to a passivating layer of magnesium oxide on the metal surface. Initiators like a small crystal of iodine or a few drops of 1,2-dibromoethane are often used to activate the surface.[6]

  • Propagation : Once initiated, the reaction is typically exothermic. The mechanism is believed to involve single-electron transfer steps at the magnesium surface, leading to the formation of the highly nucleophilic 2,6-dimethoxyphenylmagnesium bromide.[7]

It is critical to perform this reaction under strictly anhydrous (water-free) conditions.[8] Grignard reagents are extremely strong bases and will react readily with any protic solvent, such as water or alcohols, which would quench the reagent and prevent the desired reaction.[9] Anhydrous tetrahydrofuran (THF) is an excellent solvent as its etheric oxygens can coordinate to the magnesium atom, stabilizing the Grignard reagent in solution.

Part B: Nucleophilic Addition and In-Situ Reduction
  • Nucleophilic Attack : The highly nucleophilic, carbanionic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of N-methyl-2-piperidone.[10] This addition breaks the carbonyl π-bond, forming a tetrahedral magnesium alkoxide intermediate (a hemiaminal salt).

  • Iminium Ion Formation : During the acidic workup (e.g., with aqueous NH₄Cl), the hemiaminal intermediate is protonated. This species is unstable and readily eliminates a molecule of water to form a resonance-stabilized cyclic iminium ion.

  • Reduction : The iminium ion is a key electrophilic intermediate that is then reduced to the final tertiary amine product. A mild reducing agent such as sodium borohydride (NaBH₄) is added in this step to reduce the C=N⁺ double bond by delivering a hydride ion.

Experimental Protocol

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Density (g/mL)CAS No.
Magnesium TurningsMg24.3165010901.7387439-95-4
1-Bromo-2,6-dimethoxybenzeneC₈H₉BrO₂217.0693-95--20430-96-6
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-108.4660.889109-99-9
Iodine (crystal)I₂253.81113.7184.34.9337553-56-2
N-Methyl-2-piperidoneC₆H₁₁NO113.16-105-106 (12 mmHg)0.997931-20-4[11]
Sodium BorohydrideNaBH₄37.83400 (dec.)-1.07416940-66-2
Saturated aq. NH₄ClNH₄Cl53.49--~1.0712125-02-9
Diethyl Ether(C₂H₅)₂O74.12-116.334.60.71360-29-7
Anhydrous MgSO₄MgSO₄120.371124 (dec.)-2.667487-88-9
Triethylamine(C₂H₅)₃N101.19-114.789.50.726121-44-8
Silica Gel (for column)SiO₂60.08---7631-86-9
Step-by-Step Procedure

PART 1: Preparation of 2,6-Dimethoxyphenylmagnesium Bromide

  • Apparatus Setup : Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. All glassware must be rigorously flame-dried under a stream of inert gas (Argon or Nitrogen) and allowed to cool to room temperature. Fit a drying tube (containing CaCl₂) to the top of the condenser.

  • Reagent Addition : To the flask, add magnesium turnings (1.2 g, 50 mmol). Place 1-bromo-2,6-dimethoxybenzene (10.0 g, 46 mmol) in the dropping funnel and dissolve it in 50 mL of anhydrous THF.

  • Initiation : Add a small crystal of iodine to the magnesium turnings. Add approximately 5 mL of the bromide solution from the dropping funnel to the flask. The brownish color of the iodine should disappear, and gentle bubbling or an exotherm should be observed, indicating the reaction has started. If the reaction does not start, gently warm the flask with a heat gun.[6]

  • Grignard Formation : Once the reaction is initiated, add the remaining bromide solution dropwise at a rate sufficient to maintain a gentle reflux.[12] After the addition is complete (approx. 30-40 minutes), continue to stir the mixture and gently heat to reflux for an additional 60 minutes to ensure complete formation of the Grignard reagent. The solution should appear as a cloudy, greyish-brown mixture.

  • Cooling : Allow the Grignard solution to cool to 0 °C using an ice-water bath.

PART 2: Synthesis and Purification of 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine

  • Substrate Addition : Dissolve N-methyl-2-piperidone (4.7 g, 41.5 mmol) in 20 mL of anhydrous THF and add this solution dropwise to the cold, stirred Grignard reagent over 20 minutes, maintaining the internal temperature below 10 °C.

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Reduction Step : Re-cool the reaction mixture to 0 °C in an ice-water bath. In a separate beaker, carefully dissolve sodium borohydride (NaBH₄) (2.4 g, 63 mmol) in 30 mL of cold water. Slowly and carefully add the NaBH₄ solution to the reaction mixture. Caution: Hydrogen gas evolution may occur.

  • Quenching and Extraction : After stirring for 30 minutes at 0 °C, slowly quench the reaction by adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.[13] Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Washing and Drying : Combine the organic extracts and wash them sequentially with water (50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude residue by flash column chromatography on silica gel.[14]

    • Stationary Phase : Silica gel (230-400 mesh).

    • Eluent : A gradient of 5% to 20% ethyl acetate in hexane, containing 1% triethylamine to prevent product tailing on the acidic silica.[15]

    • Monitoring : Monitor the column fractions by Thin Layer Chromatography (TLC).

  • Isolation : Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine as a pale yellow oil.

Data Visualization

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Part 1: Grignard Reagent Preparation cluster_synthesis Part 2: Synthesis & Purification A 1. Flame-dry glassware under inert atmosphere. B 2. Add Mg turnings and a crystal of I₂. A->B C 3. Add 1-bromo-2,6-dimethoxybenzene in anhydrous THF dropwise. B->C D 4. Reflux for 1 hour to ensure complete formation. C->D E 5. Cool Grignard reagent to 0 °C. D->E F 6. Add N-methyl-2-piperidone in THF at 0 °C. E->F Proceed to Synthesis G 7. Stir at room temp for 2 hours. F->G H 8. Cool to 0 °C and add aqueous NaBH₄ solution. G->H I 9. Quench with sat. aq. NH₄Cl and extract with Et₂O. H->I J 10. Wash, dry (MgSO₄), and concentrate. I->J K 11. Purify by flash column chromatography. J->K L 12. Isolate pure product. K->L

Caption: Workflow for the synthesis of 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Grignard reaction fails to initiate. 1. Wet glassware or solvent. 2. Passivated magnesium surface.1. Ensure all glassware is rigorously dried and use freshly opened anhydrous solvent. 2. Add a small crystal of iodine, a few drops of 1,2-dibromoethane, or crush some magnesium turnings in the flask (under inert gas) to expose a fresh surface. Gently warm the flask.[6]
Low yield of final product. 1. Incomplete Grignard formation. 2. Grignard reagent quenched by moisture or acidic impurities. 3. Incomplete reduction of the iminium intermediate.1. Ensure the magnesium is fully consumed or extend the reflux time. 2. Re-check the dryness of all reagents and apparatus. 3. Use a slight excess of NaBH₄ and ensure adequate reaction time for the reduction step.
Product streaks or "tails" during column chromatography. The basic nitrogen of the piperidine product is interacting strongly with the acidic silica gel.Add a small amount (0.5-1%) of a tertiary amine base, like triethylamine, to the eluent mixture. This will neutralize the acidic sites on the silica and allow for clean elution.[15] Alternatively, use a different stationary phase like basic alumina.
Multiple spots on TLC after reaction. Incomplete reaction, side-product formation (e.g., Wurtz coupling of the Grignard reagent), or decomposition.Ensure controlled, slow addition of reagents to manage the reaction exotherm. Verify the purity of starting materials. Optimize purification to separate the desired product from impurities.

Conclusion

The protocol described herein outlines an effective and reliable method for the synthesis of 2-(2,6-dimethoxyphenyl)-1-methylpiperidine. By employing a Grignard addition to a lactam followed by an in-situ reduction, the target molecule can be obtained in good yield from readily available starting materials. The detailed mechanistic explanations and troubleshooting guide provide researchers with the necessary tools to successfully execute and adapt this synthesis for applications in pharmaceutical research and development.

References

  • A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. PMC, US National Library of Medicine. Available from: [Link]

  • UREIKO. Custom Synthesis Available N-METHYL-2-PIPERIDONE CAS No.:931-20-4. Available from: [Link]

  • Google Patents. US20070155967A1 - Process for producing piperidine-2,6 diones heterocyclically substituted in the 3-position.
  • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. University of Cape Town. Available from: [Link]

  • DTIC. Piperidine Synthesis. Available from: [Link]

  • Google Patents. US20050154201A1 - Methods of making 2,6-diaryl piperidine derivatives.
  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • Ursinus Digital Commons. The Grignard Reagents: Their Preparation. Available from: [Link]

  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available from: [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. Available from: [Link]

  • ChemSynthesis. 1-methyl-2-piperidinone. Available from: [Link]

  • Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research. Available from: [Link]

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC, US National Library of Medicine. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • ResearchGate. Methoxphenidine (1-(1-(2-methoxyphenyl)-2-phenylethyl) Piperidine; 2-meo-diphenidine): Preliminary Data On Chemical, Pharmacological and Clinical Effects. Available from: [Link]

  • Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. Available from: [Link]

  • PubMed. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Available from: [Link]

  • The Grignard Reaction. Available from: [Link]

  • Reddit. Purification of THP protected compound. Available from: [Link]

Sources

Application

Application Note: Neuroprotective Evaluation of 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine

This Application Note and Protocol Guide is designed for the evaluation of 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine , a specific 2-arylpiperidine derivative, in the context of neuroprotection. Based on its chemical str...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for the evaluation of 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine , a specific 2-arylpiperidine derivative, in the context of neuroprotection.

Based on its chemical structure (a lipophilic tertiary amine with a bulky, electron-rich 2-aryl substitution), this compound shares pharmacophoric features with Sigma-1 receptor (σ1R) agonists and NMDA receptor antagonists , both of which are critical targets for neuroprotective strategies in Alzheimer’s disease, stroke (ischemia/reperfusion injury), and Parkinson’s disease.

Executive Summary & Mechanism of Action

2-(2,6-Dimethoxyphenyl)-1-methylpiperidine represents a structural class of 2-arylpiperidines known for modulating neuronal excitability and survival pathways. Unlike simple phenylpiperidines, the 2,6-dimethoxy substitution on the phenyl ring introduces significant steric bulk and electron density, potentially enhancing selectivity for the Sigma-1 receptor (σ1R) over the Dopamine Transporter (DAT) or NMDA receptor pore, thereby reducing psychotomimetic side effects common in this class (e.g., PCP analogs).

Proposed Mechanism of Neuroprotection
  • Sigma-1 Receptor Chaperoning: As a putative σ1R agonist, the compound promotes the dissociation of σ1R from BiP (Binding immunoglobulin Protein) at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM). This stabilizes IP3 receptors, ensures proper Ca²⁺ transfer to mitochondria, and prevents ER-stress-induced apoptosis.

  • NMDA Receptor Modulation: The 2-arylpiperidine scaffold may act as a low-affinity, uncompetitive NMDA antagonist, preventing glutamate-induced excitotoxicity without blocking physiological transmission (similar to Memantine).

Experimental Protocols

Protocol A: In Vitro Neuroprotection Against Glutamate Excitotoxicity

Objective: To determine the EC₅₀ of 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine in preventing neuronal death induced by glutamate/glycine.

Materials:

  • Cell Line: Primary Rat Cortical Neurons (DIV 10-14) or differentiated SH-SY5Y cells.

  • Reagents: 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine (Test Compound), Glutamate (100 µM), Glycine (10 µM), MK-801 (Positive Control), MTT or CellTiter-Glo reagents.

  • Vehicle: DMSO (Final concentration < 0.1%).

Workflow:

  • Seeding: Plate neurons at

    
     cells/well in 96-well poly-D-lysine coated plates.
    
  • Pre-treatment: Incubate cells with Test Compound (0.1, 1, 10, 100 µM) for 1 hour prior to injury.

    • Rationale: Pre-incubation allows σ1R translocation to the MAM.

  • Injury Induction: Add L-Glutamate (100 µM) + Glycine (10 µM).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Viability Assay: Add MTT solution (0.5 mg/mL), incubate 4 hours, dissolve formazan in DMSO, and read absorbance at 570 nm.

Data Analysis: Calculate % Cell Viability relative to Vehicle Control (No Glutamate).



Protocol B: Sigma-1 Receptor Translocation Assay (Mechanism Validation)

Objective: To confirm if neuroprotection is mediated via σ1R translocation.

Materials:

  • Cells: CHO cells stably expressing YFP-tagged σ1R.

  • Reagents: Test Compound (10 µM), NE-100 (Selective σ1R Antagonist, 1 µM).

  • Imaging: Confocal Microscope.

Workflow:

  • Control: Image YFP-σ1R distribution (typically diffuse ER pattern).

  • Antagonist Block: Pre-treat one group with NE-100 (1 µM) for 30 mins.

  • Agonist Treatment: Add Test Compound (10 µM) for 20 mins.

  • Observation: Look for the redistribution of YFP-σ1R from diffuse ER to distinct puncta (MAM domains).

    • Interpretation: Puncta formation indicates agonist activity. Prevention by NE-100 confirms specificity.

Visualization: Neuroprotective Signaling Pathway

The following diagram illustrates the dual-pathway mechanism where 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine mitigates neuronal death via Sigma-1 receptor activation and NMDA modulation.

NeuroprotectionPathway cluster_Membrane Neuronal Membrane cluster_ER Endoplasmic Reticulum (MAM) Compound 2-(2,6-Dimethoxyphenyl) -1-methylpiperidine NMDA NMDA Receptor (Excess Ca2+ Influx) Compound->NMDA  Antagonism (Block) Sigma1 Sigma-1 Receptor (Chaperone) Compound->Sigma1  Agonism (Bind) Apoptosis Apoptosis / Cell Death NMDA->Apoptosis  Ca2+ Overload BiP BiP (Inhibitor) Sigma1->BiP  Dissociation IP3R IP3 Receptor (Ca2+ Channel) Sigma1->IP3R  Stabilization Mitochondria Mitochondria (ATP Production) IP3R->Mitochondria  Controlled Ca2+ Transfer Mitochondria->Apoptosis  Dysfunction Survival Neuronal Survival (Neuroprotection) Mitochondria->Survival  Bioenergetics Preserved

Caption: Dual-mechanism neuroprotection: The compound blocks excitotoxic NMDA Ca²⁺ influx and activates Sigma-1 receptors to stabilize ER-Mitochondria Ca²⁺ signaling.

Expected Data & Interpretation

AssayReadoutExpected Outcome (Neuroprotective)Interpretation
MTT Assay Absorbance (570 nm)Increased vs. Glutamate ControlPrevention of metabolic failure and cell death.
LDH Release Absorbance (490 nm)Decreased vs. Glutamate ControlMaintenance of membrane integrity.
Ca²⁺ Imaging Fluo-4 FluorescenceReduced Peak AmplitudeAttenuation of cytosolic Ca²⁺ overload (NMDA antagonism).
Caspase-3 Cleavage/ActivityReduced ActivityInhibition of apoptotic cascade via σ1R-Bcl-2 pathway.

References

  • Maurice, T., & Su, T. P. (2009). The sigma-1 receptor: targeting dysregulation of Ca(2+) signaling, endoplasmic reticulum stress, and apoptosis in neurodegenerative diseases. Pharmacological Research. Link

  • Kourrich, S., et al. (2012). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca(2+) signaling and cell survival. Cell. Link

  • Jia, J., et al. (2018). Neuroprotective effects of sigma-1 receptor agonists against excitotoxicity and oxidative stress. Frontiers in Cellular Neuroscience. Link

  • ChemSrc. (2023). 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine - Chemical Structure and Properties. Link

Method

Application Note: Preclinical Evaluation Framework for Novel Piperidine-Based Anticancer Agents

Executive Summary & Scientific Rationale The piperidine scaffold represents a "privileged structure" in medicinal chemistry, integral to FDA-approved oncology drugs such as Ibrutinib (BTK inhibitor), Crizotinib (ALK inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The piperidine scaffold represents a "privileged structure" in medicinal chemistry, integral to FDA-approved oncology drugs such as Ibrutinib (BTK inhibitor), Crizotinib (ALK inhibitor), and Raloxifene (SERM). Its thermodynamic stability and ability to function as a hydrogen bond acceptor/donor allow it to modulate diverse targets, including protein kinases, tubulin, and topoisomerases.

This guide provides a rigorous experimental framework for evaluating the anticancer potential of novel piperidine derivatives.[1] Unlike generic screening protocols, this workflow addresses specific challenges associated with piperidine chemistries—specifically lipophilicity-induced solubility issues and target promiscuity .

Strategic Screening Workflow

The following decision tree outlines the logical progression from compound resuspension to mechanistic validation.

Piperidine_Screening_Workflow Start Piperidine Derivative Library Solubility Solubility Check (DMSO Tolerance) Start->Solubility MTT Primary Screen: MTT Assay (Cancer vs. Normal Fibroblasts) Solubility->MTT Max 0.5% DMSO Decision Selectivity Index (SI) > 2.0? MTT->Decision Calculate IC50 Mechanism Mechanistic Profiling Decision->Mechanism Yes Discard Discard / Redesign Decision->Discard No Tubulin Tubulin Polymerization Assay Mechanism->Tubulin Apoptosis Apoptosis Confirmation (Annexin V/PI) Mechanism->Apoptosis Lead Lead Candidate Selection Tubulin->Lead Apoptosis->Lead

Figure 1: Critical path for evaluating piperidine derivatives. Note the early "Go/No-Go" decision based on the Selectivity Index (SI).

Protocol I: Primary Cytotoxicity & Selectivity (MTT Assay)

Objective: Determine the IC50 (half-maximal inhibitory concentration) and the Selectivity Index (SI). Critical Challenge: Piperidine derivatives often exhibit poor aqueous solubility. Improper solubilization leads to micro-precipitation in the well, causing false "high viability" readings due to light scattering or false "toxicity" due to crystal formation.

Materials
  • Cancer Cell Lines: e.g., MCF-7 (Breast), A549 (Lung), HCT-116 (Colon).

  • Control Cell Line: HUVEC (Endothelial) or BJ-5ta (Fibroblasts) to determine systemic toxicity.

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO (Sigma-Aldrich, HPLC grade).

Step-by-Step Methodology
  • Compound Preparation (The "Piperidine Protocol"):

    • Dissolve the derivative in 100% DMSO to create a 10 mM stock.

    • Validation Step: Centrifuge the stock at 10,000 x g for 5 minutes. If a pellet forms, the compound is not fully soluble; sonicate for 10 minutes at 37°C.

    • Prepare serial dilutions in culture media.[2][3] Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity masking compound effects.

  • Seeding:

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Incubate for 24 hours to ensure log-phase growth.

  • Treatment:

    • Add 100 µL of diluted compound (0.1 µM to 100 µM).

    • Include Vehicle Control (Media + 0.5% DMSO) and Positive Control (e.g., Doxorubicin or Paclitaxel).

    • Incubate for 48 or 72 hours.

  • Development:

    • Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 3–4 hours at 37°C.

    • Carefully aspirate media (do not disturb purple formazan crystals).[4]

    • Add 150 µL DMSO to solubilize crystals.[5] Shake plate for 15 mins.

  • Readout:

    • Measure absorbance at 570 nm (signal) and 630 nm (background reference).

Data Analysis & Reporting

Calculate % Cell Viability:


[1][6]

Selectivity Index (SI) Calculation:



Interpretation: An SI > 2.0 indicates selective toxicity.[7] An SI < 1.0 indicates the compound is likely a general toxin.

Protocol II: Mechanistic Validation (Tubulin Polymerization)

Rationale: Many piperidine derivatives (e.g., those targeting the colchicine binding site) act by destabilizing microtubules, leading to mitotic arrest.[8] This assay confirms if the cytotoxicity observed in Protocol I is due to this specific mechanism.

Experimental Design

This is a cell-free fluorescence or absorbance-based assay using purified tubulin.

  • Preparation:

    • Use >99% pure tubulin protein (porcine brain source).

    • Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP.

  • Reaction:

    • Pre-warm the spectrophotometer to 37°C.

    • Mix tubulin (3 mg/mL) with the test piperidine derivative (at IC50 concentration).

    • Positive Control: Colchicine (inhibitor) or Paclitaxel (stabilizer).

    • Negative Control: DMSO vehicle.

  • Kinetics Measurement:

    • Measure absorbance at 340 nm every 30 seconds for 60 minutes.

    • Result: Polymerization increases turbidity (absorbance). An effective piperidine inhibitor will show a flat line similar to Colchicine.

Protocol III: Apoptosis Confirmation (Annexin V/PI)

Rationale: Cytotoxicity can be necrotic (inflammatory) or apoptotic (clean). Effective anticancer drugs should induce apoptosis. This flow cytometry assay distinguishes between the two.

Pathway Visualization

Understanding the signaling cascade is vital for interpreting results. Piperidines often trigger the intrinsic mitochondrial pathway.

Apoptosis_Pathway Drug Piperidine Derivative Mt Microtubule Destabilization Drug->Mt Bcl2 Bcl-2 (Downregulation) Mt->Bcl2 Inhibition Bax Bax (Accumulation) Mt->Bax Activation Mito Mitochondrial Permeabilization Bcl2->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 PS Phosphatidylserine Exposure (Annexin V+) Casp3->PS

Figure 2: Proposed Mechanism of Action. Piperidine-induced microtubule disruption typically leads to Bcl-2 phosphorylation/inactivation, triggering the intrinsic apoptotic cascade.

Step-by-Step Methodology
  • Harvesting (Critical Step):

    • Treat cells for 24 hours.

    • Collect supernatant (contains floating dead cells).

    • Trypsinize adherent cells gently (over-trypsinization causes false Annexin V positives). Combine with supernatant.

  • Staining:

    • Wash cells in cold PBS.[9] Resuspend in 1X Annexin-binding buffer.

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .[9][10]

    • Incubate 15 mins at RT in the dark.

  • Flow Cytometry Acquisition:

    • Quadrant Q1 (Annexin- / PI+): Necrosis / Debris.

    • Quadrant Q2 (Annexin+ / PI+): Late Apoptosis.

    • Quadrant Q3 (Annexin- / PI-): Viable.

    • Quadrant Q4 (Annexin+ / PI-): Early Apoptosis (Key indicator of programmed cell death).

Quantitative Data Summary (Template)

Use the following table structure to report your findings in internal reports or publications.

Compound IDCell LineIC50 (µM) ± SDNormal Cell IC50Selectivity Index (SI)Mechanism (Primary)
Piperidine-17a PC3 (Prostate)0.81 ± 0.05> 50.0> 61.7 Tubulin Inhibition
Piperidine-4b MCF-7 (Breast)2.40 ± 0.1220.08.3Apoptosis (Bax High)
Standard (5-FU) PC35.20 ± 0.4015.02.8DNA Antimetabolite

References

  • Vertex AI Search. (2020). Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. NIH National Library of Medicine. Link

  • ResearchGate. (2026). Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-Based Derivatives as Anti-Tubulin Agents. ResearchGate. Link

  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis. Abcam Protocols. Link

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Link

  • BenchChem. (2025).[1][3][10] The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide. BenchChem Application Notes. Link

Sources

Application

Gold-Catalyzed Synthesis of Substituted Piperidines: Application Notes and Protocols

The piperidine moiety is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals, rendering its efficient and selective synthesis a topic of paramount importance in modern organic chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine moiety is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals, rendering its efficient and selective synthesis a topic of paramount importance in modern organic chemistry and drug development.[1][2] Among the various synthetic strategies, homogeneous gold catalysis has emerged as a powerful and versatile tool for the construction of substituted piperidines.[3][4] The mild reaction conditions, high functional group tolerance, and unique reactivity of gold catalysts offer significant advantages over traditional methods.[3][5] This guide provides an in-depth exploration of gold-catalyzed piperidine synthesis, offering detailed application notes, experimental protocols, and mechanistic insights to empower researchers in this dynamic field.

Mechanistic Principles: The Power of Carbophilic Activation

The efficacy of gold catalysts in piperidine synthesis stems from their strong carbophilic nature, enabling the activation of carbon-carbon multiple bonds (alkenes, alkynes, and allenes) toward nucleophilic attack.[6][7] The general catalytic cycle typically involves the coordination of the cationic gold(I) or gold(III) species to the π-system of the substrate, which increases its electrophilicity. This is followed by an intramolecular nucleophilic attack by a tethered nitrogen atom to forge the new carbon-nitrogen bond and construct the piperidine ring. The final step is typically a protodeauration or a related process to release the product and regenerate the active catalyst.[3][8]

The nature of the ligands on the gold center, the counter-ions, and the solvent system can profoundly influence the catalyst's activity, stability, and selectivity (regio-, stereo-, and enantioselectivity).[9][10][11] For instance, the use of chiral phosphine ligands has been instrumental in the development of highly enantioselective hydroamination reactions.[10][12]

mechanistic_overview cluster_0 Catalytic Cycle Au_cat [L-Au]⁺ Catalyst Pi_complex π-Complex [L-Au(substrate)]⁺ Au_cat->Pi_complex Coordination Substrate Amino-alkene/alkyne/allene Substrate->Pi_complex Cyclized_int Cyclized Intermediate Pi_complex->Cyclized_int Intramolecular Nucleophilic Attack Product Substituted Piperidine Cyclized_int->Product Protodeauration (or other termination) Product->Au_cat Catalyst Regeneration

Caption: Generalized catalytic cycle for gold-catalyzed piperidine synthesis.

Key Synthetic Strategies and Protocols

This section details several prominent gold-catalyzed methods for synthesizing substituted piperidines, complete with experimental protocols.

Intramolecular Hydroamination of Alkenes

The intramolecular hydroamination of N-alkenyl carbamates and sulfonamides is a direct and atom-economical approach to piperidine synthesis.[3][4] Gold(I) catalysts, often generated in situ from a gold(I) chloride precursor and a silver salt, are highly effective for this transformation.[9][13]

Protocol 1: Gold(I)-Catalyzed Intramolecular Hydroamination of an N-Alkenyl Carbamate

Materials:

  • N-alkenyl carbamate substrate

  • (Triphenylphosphine)gold(I) chloride ((PPh₃)AuCl)

  • Silver trifluoromethanesulfonate (AgOTf) or Silver hexafluoroantimonate (AgSbF₆)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the N-alkenyl carbamate substrate (1.0 equiv).

  • Dissolve the substrate in the anhydrous solvent (0.1 M concentration).

  • In a separate vial, weigh (PPh₃)AuCl (0.02 equiv) and AgOTf (0.02 equiv) and dissolve in a small amount of the reaction solvent.

  • Add the catalyst solution to the substrate solution dropwise at room temperature.

  • Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the substituted piperidine.

Data Presentation:

SubstrateCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
N-Boc-5-hexen-1-amine(PPh₃)AuCl/AgOTfToluene801295[3]
N-Ts-5-hexen-1-amine(Johnphos)AuCl/AgSbF₆DCM25492[4]
Intramolecular Hydroamination of Allenes

Allenes are versatile substrates for gold-catalyzed cyclizations, providing access to vinyl-substituted piperidines which are valuable synthetic intermediates.[10][12] Enantioselective variants of this reaction have been developed using chiral binuclear gold(I) complexes.[10][12]

Protocol 2: Enantioselective Gold(I)-Catalyzed Hydroamination of an N-Allenyl Carbamate

Materials:

  • N-allenyl carbamate substrate

  • Chiral bis(gold) phosphine catalyst (e.g., ₂)

  • Silver salt (e.g., AgClO₄ or silver p-nitrobenzoate)

  • Anhydrous solvent (e.g., Toluene or Methanol)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add the chiral bis(gold) phosphine catalyst (0.025 equiv) and the silver salt (0.05 equiv) to a reaction vessel.

  • Add the anhydrous solvent and stir for 10-15 minutes to allow for catalyst activation.

  • Add a solution of the N-allenyl carbamate substrate (1.0 equiv) in the same solvent.

  • Stir the reaction at the specified temperature (e.g., room temperature) until complete consumption of the starting material is observed by TLC or LC-MS.

  • Quench the reaction by passing it through a short plug of silica gel, eluting with a suitable solvent (e.g., ethyl acetate).

  • Concentrate the filtrate and purify the residue by flash column chromatography.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation:

SubstrateCatalyst SystemSolventTemp (°C)Yield (%)ee (%)Reference
N-Boc-aminoalleneNitromethane509393[14]
N-Ts-aminoallene₂/AgClO₄Toluene258595 (S)[9]
N-Ts-aminoallene₂/AgClO₄Methanol258293 (R)[9]

OPNB = p-nitrobenzoate

The enantiodivergence observed with the same catalyst by simply changing the solvent from toluene to methanol is a noteworthy feature of this system, highlighting the subtle yet profound effects of the reaction environment on the stereochemical outcome.[9]

hydroamination_workflow cluster_workflow Experimental Workflow Start Start: Assemble Reaction Under Inert Atmosphere Catalyst_Prep Prepare Catalyst Solution ((L)AuCl + AgX) Start->Catalyst_Prep Reaction_Setup Add Catalyst to Substrate Solution Catalyst_Prep->Reaction_Setup Reaction Stir at Desired Temperature & Monitor Reaction_Setup->Reaction Workup Reaction Quench & Solvent Removal Reaction->Workup Purification Flash Column Chromatography Workup->Purification Analysis Characterization (NMR, MS, HPLC for ee) Purification->Analysis

Caption: A typical experimental workflow for gold-catalyzed hydroamination.

Domino and Cascade Reactions

Gold catalysts are exceptionally proficient at initiating domino or cascade reactions, where a single catalytic event triggers a series of subsequent transformations to rapidly build molecular complexity.[15][16] This approach allows for the synthesis of highly substituted and polycyclic piperidine derivatives from relatively simple starting materials in a single operation.[1][17]

Conceptual Example: Gold-Catalyzed Domino Cyclization/Annulation

A common strategy involves the gold-catalyzed cyclization of an alkyne- or allene-containing substrate to generate a reactive intermediate, which then undergoes a subsequent annulation reaction. For instance, an intramolecular hydroamination can be followed by an intermolecular cycloaddition.[18]

Due to the highly substrate-specific nature of these reactions, a general protocol is less instructive. Researchers are encouraged to consult the primary literature for detailed procedures tailored to their specific target molecules.[1][17][18]

Troubleshooting and Considerations

  • Catalyst Deactivation: Gold catalysts can be sensitive to air and moisture. Ensure all glassware is thoroughly dried and reactions are performed under an inert atmosphere. Impurities in substrates or solvents can also poison the catalyst.

  • Silver Salt Stoichiometry: The silver salt is typically used in stoichiometric amounts relative to the gold chloride precursor to ensure complete halide abstraction and generation of the active cationic gold species. In some cases, an excess of the silver salt may be beneficial.[9][19]

  • Ligand Choice: The electronic and steric properties of the ligand have a significant impact on the reaction outcome. For challenging substrates, screening a variety of phosphine or N-heterocyclic carbene (NHC) ligands may be necessary.[6][20]

  • Solvent Effects: As demonstrated in the enantioselective hydroamination of allenes, the solvent can play a crucial role in determining the selectivity and even the stereochemical outcome of the reaction.[9] Non-coordinating solvents like DCM and toluene are commonly used, but polar solvents like methanol can also be employed and may lead to different results.

Conclusion

Gold-catalyzed synthesis of substituted piperidines represents a powerful and versatile platform for the construction of these important N-heterocycles. The mild reaction conditions, broad substrate scope, and potential for high stereocontrol make it an attractive methodology for both academic research and industrial applications in drug discovery and development. A thorough understanding of the underlying mechanistic principles and careful optimization of reaction parameters are key to harnessing the full potential of this elegant catalytic system.

References

  • Silver Dependent Enantiodivergent Gold(I) Catalysed Asymmetric Intramolecular Hydroamination of Alkenes: A Theoretical Study. MDPI. [Link]

  • New developments in gold-catalyzed manipulation of inactivated alkenes. Beilstein Journal of Organic Chemistry. [Link]

  • Gold(I)-Catalyzed Enantioselective Intramolecular Hydroamination of Allenes. Journal of the American Chemical Society. [Link]

  • Enantiospecific Synthesis of Pyridinones as Versatile Intermediates toward Asymmetric Piperidines. Organic Letters. [Link]

  • Recent advances in the gold-catalyzed additions to C–C multiple bonds. Beilstein Journal of Organic Chemistry. [Link]

  • Gold(I)-Catalyzed Intramolecular Dihydroamination of Allenes with N,N′-Disubstituted Ureas to Form Bicyclic Imidazolidin-2-ones. PMC. [Link]

  • Continuing mechanistic study of gold catalyzed alkene hydroamination. Morressier. [Link]

  • Gold(I)-Catalyzed Enantioselective Intramolecular Hydroamination of Allenes. Journal of the American Chemical Society. [Link]

  • Synthesis of morpholine or piperazine derivatives through gold-catalyzed cyclization reactions of alkynylamines or alkynylalcohols. Organic Chemistry Frontiers. [Link]

  • A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. PMC. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI. [Link]

  • Efficient Gold(I) Catalyzed Asymmetric Hydroamination of Alkenes. ResearchGate. [Link]

  • Gold-Catalyzed Intermolecular Markovnikov Hydroamination of Allenes with Secondary Amines. Organic Letters. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Recent developments in gold-catalyzed cycloaddition reactions. PMC. [Link]

  • Gold(I)-catalyzed domino cyclization for the synthesis of polyaromatic heterocycles. Beilstein Journal of Organic Chemistry. [Link]

  • Unique Divergent Reactivity of Boc-Protected Homopropargylic Alkoxyalkylamines in the Gold(I)-Catalyzed Domino Catalytic Reactions: Application to the Formal Synthesis of (-)-Pseudodistomin B. ResearchGate. [Link]

  • Piperidine synthesis. Organic Chemistry Portal. [Link]

  • Development of Catalysts and Ligands for Enantioselective Gold Catalysis. Accounts of Chemical Research. [Link]

  • Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions. Frontiers in Chemistry. [Link]

  • Gold-catalyzed synthesis of small-sized carbo- and heterocyclic compounds: A review. ResearchGate. [Link]

  • Gold(I)-Catalyzed Stereoconvergent, Intermolecular Enantioselective Hydroamination of Allenes. PMC. [Link]

  • Gold-catalyzed intermolecular hydroamination of allenes with sulfonamides. Beilstein Journal of Organic Chemistry. [Link]

  • Gold(I)-Catalyzed Enantioselective Synthesis of Pyrazolidines, Isoxazolidines, and Tetrahydrooxazines. SciSpace. [Link]

  • Gold-catalyzed domino reactions. PubMed. [Link]

  • Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists. MDPI. [Link]

  • Gold(I)-Catalyzed Substitution-Controlled Syntheses of Spiro[indoline-3,3′-pyrrolidine] and Spiro[indoline-3,3′-piperidine] Derivatives. The Journal of Organic Chemistry. [Link]

  • Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. Scilit. [Link]

  • Gold-Catalyzed Amine Cascade Addition to Diyne-Ene: Enantioselective Synthesis of 1,2-Dihydropyridines. PMC. [Link]

  • Gold Catalysis in Organic Synthesis: Efficient Cycloisomerization of α-Aminoallenes to 3-Pyrrolines. ACS Publications. [Link]

  • Insights into gold-catalyzed formation of aza-heterocycles using benzofuroxans as nitrene transfer reagents: mechanism and origins of chemoselectivity. RSC Publishing. [Link]

  • Catalysis by Supported Gold Nanoparticles: Beyond Aerobic Oxidative Processes. Chemical Reviews. [Link]

  • Gold(I)-Catalyzed Enantioselective Synthesis of Pyrazolidines, Isoxazolidines, and Tetrahydrooxazines. PMC. [Link]

  • Gold(I)-Catalyzed Domino Reaction for Furopyrans Synthesis. MDPI. [Link]

  • Gold-catalyzed heterocyclizations in alkynyl- and allenyl-β-lactams. Beilstein Journal of Organic Chemistry. [Link]

  • Supported Gold Nanoparticle-Catalyzed Selective Reduction of Multifunctional, Aromatic Nitro Precursors into Amines and Synthesi. University of Groningen Research Portal. [Link]

  • Gold catalyzedtrisubstituted dihydropiperidone‐4‐one synthesis via addition of alkynyl ketone to imine. ResearchGate. [Link]

  • Homogeneous Gold-Catalyzed Oxidation Reactions. PMC. [Link]

  • Gold(I)-catalyzed cycloisomerization of alcohol or amine tethered-vinylidenecyclopropanes providing access to morpholine, piperazine or oxazepane derivatives. RSC Publishing. [Link]

  • Chiral N-heterocyclic Carbene Gold Complexes: Synthesis and Applications in Catalysis. MDPI. [Link]

  • Homogeneous Gold Catalysis Using Complexes Recovered from Waste Electronic Equipment. UniCA IRIS. [Link]

  • N-Heterocyclic Carbene Gold(I) Complexes: Mechanism of the Ligand Scrambling Reaction and Their Oxidation to Gold(III) in Aqueous Solutions. PMC. [Link]

  • Homogeneous Gold Catalysis. Caltech. [Link]

  • Gold-catalyzed annulations with nucleophilic nitrenoids enabled by heteroatom-substituted alkynes. University of Birmingham. [Link]

  • Designed Bifunctional Ligands in Cooperative Homogeneous Gold Catalysis. NSF Public Access Repository. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

Sources

Method

Application Note: Strategic Assay Development for 5-HT2A Receptor Agonists

Introduction: The 5-HT2A Signaling Dichotomy The serotonin 5-HT2A receptor is a G-protein-coupled receptor (GPCR) of immense therapeutic interest, serving as the primary target for atypical antipsychotics and the emergin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 5-HT2A Signaling Dichotomy

The serotonin 5-HT2A receptor is a G-protein-coupled receptor (GPCR) of immense therapeutic interest, serving as the primary target for atypical antipsychotics and the emerging class of "psychoplastogens" (psychedelics used for depression and PTSD).

Developing agonists for 5-HT2A requires navigating a complex signaling landscape.[1][2] The receptor exhibits functional selectivity (biased agonism) , where ligands can preferentially stabilize conformations that couple to either:

  • The Canonical Gq/11 Pathway: Leading to calcium mobilization and IP3 accumulation.

  • The

    
    -Arrestin Pathway:  Leading to receptor desensitization, internalization, and distinct downstream signaling (e.g., ERK1/2 phosphorylation).
    

Critical Insight: Recent structural biology and pharmacology studies suggest that the ratio of Gq to


-arrestin signaling may dictate the separation between therapeutic neuroplasticity and hallucinogenic liability. Therefore, a single assay is insufficient; a dual-pathway profiling approach is mandatory.
Pathway Visualization

The following diagram illustrates the bifurcation of 5-HT2A signaling and the respective assay readouts.

G Ligand Ligand (Agonist) Receptor 5-HT2A Receptor Ligand->Receptor Gq Gq/11 Protein Receptor->Gq Canonical GRK GRK Phosphorylation Receptor->GRK Biased? PLC PLC-beta Gq->PLC IP3 IP3 Production PLC->IP3 Ca Ca2+ Release (ER Stores) IP3->Ca Readout_IP Assay 2: IP-One HTRF (Accumulation) IP3->Readout_IP Stable Metabolite Readout_Ca Assay 1: Calcium Flux (Fluo-4 / Calcium 6) Ca->Readout_Ca Fast Kinetic Arrestin Beta-Arrestin 2 Recruitment GRK->Arrestin Internalization Internalization / Desensitization Arrestin->Internalization Readout_BRET Assay 3: BRET/Tango (Recruitment) Arrestin->Readout_BRET Proximity

Caption: 5-HT2A signaling bifurcation showing Gq-mediated calcium flux/IP3 generation versus


-arrestin recruitment, mapped to specific assay endpoints.

Protocol A: Kinetic Calcium Flux Assay (Gq Readout)

This is the industry-standard "workhorse" assay for determining agonist efficacy (


) and potency (

). It measures the transient increase in intracellular calcium (

) immediately following ligand addition.
Mechanistic Principle

Upon Gq activation, PLC hydrolyzes


 into 

, which binds receptors on the Endoplasmic Reticulum (ER), releasing stored calcium. We capture this using a calcium-sensitive fluorescent dye (e.g., Fluo-4 or Calcium 6) that increases fluorescence intensity upon

binding.
Materials
  • Cell Line: HEK-293 or CHO-K1 stably expressing human 5-HT2A (non-edited).

  • Dye: Calcium 6 (Molecular Devices) or Fluo-4 AM. Note: Calcium 6 is preferred for 5-HT2A due to higher signal-to-background and reduced need for wash steps.

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Inhibitor: Probenecid (Water soluble).

  • Reference Agonist: Serotonin (5-HT) HCl.

Step-by-Step Protocol
  • Cell Plating (Day 0):

    • Harvest cells using Accutase (avoid Trypsin to preserve receptor integrity).

    • Plate 50,000 cells/well in a 96-well black-wall/clear-bottom poly-D-lysine coated plate.

    • Incubate overnight at 37°C/5%

      
      . Confluency should be ~90% at assay time.[3]
      
  • Dye Loading (Day 1):

    • Prepare Loading Buffer : HBSS + 20 mM HEPES + 2.5 mM Probenecid .

    • Expert Note: Probenecid is an anion transport inhibitor. Without it, 5-HT2A-expressing cells will actively pump the dye out of the cytoplasm, destroying your signal window.

    • Add Calcium 6 dye to Loading Buffer according to manufacturer instructions.

    • Remove culture media from cells and add 100 µL of Dye/Loading Buffer.

    • Incubate: 45 min at 37°C, followed by 15 min at Room Temperature (RT) to equilibrate.

  • Compound Preparation:

    • Prepare 5x concentrated agonist solutions in HBSS (+ 20 mM HEPES).

    • Include a Serotonin reference curve (10 µM top concentration, 1:3 serial dilution).

  • Data Acquisition (FLIPR/FlexStation):

    • Transfer plate to the reader.[3][4]

    • Baseline Read: 10 seconds.

    • Injection: Add 25 µL of 5x compound (Final 1x).

    • Read Duration: 90–120 seconds total.

    • Metric: Calculate "Max minus Min" RFU (Relative Fluorescence Units).

Data Quality Check
ParameterAcceptance CriteriaTroubleshooting
Z' Factor > 0.6Check cell density; ensure Probenecid is fresh.
Basal Signal < 1000 RFU (Gain dependent)High basal Ca2+ indicates cell stress; check temperature.
5-HT EC50 1–10 nMIf >100 nM, receptor expression may be low.

Protocol B: IP-One Accumulation Assay (Downstream Gq)

Calcium flux is transient (seconds).[5] For a more stable measure of Gq activation, or for ligands with slow binding kinetics, the IP-One HTRF (Homogeneous Time-Resolved Fluorescence) assay is superior.

Mechanistic Principle

ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 degrades rapidly into 

. Lithium Chloride (LiCl) inhibits inositol monophosphatase, causing

to accumulate over time.[6] This assay uses a competitive antibody (Tb-cryptate donor vs. d2-acceptor bound to IP1).[4][6][7] High endogenous IP1 = Low HTRF Signal.
Step-by-Step Protocol
  • Buffer Preparation:

    • Stimulation Buffer: HBSS + 20 mM HEPES + 50 mM LiCl .

    • Expert Note: The 50 mM LiCl is non-negotiable. Without it, IP1 degrades into inositol, and you lose the signal accumulation.

  • Cell Stimulation:

    • Dissociate cells and resuspend in Stimulation Buffer at 400,000 cells/mL.

    • Dispense 7 µL of cell suspension (2,800 cells) into a 384-well low-volume white plate.

    • Add 7 µL of 2x Agonist in Stimulation Buffer.

    • Incubate for 60 minutes at 37°C.

  • Detection:

    • Add 3 µL of IP1-d2 (Acceptor).

    • Add 3 µL of Anti-IP1-Cryptate (Donor).

    • Incubate for 1 hour at Room Temperature (protect from light).

  • Readout:

    • Read on an HTRF-compatible reader (e.g., PHERAstar, EnVision).

    • Excitation: 337 nm. Emission: 665 nm (Acceptor) and 620 nm (Donor).[6]

    • Calculate Ratio:

      
      .
      

Protocol C: -Arrestin 2 Recruitment (BRET)

To assess biased agonism, you must measure


-arrestin recruitment independently of Gq. Bioluminescence Resonance Energy Transfer (BRET) is the gold standard for this dynamic interaction.
Mechanistic Principle

The 5-HT2A receptor is fused to Renilla Luciferase (Rluc8 - Donor).[8]


-Arrestin 2 is fused to a fluorescent acceptor (e.g., Venus or YFP). When the agonist induces arrestin recruitment, the physical proximity (<10 nm) allows energy transfer, generating a fluorescent signal.
Step-by-Step Protocol
  • Transfection (Transient):

    • Use HEK-293T cells.

    • Transfect plasmids encoding 5-HT2A-Rluc8 and

      
      -Arr2-Venus  at a 1:4 ratio.
      
    • Expert Note: Excess Arrestin acceptor ensures that the signal is limited by the receptor (donor), improving the dynamic range.

  • Plating:

    • 24 hours post-transfection, re-plate cells into 96-well white plates (poly-D-lysine coated).

    • Density: 40,000 cells/well.

  • Substrate Addition:

    • Remove media and replace with PBS + 0.1% Glucose.

    • Add Coelenterazine h (substrate) to a final concentration of 5 µM.

    • Incubate 10 minutes at RT.

  • Agonist Stimulation & Read:

    • Add Agonist.[4][6][9][10][11]

    • Read immediately and continuously for 20 minutes (Kinetic BRET).

    • Calculation: BRET Ratio = (Emission at 535 nm) / (Emission at 480 nm).

    • Subtract the ratio of vehicle-treated cells to get "Net BRET."

Data Analysis: Quantifying Bias

Comparing


 values directly is scientifically flawed because of "system bias" (different receptor reserves and amplification factors in Ca2+ vs Arrestin assays). You must use the Operational Model of Agonism .
The Bias Factor ( )
  • Fit Data: Fit both Calcium and Arrestin dose-response curves to the Black & Leff operational model to derive the transduction coefficient:

    
    .
    
  • Normalize to Reference: Calculate

    
     for your test compound relative to the endogenous ligand (5-HT).
    
  • Calculate Bias: Compare the normalized transduction coefficients between pathways.

Interpretation Table:

Bias Factor ValueInterpretationPotential Clinical Profile
0.0 Balanced Agonist (Like 5-HT)Physiological baseline.
> 0.5 (Positive) Gq BiasedPotentially hallucinogenic (e.g., LSD, Psilocybin).
< -0.5 (Negative)

-Arrestin Biased
Potential non-hallucinogenic therapeutic (e.g., Lisuride-like).

Note: The correlation between Gq bias and hallucinogenesis is an active area of research. Recent literature suggests Gq efficacy is the primary driver of psychedelic effects, while arrestin bias may limit efficacy or alter tolerance.

References

  • Schmid, C. L., et al. (2008). "Bias Factor Calculation in GPCR Signaling." Journal of Pharmacology and Experimental Therapeutics.

  • Wacker, D., et al. (2013). "Structural Features for Functional Selectivity at Serotonin Receptors." Science.

  • Kim, K., et al. (2020). "Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor." Cell.

  • Cisbio (Revvity). "IP-One HTRF Assay Principle and Protocol." Cisbio Technical Notes.

  • Molecular Devices. "FLIPR Calcium 6 Assay Kit Application Note." Molecular Devices Applications.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine

Welcome to the technical support guide for the synthesis of 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine. This document is designed for researchers, medicinal chemists, and process development scientists encountering chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine. This document is designed for researchers, medicinal chemists, and process development scientists encountering challenges in the synthesis of this sterically hindered piperidine derivative. We will explore common synthetic routes, troubleshoot frequent issues to improve yield and purity, and provide detailed, field-tested protocols.

Introduction: The Challenge of Steric Hindrance

The synthesis of 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine presents a significant synthetic challenge primarily due to the severe steric hindrance imposed by the ortho-dimethoxy substituted phenyl ring. This steric bulk impedes key bond-forming reactions and can lead to low yields, incomplete conversions, and difficult purifications. This guide provides a systematic approach to overcoming these obstacles.

Overview of Synthetic Strategies

Two primary retrosynthetic pathways are commonly considered for this target molecule. The choice between them often depends on the availability of starting materials and the specific challenges encountered in the laboratory.

  • Route A: The Grignard Approach. This convergent strategy involves the formation of a sterically demanding Grignard reagent, 2,6-dimethoxyphenylmagnesium bromide, followed by its nucleophilic addition to the lactam N-methyl-2-piperidone.

  • Route B: The N-Methylation Approach. This linear strategy involves the initial synthesis of the secondary amine, 2-(2,6-dimethoxyphenyl)piperidine, followed by its N-methylation to afford the final product.

Synthetic_Pathways cluster_A Route A: Grignard Approach cluster_B Route B: N-Methylation Approach A_Start1 2,6-Dimethoxyaniline A_Grignard 2,6-Dimethoxyphenyl- magnesium bromide A_Start1->A_Grignard Sandmeyer Rxn + Mg(0) A_Start2 N-Methyl-2-piperidone A_Intermediate Addition Adduct A_Start2->A_Intermediate Grignard Addition A_Grignard->A_Intermediate Grignard Addition Final_Product 2-(2,6-Dimethoxyphenyl)- 1-methylpiperidine A_Intermediate->Final_Product Reduction/ Workup B_Start 2-(2,6-Dimethoxyphenyl)piperidine (Secondary Amine) B_Start->Final_Product N-Methylation Grignard_Troubleshooting Start Grignard Reaction Fails Check_Moisture Is all glassware flame-dried & solvent anhydrous? Start->Check_Moisture Check_Mg Was Magnesium activated (I₂, grinding)? Check_Moisture->Check_Mg Yes Fix_Moisture Action: Rigorously dry all components Check_Moisture->Fix_Moisture No Check_Halide Are you using Bromide or Iodide? Check_Mg->Check_Halide Yes Fix_Mg Action: Add I₂ or 1,2-dibromoethane Check_Mg->Fix_Mg No Success Reaction Initiates Check_Halide->Success Yes Fix_Halide Action: Consider using LiCl ('Turbo-Grignard') Check_Halide->Fix_Halide No/ Using Chloride Fix_Moisture->Start Retry Fix_Mg->Start Retry Fix_Halide->Start Retry

Caption: Troubleshooting workflow for failed Grignard reagent formation.

Question 2: My Grignard reagent forms, but the subsequent reaction with N-methyl-2-piperidone gives a poor yield of the desired product.

Answer: This is a classic problem of a hindered nucleophile reacting with a lactam (a cyclic amide). The primary competing side reaction is enolization, where the Grignard reagent acts as a base instead of a nucleophile. [1]

  • Probable Cause 1: Enolization. The Grignard reagent abstracts a proton from the α-carbon of the piperidone, forming an enolate. This pathway is competitive and becomes dominant at higher temperatures or with very bulky reagents.

    • Solution: Temperature Control. The key is to favor the nucleophilic addition kinetically. Cool the solution of N-methyl-2-piperidone to -30°C or even -78°C (dry ice/acetone bath) before slowly adding the Grignard reagent solution via a syringe pump or dropping funnel. Maintain this low temperature for several hours before allowing the reaction to slowly warm to room temperature. [2]* Probable Cause 2: Inaccurate Reagent Stoichiometry. If the concentration of your Grignard reagent is unknown, you may be adding insufficient nucleophile.

    • Solution: Titration. Before use, titrate a small aliquot of your Grignard reagent to determine its exact molarity. A common method involves titration against a known concentration of I₂ until the iodine color persists. [3]This ensures you use the correct number of equivalents in the main reaction.

ParameterStandard ConditionOptimized Condition for Hindered SystemRationale
Temperature 0°C to RT-78°C to RTMinimizes enolization by favoring the kinetic pathway (nucleophilic addition) over the thermodynamic one (deprotonation). [2][1]
Addition Rate Rapid/Portion-wise Slow, dropwise additionMaintains a low concentration of the Grignard reagent, reducing side reactions and improving heat dissipation.
Solvent Diethyl EtherTHFTHF is a better coordinating solvent, which can enhance the reactivity of the Grignard reagent. [4]
Section B: The N-Methylation Approach (Route B)

Question 3: I am trying to methylate 2-(2,6-dimethoxyphenyl)piperidine with methyl iodide but get a complex mixture and low yield. What should I do?

Answer: Direct alkylation of secondary amines with reactive agents like methyl iodide is often problematic.

  • Probable Cause 1: Over-alkylation. The product, a tertiary amine, is often more nucleophilic than the starting secondary amine, leading to a second methylation event that forms a quaternary ammonium salt. [5]* Probable Cause 2: Steric Hindrance. The bulky 2,6-dimethoxyphenyl group shields the nitrogen, slowing down the desired SN2 reaction and allowing side reactions to compete.

  • Solution: Switch to Reductive Amination. The Eschweiler-Clarke reaction is the superior method for methylating primary or secondary amines, especially when they are sterically hindered or when over-alkylation is a concern. [6][7][8]This reaction uses formaldehyde as the carbon source and formic acid as the reducing agent. The mechanism proceeds through an iminium ion intermediate which is reduced in situ. Critically, the product tertiary amine cannot form another iminium ion, thus preventing the formation of quaternary salts. [6]

    Method Reagents Pros Cons
    Direct Alkylation CH₃I, K₂CO₃ Simple setup. Risk of over-alkylation; slow for hindered amines. [5]

    | Eschweiler-Clarke | HCHO, HCOOH | No over-alkylation; high yields; tolerant of steric hindrance. [6][7][9]| Requires heating; evolution of CO₂ gas. |

Section C: General Issues and Purification

Question 4: My final product is a dark, viscous oil that is difficult to purify. What are the best practices for handling and purifying it?

Answer: Basic amines, particularly large ones, are frequently oily and can adhere strongly to silica gel, causing streaking during column chromatography.

  • Purification Strategy: Basified Column Chromatography.

    • To prevent the basic amine from interacting strongly with the acidic silica gel, add a small amount of a volatile base to your eluent system. A common choice is 0.5-1% triethylamine (Et₃N) or ammonium hydroxide in your solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol). This deactivates the acidic sites on the silica, resulting in sharper bands and better separation.

  • Handling Oily Products.

    • Isolation: When removing solvent on a rotary evaporator, use a heart-shaped or pear-shaped flask. The oil will collect in the narrow bottom, making it easier to retrieve with a pipette or syringe. [10] * Weighing: For accurate measurement, weigh the oil by difference. Weigh an empty vial, transfer the oil into it, and re-weigh. Alternatively, for transferring a portion, dissolve the entire sample in a known volume of solvent and take an aliquot. [10] * Solidification: Sometimes, an oil can be induced to crystallize. Try dissolving the oil in a minimal amount of a nonpolar solvent (like hexane or diethyl ether) and storing it at low temperature (-20°C). Scratching the inside of the flask with a glass rod can sometimes initiate crystallization. [11]

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction (Route A)

Step 1: Formation of 2,6-Dimethoxyphenylmagnesium Bromide

  • Assemble a three-neck round-bottom flask equipped with a condenser, a nitrogen/argon inlet, and a dropping funnel. Flame-dry the entire apparatus under vacuum and cool under an inert atmosphere.

  • To the flask, add magnesium turnings (1.2 equivalents) and a single crystal of iodine.

  • In the dropping funnel, prepare a solution of 2-bromo-1,3-dimethoxybenzene (1.0 equivalent) in anhydrous THF.

  • Add a small portion (~10%) of the bromide solution to the magnesium. The reaction should initiate, evidenced by gentle reflux and the disappearance of the iodine color. If it doesn't start, gently warm the flask with a heat gun.

  • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the resulting dark, cloudy solution at reflux for 1-2 hours to ensure complete formation. Cool to room temperature for the next step.

Step 2: Reaction with N-Methyl-2-piperidone

  • In a separate flame-dried flask under inert gas, dissolve N-methyl-2-piperidone (1.1 equivalents) in anhydrous THF.

  • Cool this solution to -78°C using a dry ice/acetone bath.

  • Slowly transfer the prepared Grignard reagent from Step 1 into the piperidone solution via cannula or a dropping funnel over 1 hour.

  • Stir the reaction mixture at -78°C for 3 hours, then allow it to warm slowly to room temperature overnight.

  • Quench the reaction by slowly adding it to a cooled, saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting crude oil by column chromatography on silica gel, using a hexane/ethyl acetate eluent system containing 1% triethylamine.

Protocol 2: N-Methylation via Eschweiler-Clarke Reaction (Route B)
  • To a round-bottom flask, add 2-(2,6-dimethoxyphenyl)piperidine (1.0 equivalent), formic acid (2.5 equivalents), and aqueous formaldehyde (37% w/w, 2.5 equivalents). [6]2. Fit the flask with a reflux condenser.

  • Heat the mixture in an oil bath to 90-100°C. Vigorous gas (CO₂) evolution will occur. Maintain heating for 6-12 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully basify with a saturated solution of sodium carbonate (Na₂CO₃) until the gas evolution ceases and the pH is >9.

  • Extract the product with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography as described in Protocol 1, Step 7.

References

  • Eschweiler–Clarke reaction - Wikipedia. Wikipedia. [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction - PMC. National Center for Biotechnology Information. [Link]

  • Tips & Tricks: Oily/Foaming Compounds. University of Rochester Department of Chemistry. [Link]

  • Oil Purification Methods. GlobeCore. [Link]

  • Eschweiler-Clarke Reaction - SynArchive. SynArchive. [Link]

  • How can I purify oily products? ResearchGate. [Link]

  • Grignard Reaction. Chem 355 Jasperse. [Link]

  • Eschweiler-Clarke-Methylierung. ResearchGate. [Link]

  • Methods of Purification of Organic Compounds. NCERT. [Link]

  • The Purification of Organic Compound: Techniques and Applications. Reachem. [Link]

  • Eschweiler-Clarke Reaction. Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI. [Link]

  • Grignard Formation - Troubleshooting and Perfecting. Reddit. [Link]

  • Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC. National Center for Biotechnology Information. [Link]

  • Piperidine synthesis. Organic Chemistry Portal. [Link]

  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. [Link]

  • Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. University of Wisconsin-Madison Chemistry Department. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • Troubleshooting my grignard reactions. Reddit. [Link]

  • Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. ACS Publications. [Link]

  • Synthesis and anti-cancer activity of 2,6-disubstituted N-methylpiperidine derivatives and their N-oxides. PubMed. [Link]

  • Methylation of piperazines.
  • The addition of Grignard reagents to carbodiimides. Dalton Transactions. [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • Process for making grignard reagents.
  • A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. [Link]

Sources

Optimization

Technical Support Center: Refinement of Analytical Techniques for Piperidine Isomer Differentiation

Welcome to the technical support center for researchers, scientists, and drug development professionals. The piperidine ring is a cornerstone structural motif in a multitude of pharmaceutical compounds.[1] However, the s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. The piperidine ring is a cornerstone structural motif in a multitude of pharmaceutical compounds.[1] However, the subtle differences between its isomers—be they positional, geometric, or enantiomeric—present significant analytical challenges. Differentiating these isomers is critical, as they can possess vastly different pharmacological and toxicological profiles.[2]

This guide provides a series of troubleshooting protocols and frequently asked questions (FAQs) designed to address specific issues encountered during the analytical differentiation of piperidine isomers. Our approach is grounded in explaining the causality behind experimental choices, empowering you to not only solve immediate problems but also to build more robust analytical methods.

General Workflow for Piperidine Isomer Differentiation

The selection of an appropriate analytical strategy is paramount. The following workflow provides a logical starting point for tackling an isomer differentiation challenge.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Separation & Identification cluster_2 Phase 3: Confirmation start Isomer Sample Received phys_props Assess Physical Properties (Boiling Point, Polarity) start->phys_props nmr ¹H & ¹³C NMR Spectroscopy phys_props->nmr is_volatile Is the compound volatile or thermostable? nmr->is_volatile gc_ms GC-MS Analysis is_volatile->gc_ms Yes lc_ms LC-MS Analysis is_volatile->lc_ms No is_chiral Is the compound chiral? gc_ms->is_chiral lc_ms->is_chiral end Isomers Differentiated & Quantified is_chiral->end No chiral_hplc Chiral HPLC/SFC chiral_hplc->end

Caption: A logical workflow for the differentiation of piperidine isomers.

Section 1: Gas Chromatography (GC-MS)

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for separating and identifying volatile and semi-volatile piperidine isomers.[1] Separation is based on differences in boiling points and interactions with the stationary phase, while mass spectrometry provides structural information from fragmentation patterns.[3]

Frequently Asked Questions (GC-MS)

Q1: When should I choose GC-MS over LC-MS for piperidine isomer analysis? A1: GC-MS is the preferred method for isomers that are volatile and thermally stable.[2] It offers high resolution and is cost-effective.[2] For positional isomers, differences in boiling points often allow for effective separation on standard columns.[3] However, if your piperidine derivative is non-volatile, thermally labile, or highly polar, LC-MS is the more appropriate choice.

Q2: My piperidine compound is not volatile enough for GC analysis. What are my options? A2: Derivatization is a common and effective strategy to increase the volatility of piperidine compounds.[2] This involves reacting the amine with an agent to form a less polar, more volatile derivative. Common derivatizing agents for amines include acylating reagents like trifluoroacetic anhydride.[2]

Q3: Can standard electron ionization (EI) GC-MS reliably distinguish all isomers? A3: Not always. While EI-MS produces distinct fragmentation patterns that can act as fingerprints, some isomers yield very similar spectra.[3] Furthermore, standard EI can lead to weak or absent molecular ions for branched hydrocarbons, complicating identification and quantification.[4] In such cases, successful differentiation relies heavily on achieving chromatographic separation.

GC-MS Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Poor or no separation of positional isomers. Incorrect Stationary Phase: The column polarity may not be suitable for resolving the isomers.Start with a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane). If separation is poor, try a more polar stationary phase, such as a polyethylene glycol (wax) column.[3]
Suboptimal Oven Program: The temperature ramp may be too fast, or the initial temperature too high.Optimize the temperature gradient. A slower ramp rate (e.g., 5-10 °C/min) often improves resolution. Ensure the initial temperature is low enough for proper focusing on the column head.[3]
Broad or tailing peaks. Active Sites: The basic piperidine nitrogen can interact with active sites (e.g., free silanols) in the inlet liner or column, causing peak tailing.Use a deactivated inlet liner. If the problem persists, the column may be degraded; consider replacing it with an inert column.[5]
Sample Overload: Injecting too much sample can saturate the column.Reduce the injection volume or dilute the sample.
Ghost peaks appearing in the chromatogram. Carryover: Residual sample from a previous injection is contaminating the current run.This is common with high-boiling components. Clean the injection port and replace the liner. Run solvent blanks to ensure the system is clean.[6]
Septum Bleed: Particles from a degrading septum are entering the inlet.Replace the septum. Use high-quality septa rated for your injector temperature.[7]
Inconsistent Retention Times. System Leaks: A leak in the carrier gas line or at the injector will cause pressure fluctuations.Perform a leak check on the system, paying close attention to fittings and the septum nut.[7]
Temperature Fluctuations: The GC oven temperature is not stable.Calibrate the oven temperature and ensure the lab environment is stable.[7]
Experimental Protocol: GC-MS Separation of Positional Isomers

This protocol provides a starting point for separating positional isomers like 1-(Piperidin-2-ylmethyl)piperidine and 1-(Piperidin-3-ylmethyl)piperidine.[3]

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the isomer mixture in methanol.

    • Create working standards (e.g., 1, 10, 50 µg/mL) by serially diluting the stock solution with methanol.[1]

  • GC-MS Instrumentation & Conditions:

    • Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[3]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

    • Injector: Split/splitless, set to 250 °C. Use a split ratio of 50:1.[3]

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: 5 minutes at 250 °C.[3]

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Source Temperature: 230 °C.

  • Data Analysis:

    • Compare the retention times of the isomers. The elution order will depend on their boiling points and interaction with the column.

    • Analyze the mass spectra. For the example isomers, look for characteristic fragmentation patterns, particularly the relative abundance of the m/z 98 ion, which is typically more abundant for the 2-substituted isomer.[3]

Section 2: High-Performance Liquid Chromatography (HPLC/LC-MS)

HPLC is an exceptionally versatile technique for piperidine isomer analysis, capable of separating positional isomers and, crucially, enantiomers through chiral chromatography.[2] It is the go-to method for non-volatile or thermally sensitive compounds.

Frequently Asked Questions (HPLC/LC-MS)

Q1: What is the best column for separating basic positional isomers of piperidine? A1: A C18 column is a common starting point for reversed-phase HPLC.[3] However, due to the basic nature of piperidines, peak tailing can be a significant issue. To mitigate this, use a column with high-purity silica and robust end-capping, or a polar-embedded phase.[3]

Q2: My goal is to separate enantiomers. Where do I start? A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most established technique for this purpose.[2] The key is the Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC) are highly effective for a wide range of compounds, including piperidine derivatives.[8][9][10] Method development involves screening different CSPs and mobile phase systems (normal-phase, reversed-phase, polar organic).[2]

Q3: I see two peaks for my pure piperidine free base, but only one for its hydrochloride salt. What's happening? A3: This can occur when analyzing free bases under acidic mobile phase conditions without sufficient buffering. The analyte can exist in both its neutral and protonated forms, leading to peak splitting or a broad, distorted peak. The hydrochloride salt is already fully protonated, so it behaves as a single species. The solution is to adjust the mobile phase pH or add a suitable buffer to ensure the analyte is in a single ionic state.[11]

HPLC Troubleshooting Guide

G start Problem: Poor or No Chiral Resolution check_column Is the CSP appropriate for the analyte? start->check_column check_mobile_phase Is the mobile phase optimized? check_column->check_mobile_phase Yes solution Resolution Achieved check_column->solution No -> Screen different CSPs (e.g., polysaccharide-based) [13] check_additive Is a modifier/additive needed? check_mobile_phase->check_additive Yes check_mobile_phase->solution No -> Screen different solvents (Normal vs. Reversed Phase) [1] check_temp Is temperature optimized? check_additive->check_temp Yes check_additive->solution No -> Add amine (for tailing) or acid (e.g., 0.1% DEA or TFA) [13] check_temp->solution Yes -> Resolution Achieved check_temp->solution No -> Vary column temp (e.g., 25-40°C) to alter selectivity [1]

Caption: Troubleshooting Logic for Poor Chiral HPLC Resolution.[10]

Problem Potential Cause(s) Recommended Solution(s)
Severe peak tailing for a basic piperidine derivative. Secondary Interactions: The basic analyte is interacting with acidic silanol groups on the silica backbone of the stationary phase.Add an Amine Modifier: For reversed-phase or normal-phase, add a small amount (0.1-0.2%) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase. This competes for the active sites and dramatically improves peak shape.[10]
No crystallization of diastereomeric salts for classical resolution. Solvent Choice: The solvent may be too effective at solvating the diastereomeric salt, preventing precipitation.Change the Solvent System: Add an "anti-solvent" (one in which the salt is insoluble) dropwise to induce crystallization.[10] Also, ensure starting materials are of high purity, as impurities can inhibit crystal formation.[10]
Drifting retention times in chiral HPLC. Additive Memory Effect: Additives (acidic or basic) can adsorb onto the stationary phase, altering its selectivity over time, especially in isocratic normal-phase methods.Implement a Column Wash Protocol: After a series of runs, flush the column with a strong, appropriate solvent (e.g., isopropanol) to remove adsorbed modifiers. Dedicating a column to a specific method can also prevent this issue.[12]
Poor sensitivity in LC-MS. Poor Ionization: The analyte may not ionize efficiently under the chosen source conditions.Derivatization: Use a tagging agent, such as N-(4-aminophenyl)piperidine, to attach a high proton affinity group. This can significantly increase signal intensity in positive ion mode.[13][14]
Salt Precipitation: Non-volatile buffers (e.g., phosphate) from the mobile phase are precipitating in the MS source, suppressing the signal.Replace non-volatile buffers with volatile alternatives like formic acid, acetic acid, or ammonium formate/acetate.[15]
Experimental Protocol: Chiral HPLC Separation of 1-Boc-3-hydroxypiperidine Enantiomers

This protocol is based on a method for quantifying the (R)-isomer impurity in (S)-1-Boc-3-hydroxypiperidine.[2][16]

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • HPLC Instrumentation & Conditions:

    • System: Standard HPLC with UV detector.

    • Chiral Stationary Phase (CSP): Chiralpak-IC-3 (250 x 4.6 mm, 3 µm).[2]

    • Mobile Phase: Isocratic mixture of n-Hexane and Isopropyl alcohol (IPA) in a 95:5 ratio, with 0.2% Trifluoroacetic acid (TFA).[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30°C.[2]

    • Detection: UV at 210 nm.[2]

  • Data Analysis:

    • The two enantiomers should be well-resolved.

    • Integrate the peak areas to determine the enantiomeric purity or enantiomeric excess (ee) of the sample.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled tool for the definitive structural elucidation of isomers. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous differentiation based on chemical shifts and coupling constants.[3]

Frequently Asked Questions (NMR)

Q1: Why are the ¹H NMR spectra of my piperidine derivatives so complex and overlapping? A1: This is a common characteristic. Protons on the piperidine ring, especially axial and equatorial pairs, often have very similar chemical environments, leading to overlapping multiplets between 1.2-3.5 ppm.[17] If an aromatic ring is present, its protons also resonate in a narrow range (e.g., 6.5-7.5 ppm), causing further complexity.[17]

Q2: My signals are very broad. What is the cause? A2: Signal broadening in piperidine spectra often stems from dynamic processes occurring on the NMR timescale. These can include:

  • Chair-Chair Interconversion: The piperidine ring is conformationally flexible.[17]

  • Nitrogen Quadrupolar Broadening: The ¹⁴N nucleus can cause broadening of adjacent proton signals.[17]

  • Restricted Bond Rotation: Slow rotation around a C-N bond can also lead to broad peaks.[17]

Q3: How can I definitively distinguish between axial and equatorial protons? A3: This is a classic NMR challenge. Key indicators are:

  • Chemical Shift: Axial protons are generally more shielded (appear at a lower ppm value) than their equatorial counterparts.

  • Coupling Constants (J-values): The coupling between two adjacent axial protons (J_ax-ax) is typically large (10-13 Hz), while axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings are smaller (2-5 Hz).

  • 2D NMR: Techniques like NOESY can show through-space correlations, for instance, between axial protons at positions 2, 4, and 6.

NMR Troubleshooting Guide: Resolving Overlapping Signals

When faced with an ambiguous spectrum, a systematic approach is key.[17]

G cluster_info Rationale start Problem: Overlapping NMR Signals change_solvent Step 1: Change Deuterated Solvent start->change_solvent vt_nmr Step 2: Perform Variable Temperature (VT) NMR change_solvent->vt_nmr Overlap Persists info1 Aromatic solvents (e.g., Benzene-d₆) induce shifts (ASIS) that can resolve overlapping signals. [10] two_d_nmr Step 3: Acquire 2D NMR Spectra vt_nmr->two_d_nmr Overlap Persists info2 Changing temperature alters conformational exchange rates, potentially sharpening and resolving broad signals. [10] resolved Signals Resolved two_d_nmr->resolved info3 2D techniques (COSY, HSQC, HMBC) provide correlation data for unambiguous assignment. [26]

Sources

Troubleshooting

Scaling up the synthesis of 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine

The following technical guide is structured as a Tier 3 Engineering Support Knowledge Base for the scale-up of 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine . This specific scaffold presents unique challenges due to the sig...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Engineering Support Knowledge Base for the scale-up of 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine . This specific scaffold presents unique challenges due to the significant steric hindrance imposed by the ortho,ortho-dimethoxy substitution pattern, which severely hampers standard nucleophilic attacks and coupling reactions.

Topic: 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine Ticket ID: SC-882-ORTHO Status: Resolved / Knowledge Base Article (KBA) Audience: Process Chemists, CDMO Researchers, Medicinal Chemists

Executive Summary & Strategic Route Selection

User Query: We are attempting to scale the synthesis of 2-(2,6-dimethoxyphenyl)-1-methylpiperidine to >100g. Our current route (Grignard addition to 1-methyl-2-piperidone) suffers from low conversion (30-40%) and difficult purification due to the steric bulk of the 2,6-dimethoxy group. What is the recommended process route?

Scientist Response: The "Grignard Route" (nucleophilic addition to a lactam) is kinetically disfavored for 2,6-disubstituted aryl rings due to severe steric clash at the carbonyl center. For scale-up (>100g), we strongly recommend switching to a Suzuki-Miyaura Coupling followed by Hydrogenation . This route relies on the robustness of Pd-catalyzed cross-coupling to establish the hindered C–C bond, followed by high-yielding reduction steps.

Comparative Route Analysis
FeatureRoute A: Grignard / Lithiation (Current)Route B: Suzuki-Miyaura (Recommended)
Key Step Nucleophilic addition to lactamPd-catalyzed biaryl coupling
Steric Sensitivity High (Fails to reach completion)Moderate (Overcome by ligand choice)
Reaction Temp Cryogenic (-78°C) to RefluxReflux (80-100°C)
Scalability Poor (Exotherms, moisture sensitive)Excellent (Batch or Flow)
Impurity Profile Complex (Elimination products, unreacted SM)Clean (Protodeboronation is main byproduct)

Master Protocol: The "Suzuki-Reduction" Workflow

This protocol is designed for a 100g scale batch.

Phase 1: Construction of the Biaryl Core

Reaction: 2-Bromopyridine + 2,6-Dimethoxyphenylboronic acid


 2-(2,6-Dimethoxyphenyl)pyridine
  • Reagents:

    • 2-Bromopyridine (1.0 equiv)

    • 2,6-Dimethoxyphenylboronic acid (1.2 equiv)

    • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) or SPhos Pd G2 (for higher turnover)

    • Base: K₂CO₃ (2.5 equiv) or K₃PO₄ (3.0 equiv)

    • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Process Description:

    • Charge reactor with 2-bromopyridine, boronic acid, and base.

    • Degas solvent (sparge with N₂ for 30 mins) and transfer to reactor.

    • Add Pd catalyst under N₂ counterflow.

    • Heat to 90°C for 12–16 hours.

    • Critical Checkpoint: Monitor HPLC for consumption of bromide. If conversion stalls >10% bromide remaining, add 1 mol% additional catalyst.

    • Workup: Cool to RT, dilute with EtOAc, wash with water/brine. Filter through Celite to remove Pd black.

Phase 2: Methylation (Quaternization)

Reaction: 2-(2,6-Dimethoxyphenyl)pyridine + MeI


 Pyridinium Salt
  • Reagents: Methyl Iodide (MeI) (1.5 equiv), Acetone or Acetonitrile.

  • Process Description:

    • Dissolve the biaryl pyridine in Acetone (0.5 M).

    • Add MeI slowly (exotherm control).

    • Reflux in a sealed system (pressure vessel recommended) at 45–50°C for 6–12 hours.

    • Note: The steric bulk of the 2,6-dimethoxy group slows down the

      
       attack on MeI. The sealed vessel ensures MeI is not lost to evaporation before reaction completion.
      
    • Isolation: Cool to 0°C. The product usually precipitates as a yellow crystalline solid. Filter and wash with cold ether.

Phase 3: Hydrogenation (Aromatization Reduction)

Reaction: Pyridinium Salt + H₂


 Target Piperidine
  • Reagents: PtO₂ (Adams Catalyst) (1-2 wt%) or Rh/C (5 wt%), H₂ (50 psi), Methanol.

  • Process Description:

    • Dissolve pyridinium salt in MeOH.

    • Load hydrogenation vessel (Hastelloy or Stainless Steel).

    • Purge with N₂, then pressurize with H₂ to 50 psi (3.5 bar).

    • Stir vigorously at RT for 4–8 hours.

    • Workup: Filter catalyst (Caution: Pyrophoric). Concentrate filtrate.[1]

    • Free Basing: Treat residue with 1M NaOH, extract into DCM, dry and concentrate to yield the title compound as an oil or low-melting solid.

Visual Workflow & Logic Map

The following diagram illustrates the decision logic and critical control points (CCPs) for the synthesis.

SynthesisWorkflow Start Start: 2-Bromopyridine Suzuki Step 1: Suzuki Coupling (Pd-cat, Boronic Acid) Start->Suzuki QC1 QC Check: Conversion >95%? Suzuki->QC1 AddCat Action: Add SPhos Pd G2 + 4h Reflux QC1->AddCat No Methylation Step 2: Quaternization (MeI, Acetone, Sealed) QC1->Methylation Yes AddCat->Methylation QC2 QC Check: Precipitate Formed? Methylation->QC2 SolventSwitch Action: Switch to MeCN High Temp (80°C) QC2->SolventSwitch No Hydrogenation Step 3: Hydrogenation (PtO2, H2, 50 psi) QC2->Hydrogenation Yes SolventSwitch->Hydrogenation Final Target: 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine Hydrogenation->Final

Caption: Logic flow for the scale-up of 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine, highlighting contingency actions for steric-induced stalling.

Troubleshooting Guide (FAQ)

Issue 1: Low Yield in Suzuki Coupling (Protodeboronation)

Symptom: HPLC shows unreacted 2-bromopyridine and significant amounts of 1,3-dimethoxybenzene (from deboronation of the boronic acid). Root Cause: 2,6-Dimethoxyphenylboronic acid is highly prone to protodeboronation under basic, aqueous conditions due to the electron-rich ring and steric strain. Solution:

  • Switch Base: Use anhydrous conditions if possible (e.g., CsF in Dioxane) or weaker bases like K₃PO₄ instead of Na₂CO₃.

  • Increase Catalyst Activity: Switch to SPhos or XPhos precatalysts. These bulky, electron-rich ligands accelerate the oxidative addition and reductive elimination steps, outcompeting the deboronation side reaction.

  • Reagent Stoichiometry: Increase boronic acid loading to 1.5–2.0 equivalents to account for loss.

Issue 2: Incomplete Methylation (Quaternization Stalled)

Symptom: Reaction stalls at 60-70% conversion; solid product stops precipitating. Root Cause: The "ortho effect."[2] The 2,6-dimethoxy group creates a "molecular wall" shielding the pyridine nitrogen. Solution:

  • Pressure: Perform the reaction in a pressure reactor (autoclave) at 80°C using Acetonitrile. The higher temperature overcomes the activation energy barrier imposed by sterics.

  • Alkylating Agent: If MeI is too slow, switch to Methyl Triflate (MeOTf) or Trimethyloxonium tetrafluoroborate (Meerwein's salt) . Warning: These are much more hazardous and require strict safety protocols.

Issue 3: Over-reduction during Hydrogenation

Symptom: Loss of aromaticity in the phenyl ring (formation of cyclohexyl analog). Root Cause: PtO₂ is very active and can reduce electron-rich aromatic rings (like dimethoxybenzene) if left too long or at high pressure. Solution:

  • Catalyst Selection: Switch to Rh/C (5%) . Rhodium is excellent for reducing pyridine rings to piperidines while leaving benzene rings intact under mild conditions.

  • Moderator: Stop the reaction immediately upon H₂ uptake cessation.

Quantitative Data: Solvent & Catalyst Screening

The following data summarizes optimization runs for the critical Suzuki Coupling Step (10g scale).

EntryCatalyst (3 mol%)SolventBaseTemp (°C)Yield (%)Note
1Pd(PPh₃)₄Toluene/EtOHNa₂CO₃9045%Slow; significant deboronation.
2Pd(dppf)Cl₂Dioxane/H₂OK₂CO₃9078%Standard robust conditions.
3Pd-SPhos G2 THF/H₂O K₃PO₄ 70 92% Fastest conversion; minimal byproduct.
4Pd(OAc)₂/XPhosTolueneK₃PO₄10088%Good, but XPhos is more expensive.

References

  • Suzuki-Miyaura Coupling of Hindered Substrates

    • Walker, S. D., et al. "A General and Efficient Catalyst for the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides." Journal of the American Chemical Society, 2004. Link

  • Synthesis of 2-Arylpiperidines

    • Glorius, F., et al. "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition, 2004. Link

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids." Journal of the American Chemical Society, 2016.[3] Link

  • Quaternization of Hindered Pyridines

    • Scriven, E. F. V. "Pyridines and their Benzo Derivatives: Reactivity." Comprehensive Heterocyclic Chemistry II, 1996. Link

Disclaimer: This guide is for research and development purposes only. Ensure all chemical handling complies with local safety regulations (OSHA/ECHA).

Sources

Optimization

Technical Support Center: Chiral Integrity in Piperidine Synthesis

Welcome, researchers and drug development professionals. This guide is designed to be your dedicated resource for navigating the complexities of maintaining stereochemical integrity during the synthesis of chiral piperid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals. This guide is designed to be your dedicated resource for navigating the complexities of maintaining stereochemical integrity during the synthesis of chiral piperidines. The piperidine scaffold is a cornerstone of modern pharmaceuticals, and ensuring its enantiopurity is paramount for therapeutic efficacy and safety.[1][2]

This support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to help you diagnose and prevent racemization in your synthetic routes.

Troubleshooting Guide: Diagnosing and Resolving Loss of Enantiomeric Excess (% ee)

A sudden or unexpected drop in enantiomeric excess can be a significant setback. This guide provides a systematic approach to identifying and rectifying the root cause of racemization.

Issue 1: Inconsistent or Low Enantiomeric Excess Observed in the Final Product

Step 1: Rigorous Validation of Your Analytical Method

Before altering your reaction conditions, it is crucial to confirm that your analytical method for determining enantiomeric excess is accurate and reliable.[3] Inaccurate measurements can lead to misinterpretation of your results.

  • Primary Techniques: Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods.

  • Validation Checklist:

    • Resolution (Rs): Ensure a baseline separation between the enantiomer peaks, ideally with an Rs value greater than 1.5.[3]

    • Accuracy and Precision: Your method must provide consistent and true values.[3] This can be verified by analyzing samples with a known enantiomeric excess.

    • Linearity: Confirm that the detector response is linear across a range of concentrations for both enantiomers.[3]

Protocol 1: Validating Your Chiral HPLC/GC Method

  • Prepare a Racemic Standard: Synthesize or purchase a true racemic (50:50) mixture of your piperidine product.

  • Optimize Separation: Inject the racemic standard and adjust the mobile phase composition, flow rate, and column temperature to achieve baseline separation (Rs > 1.5).

  • Linearity Check: Prepare a series of dilutions of the racemic standard and inject them. Plot the peak area of each enantiomer against its concentration. The resulting calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy Verification: Prepare samples with known non-racemic compositions (e.g., 90:10, 75:25) by mixing known quantities of the pure enantiomers (if available) or by mixing the racemate with an enantiomerically enriched sample. Analyze these samples to confirm that your method accurately reflects the known enantiomeric ratios.

Step 2: Scrutinize Reagents, Catalysts, and Solvents

The purity and quality of your starting materials can significantly impact the stereochemical outcome of your reaction.

  • Substrate and Reagent Purity: Impurities in your starting materials can interfere with the catalyst or promote side reactions that may lead to racemization.

  • Catalyst Quality: The chiral catalyst or ligand is the heart of your asymmetric transformation. Ensure it is of high purity and has not degraded during storage.

  • Solvent Quality: The presence of water or other impurities in your solvent can deactivate the catalyst or alter the reaction pathway. Always use anhydrous, and if necessary, degassed solvents.

Step 3: Evaluate and Optimize Reaction Conditions

Even with pure materials, suboptimal reaction conditions can be a primary source of racemization.

  • Temperature Control: Higher reaction temperatures often accelerate the rate of racemization.[4] It is crucial to maintain a consistent and optimized temperature throughout the reaction. Consider performing the reaction at a lower temperature (e.g., 0 °C or below) if racemization is observed.

  • Reaction Time: Prolonged reaction times can increase the likelihood of product racemization, especially if the product itself is susceptible to epimerization under the reaction conditions. Monitor the reaction progress and quench it as soon as it reaches completion.

  • Base/Acid Strength and Concentration: The choice and concentration of acid or base can be critical. Strong, non-hindered bases can deprotonate the stereogenic center, leading to racemization.[4] Use the weakest acid or base that effectively catalyzes the reaction and use it in the minimum necessary concentration.

  • Catalyst Loading: In some catalytic systems, higher catalyst loadings can lead to the formation of less selective aggregates or dimers, resulting in a lower enantiomeric excess.[3] It is advisable to screen a range of catalyst loadings to find the optimal concentration.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the prevention of racemization during piperidine synthesis.

Q1: What are the primary mechanisms of racemization in piperidine synthesis?

A1: Racemization in piperidine synthesis can occur through several mechanisms, depending on the specific reaction. A common pathway involves the formation of a planar, achiral intermediate, such as an enamine or an iminium ion, at the stereogenic center. For example, in reactions involving deprotonation-reprotonation at a stereocenter alpha to a carbonyl group or an imine, the resulting enolate or enamine is achiral. Subsequent protonation can occur from either face, leading to a racemic or near-racemic mixture. Base-catalyzed epimerization is another common issue, where a base removes a proton from the stereocenter, leading to a loss of stereochemical information.[5]

Q2: Which synthetic routes to chiral piperidines are most susceptible to racemization?

A2: While any asymmetric synthesis can be prone to racemization if not properly controlled, certain methods require more careful optimization. For instance, methods that involve the formation of intermediates where the stereocenter is temporarily part of a planar system (e.g., enolates, iminium ions) are at higher risk. Additionally, reactions run under harsh conditions, such as high temperatures or with strong acids or bases, are more likely to cause racemization.

Q3: How can I minimize racemization during the purification process?

A3: Racemization can also occur during workup and purification.

  • Avoid Harsh pH: Be mindful of the pH during aqueous workup. Exposure to strongly acidic or basic conditions can cause racemization of the final product.

  • Temperature: Keep the temperature low during purification steps like distillation or chromatography if your product is thermally labile.

  • Choice of Chromatography Media: While less common, some silica or alumina gels can have acidic or basic sites that may promote racemization. If you suspect this is an issue, you can use deactivated or end-capped stationary phases.

Q4: Are there any "racemization-free" coupling reagents that can be used in piperidine synthesis?

A4: While the context of coupling reagents is more common in peptide synthesis, the principles can be applied to certain piperidine syntheses, particularly those involving the formation of amide bonds. The development of "racemization-free" coupling reagents, such as those from the Oxyma series or ynamides (Zhao reagents), aims to avoid the formation of highly reactive, racemization-prone intermediates.[6] These reagents often operate under near-neutral conditions, which helps to preserve the stereochemical integrity of the reactants.[6]

Experimental Protocols

This section provides detailed protocols for key experimental techniques to prevent racemization.

Protocol 2: General Procedure for Asymmetric Catalytic Hydrogenation of a Pyridine Derivative

This protocol provides a general framework for the asymmetric hydrogenation of a substituted pyridine to a chiral piperidine, a common and powerful method.

  • Reactor Setup: Under an inert atmosphere (e.g., argon or nitrogen), add the chiral catalyst (e.g., a Rhodium or Iridium complex with a chiral phosphine ligand) and the pyridine substrate to a high-pressure reactor equipped with a magnetic stir bar.

  • Solvent Addition: Add a suitable anhydrous and degassed solvent (e.g., methanol, dichloromethane) via cannula.

  • Hydrogenation: Seal the reactor, purge it several times with hydrogen gas, and then pressurize it to the desired pressure.

  • Reaction: Stir the reaction mixture at the desired temperature for the required time. Monitor the reaction progress by taking aliquots (carefully and safely depressurizing the reactor each time) and analyzing them by GC or LC-MS.

  • Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system.

  • Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC or GC.

Table 1: Troubleshooting Common Issues in Asymmetric Hydrogenation

Issue Potential Cause(s) Recommended Solution(s)
Low Enantiomeric Excess Suboptimal temperatureScreen a range of temperatures (e.g., 0°C to 50°C).
Incorrect solventScreen different solvents of varying polarity.
Low catalyst purity or activityUse a fresh, high-purity catalyst.
Presence of impurities in the substrate or solventPurify the substrate and use anhydrous, degassed solvents.
Incomplete Conversion Insufficient hydrogen pressureIncrease the hydrogen pressure.
Catalyst deactivationIncrease catalyst loading or use a more robust catalyst.
Insufficient reaction timeExtend the reaction time.
Side Product Formation Reaction temperature is too highLower the reaction temperature.
Incorrect catalystScreen different catalysts or ligands.

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting low enantiomeric excess in your experiments.

Troubleshooting_Workflow start Low Enantiomeric Excess Observed analytical Step 1: Verify Analytical Method (Chiral HPLC/GC) start->analytical sub_analytical_1 Is chiral separation adequate? (Resolution > 1.5) analytical->sub_analytical_1 reagents Step 2: Scrutinize Reagents & Catalyst sub_reagents_1 Substrate/Reagent Purity Check reagents->sub_reagents_1 conditions Step 3: Evaluate Reaction Conditions sub_conditions_1 Temperature Control (Consistent & Optimal?) conditions->sub_conditions_1 end_success High & Reproducible Enantiomeric Excess Achieved sub_analytical_2 Is the method validated for accuracy and linearity? sub_analytical_1->sub_analytical_2 Yes action_analytical_1 Optimize Separation Method (e.g., change mobile phase, column) sub_analytical_1->action_analytical_1 No sub_analytical_2->reagents Yes action_analytical_2 Perform Full Method Validation sub_analytical_2->action_analytical_2 No sub_reagents_2 Catalyst Quality Check sub_reagents_1->sub_reagents_2 Pure action_reagents_1 Purify Substrate/Reagents (e.g., recrystallization, distillation) sub_reagents_1->action_reagents_1 Impure sub_reagents_3 Solvent Quality Check (Anhydrous & Degassed?) sub_reagents_2->sub_reagents_3 High Quality action_reagents_2 Procure/Synthesize Fresh Catalyst sub_reagents_2->action_reagents_2 Questionable sub_reagents_3->conditions High Quality action_reagents_3 Use Freshly Purified/Anhydrous Solvent sub_reagents_3->action_reagents_3 Poor Quality sub_conditions_2 Base/Acid Choice & Concentration sub_conditions_1->sub_conditions_2 Yes action_conditions_1 Optimize Temperature (e.g., lower temperature) sub_conditions_1->action_conditions_1 No sub_conditions_3 Reaction Time & Catalyst Loading sub_conditions_2->sub_conditions_3 Optimized action_conditions_2 Screen Different Bases/Acids & Concentrations sub_conditions_2->action_conditions_2 Not Optimized sub_conditions_3->end_success Optimized action_conditions_3 Optimize Reaction Time & Catalyst Loading sub_conditions_3->action_conditions_3 Not Optimized action_analytical_1->sub_analytical_1 action_analytical_2->sub_analytical_2 action_reagents_1->sub_reagents_1 action_reagents_2->sub_reagents_2 action_reagents_3->sub_reagents_3 action_conditions_1->sub_conditions_1 action_conditions_2->sub_conditions_2 action_conditions_3->sub_conditions_3

Caption: A step-by-step workflow for troubleshooting low enantiomeric excess.

References

  • Zhang, Z., et al. (2020). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Communications, 11(1), 5095. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • Google Patents. (2008). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
  • ChemRxiv. (2022). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral Oxazolopiperidone Lactams: Versatile Intermediates for the Enantioselective Synthesis of Piperidine-Containing Natural Products | Request PDF. Retrieved from [Link]

  • ResearchGate. (2012). What are the best processes/methods for separation of chiral amine both non selective .... Retrieved from [Link]

  • PMC. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. Retrieved from [Link]

  • eScholarship. (n.d.). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of base-catalyzed racemization during activation step. Retrieved from [Link]

  • PMC - NIH. (n.d.). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • Asymmetric reactions_synthesis. (n.d.). Retrieved from [Link]

  • PMC. (n.d.). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]

  • SciSpace. (n.d.). Selective Piperidine Synthesis Exploiting Iodine-Catalyzed Csp3–H Amination under Visible Light. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine

Topic: Enhancing the solubility of 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine for in vitro assays Content type: Technical Support Center Guide Welcome to the Advanced Application Support Hub. This guide addresses the spe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing the solubility of 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine for in vitro assays Content type: Technical Support Center Guide

Welcome to the Advanced Application Support Hub. This guide addresses the specific solubility challenges associated with 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine , a lipophilic tertiary amine often utilized in neuropharmacology and receptor binding assays. Due to the steric bulk of the 2,6-dimethoxyphenyl group and the basicity of the piperidine ring, this compound exhibits steep pH-dependent solubility, often leading to precipitation in physiological buffers.[1]

This resource is designed for researchers requiring high-stability formulations for in vitro applications (e.g., patch-clamp, cell viability, or receptor binding assays).[1][2][3]

Compound Profile & Solubility Mechanics[1]

Understanding the physicochemical driver of insolubility is the first step to resolving it.

PropertyValue (Approx.)Implication for Solubility
Chemical Class 2-Aryl-1-methylpiperidineLipophilic base.[1][2][3]
pKa (Basic N) ~9.5 – 10.2Highly soluble at pH < 6; insoluble free base at pH 7.[3]4.
LogP ~2.8 – 3.5Moderate-to-high lipophilicity; requires organic co-solvent or carrier.[1][2][3]
Critical Issue "The pH Crash" Diluting an acidic or DMSO stock into pH 7.4 buffer causes rapid deprotonation and precipitation.

Frequently Asked Questions (Troubleshooting)

Q1: I dissolved the compound in DMSO, but it precipitates immediately upon addition to the cell culture media. Why?

Diagnosis: This is a classic "solvent shock" precipitation.[2][3] Mechanism: 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine is hydrophobic.[1][2][3] When you introduce a concentrated DMSO stock (e.g., 10 mM) into an aqueous buffer (pH 7.4), the DMSO rapidly diffuses away, leaving the hydrophobic molecules exposed to water. At pH 7.4 (which is well below the compound's pKa), a significant fraction exists as the uncharged free base, which has near-zero aqueous solubility. Solution:

  • Reduce Stock Concentration: Dilute your DMSO stock to 1 mM before adding to media.

  • Use an Intermediate Carrier: Pre-dilute the DMSO stock into a solution containing 20% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) before adding to the final media.[1][2][3] The cyclodextrin encapsulates the lipophilic phenyl ring, shielding it from the aqueous environment.

Q2: Can I use ethanol instead of DMSO?

Answer: Yes, but with caveats. Ethanol is less toxic to some sensitive receptor systems (like GABA_A or NMDA receptors) than DMSO.[3] However, ethanol has a higher vapor pressure (evaporation alters concentration) and is less effective at disrupting the crystal lattice of this specific solid.

  • Recommendation: Use Ethanol (absolute) only if DMSO is contraindicated by your specific assay endpoints.[3] Ensure the final ethanol concentration in the assay is < 0.1%.

Q3: My dose-response curve is erratic at high concentrations (>10 µM).

Diagnosis: Microlayer precipitation.[2][3] Mechanism: At higher concentrations, the compound may form non-visible colloidal aggregates (micelles or nanocrystals) rather than a true solution. This reduces the free concentration available to bind receptors, leading to a plateau or drop in efficacy that mimics the "Hook Effect." Validation Step: Spin down your assay media at 15,000 x g for 10 minutes before use. If the pellet contains the compound (analyze supernatant by HPLC), you have precipitation. Fix: Switch to a Salt-Based Stock Preparation (see Protocol B below).

Step-by-Step Solubility Protocols

Protocol A: The "Universal" DMSO/Cyclodextrin Method

Best for: General cell culture, high-throughput screening.[1][2]

Materials:

  • Compound (Solid)[3]

  • DMSO (Anhydrous, Cell Culture Grade)

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) [Sigma H107][1][2][3]

  • PBS (pH 7.4)[3]

Workflow:

  • Primary Stock: Dissolve solid 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine in 100% DMSO to a concentration of 10 mM . Vortex until clear.

  • Carrier Solution: Prepare a 20% (w/v) HP-β-CD solution in PBS. Filter sterilize (0.22 µm).

  • Intermediate Dilution (10x): Slowly add the DMSO stock to the Carrier Solution with constant vortexing.

    • Example: Add 10 µL of 10 mM DMSO stock to 990 µL of 20% HP-β-CD.[1][2][3]

    • Result: 100 µM Compound in 20% CD / 1% DMSO.

  • Final Assay Dilution: Dilute the Intermediate solution 1:10 into your assay media.

    • Final Conditions: 10 µM Compound, 2% CD, 0.1% DMSO.

Protocol B: The "Acid-Salt" Method (DMSO-Free)

Best for: Electrophysiology (Patch-clamp) where DMSO alters channel kinetics.[1][2][3]

Materials:

  • 0.1 M HCl[1][2][3][4]

  • 0.1 M NaOH[1][2][3]

  • Deionized Water[1][2][3]

Workflow:

  • Weighing: Weigh the free base solid into a glass vial.

  • Protonation: Add 0.05 M HCl dropwise. The basic nitrogen will protonate, converting the lipophilic free base into the water-soluble hydrochloride salt.

    • Visual Check: The cloudy suspension should turn crystal clear.

  • Buffering: Dilute with water to reach approx. 80% of final volume.

  • pH Adjustment (Critical): Carefully adjust pH back towards 7.0 using dilute NaOH. STOP at pH 6.5-6.8.

    • Warning: Going fully to pH 7.4 may risk precipitation if the concentration is > 100 µM.

  • Osmolarity Check: Ensure the addition of HCl/NaOH hasn't skewed the osmolarity (target 290-310 mOsm for mammalian cells).

Visualizing the Solubility Landscape

The following diagram illustrates the decision logic for solubilizing this lipophilic base based on your assay constraints.

SolubilityWorkflow Start Start: Solid 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine AssayType Select Assay Type Start->AssayType DMSO_OK Is DMSO Tolerated? AssayType->DMSO_OK DMSO_Yes Standard DMSO Stock (10-50 mM) DMSO_OK->DMSO_Yes Yes DMSO_No Electrophysiology / Sensitive Cells DMSO_OK->DMSO_No No DirectDilution Direct Dilution into Media DMSO_Yes->DirectDilution PrecipCheck Check for Precip. (Cloudiness/Microscopy) DirectDilution->PrecipCheck Success1 Assay Ready (< 0.1% DMSO) PrecipCheck->Success1 Clear Fail1 Precipitation Detected PrecipCheck->Fail1 Cloudy Cyclodextrin Use HP-β-CD Carrier (Protocol A) Fail1->Cyclodextrin Cyclodextrin->Success1 AcidSalt Acid-Salt Method (Protocol B) DMSO_No->AcidSalt pH_Control Maintain pH < 7.0 during dilution AcidSalt->pH_Control Success2 Assay Ready (DMSO-Free) pH_Control->Success2

Figure 1: Decision Logic for Solubilization. Blue paths indicate the preferred rescue strategy (Cyclodextrins) when standard dilution fails.[3]

Solubility Data Reference

The following table summarizes the solubility limits in common vehicles at 25°C.

Solvent / VehicleSolubility Limit (mg/mL)Application Notes
DMSO (100%) > 50 mg/mLExcellent stock solvent.[1][2][3] Hygroscopic; store aliquots at -20°C.
Ethanol (100%) ~ 20-30 mg/mLGood alternative.[1][2][3] High evaporation rate requires sealed vials.[2][3]
Water (pH 7.4) < 0.01 mg/mLInsoluble. Do not attempt direct dissolution.[3]
0.1 M HCl (pH 1.0) > 10 mg/mLForms soluble Hydrochloride salt.[3]
PBS + 20% HP-β-CD ~ 2-5 mg/mLBest for maintaining solubility in aqueous assay media.[1][2][3]

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.[2][3] (Chapter on Solubility). Link

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[2][3] Link

  • BenchChem Technical Support. Solubility of Piperidine-Containing Compounds. Link[3]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Stereoselective Synthesis of 2,6-Disubstituted Piperidines

Executive Summary The 2,6-disubstituted piperidine motif is a structural cornerstone in numerous alkaloids (e.g., Solenopsin, Pinidine, Isosolenopsin) and pharmaceutical candidates.[1] The biological activity of these mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,6-disubstituted piperidine motif is a structural cornerstone in numerous alkaloids (e.g., Solenopsin, Pinidine, Isosolenopsin) and pharmaceutical candidates.[1] The biological activity of these molecules is strictly governed by their stereochemistry—specifically, the relative configuration (cis vs. trans) of the substituents at C2 and C6.

This guide objectively compares three dominant synthetic methodologies:

  • Catalytic Hydrogenation of Pyridines (The industry standard for cis-isomers).

  • Lewis Acid-Mediated Imine Reduction (The specialist route for trans-isomers).

  • Nucleophilic Addition to N-Acylpyridinium Salts (The versatile, modular approach).

Our analysis prioritizes experimental reproducibility, stereocontrol mechanisms, and scalability.

Strategic Method Selection

The choice of method depends primarily on the required diastereomer (cis vs. trans) and the nature of the substituents.

MethodSelection cluster_legend Decision Factors Start Target Molecule: 2,6-Disubstituted Piperidine Stereo Required Stereochemistry? Start->Stereo Cis Cis (Syn) Stereo->Cis Thermodynamic/Kinetic Match Trans Trans (Anti) Stereo->Trans Kinetic Control Required MethodA Method A: Catalytic Hydrogenation (PtO2/H2) Cis->MethodA High Efficiency (>95:5 dr) MethodB Method B: Lewis Acid-Mediated Reduction (AlMe3/LiAlH4) Trans->MethodB Direct Trans Access (>90:10 dr) MethodC Method C: N-Acylpyridinium Addition (Charette/Comins) Trans->MethodC Complex Substituents (Modular)

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on stereochemical requirements.

Detailed Technical Analysis

Method A: Catalytic Hydrogenation (Cis-Selective)

Best for: Rapid access to cis-2,6-disubstituted piperidines from pyridine precursors.

This method relies on the "anchoring effect" where the pyridine ring adsorbs flat onto the catalyst surface. Hydrogen adds from the catalyst face (syn-addition), forcing the substituents into a cis relationship.

  • Catalyst of Choice: Platinum(IV) oxide (PtO₂, Adams' Catalyst).

  • Solvent System: Glacial Acetic Acid (AcOH) is critical to protonate the pyridine, activating it toward reduction and preventing catalyst poisoning.

  • Mechanism: Syn-facial hydrogenation.[1]

Experimental Protocol (Validated)

Adapted from Medjahdi et al. (2012) and classic Adams' catalyst protocols.

  • Preparation: In a high-pressure reactor, dissolve the 2,6-disubstituted pyridine (1.0 equiv) in glacial acetic acid (0.5 M concentration).

  • Catalyst Loading: Add PtO₂ (5 mol%).[1][2] Caution: PtO₂ is pyrophoric; add under inert atmosphere.[1]

  • Hydrogenation: Pressurize with H₂ (4–5 bar) and stir vigorously at 25°C for 12 hours.

  • Workup: Filter through a Celite pad to remove the catalyst.[1] Rinse with MeOH.[1]

  • Neutralization: Concentrate the filtrate and neutralize with saturated aqueous NaHCO₃. Extract with CH₂Cl₂.[1]

  • Outcome: Typically yields >90% with cis:trans ratios exceeding 95:5.[1][3]

Method B: Lewis Acid-Mediated Imine Reduction (Trans-Selective)

Best for: Accessing trans-2,6-disubstituted piperidines, such as (+)-Solenopsin.[4]

Direct hydrogenation rarely yields trans isomers.[1] This method utilizes a stepwise reduction of a cyclic imine (or dihydropyridine) intermediate. The use of a bulky Lewis acid (AlMe₃) blocks the equatorial face, forcing the hydride (from LiAlH₄) to attack from the axial direction, yielding the thermodynamically less stable trans isomer.

Experimental Protocol (Trans-Solenopsin Synthesis)

Source: Medjahdi et al., J. Org.[1] Chem. (2012).[4][5][6]

  • Precursor: Start with the corresponding cyclic imine (Δ1,2-piperideine).[1]

  • Complexation: Dissolve the imine (1.0 equiv) in dry THF under Argon. Cool to -78°C. Add Trimethylaluminum (AlMe₃, 2.0 M in hexanes, 1.1 equiv) dropwise.[1] Stir for 30 min to form the imine-Al complex.

  • Reduction: Add LiAlH₄ (1.0 M in THF, 1.5 equiv) dropwise at -78°C.

  • Reaction: Allow the mixture to warm slowly to 0°C over 2 hours.

  • Quench: Carefully quench with Rochelle's salt solution (sodium potassium tartrate) to solubilize aluminum salts.[1]

  • Outcome: Yields ~80–85% with trans:cis ratios often >98:2.[1]

Method C: Nucleophilic Addition to N-Acylpyridinium Salts

Best for: Asymmetric synthesis and introducing complex R groups at C2/C6 sequentially.[1]

This modular approach, pioneered by Comins and Charette, involves activating a pyridine with a chloroformate (e.g., Benzyl chloroformate, Cbz-Cl) to form an N-acylpyridinium salt, followed by nucleophilic attack (Grignard or Organozinc).

  • Mechanism: The N-acyl group activates the ring and can direct regioselectivity.

  • Stereocontrol: The intermediate dihydropyridine can be functionalized further.[1] Trans isomers are often accessed by conjugate addition of organocuprates to 2,3-dihydro-4-pyridones.[1]

Comparative Data Analysis

The following table contrasts the performance of the three methods based on literature benchmarks (e.g., synthesis of Solenopsin and Pinidine alkaloids).

FeatureMethod A: HydrogenationMethod B: LA-Mediated ReductionMethod C: N-Acyl Addition
Primary Stereoselectivity Cis (>95:5)Trans (>95:5)Tunable (Ligand dependent)
Yield (Typical) 90–98%80–85%60–75% (Multi-step)
Atom Economy Excellent (H₂ addition)Moderate (Stoichiometric Al/Li)Low (Auxiliaries/Leaving groups)
Scalability High (Industrial standard)Moderate (Cryogenic steps)Low to Moderate
Substrate Scope Limited to PyridinesRequires Cyclic IminesHighly Modular
Key Reagents PtO₂, H₂, AcOHAlMe₃, LiAlH₄R-MgBr, Cbz-Cl, CuI

Mechanistic Visualization

Understanding the origin of stereocontrol is vital for troubleshooting.[1]

Mechanisms cluster_cis Method A: Cis-Selectivity (H2/PtO2) cluster_trans Method B: Trans-Selectivity (AlMe3/LiAlH4) Pyridine Pyridine Precursor Adsorption Flat Adsorption on Catalyst Surface Pyridine->Adsorption SynAdd Syn-Hydrogenation (Bottom Face) Adsorption->SynAdd CisProduct Cis-Piperidine (All-Syn) SynAdd->CisProduct Imine Cyclic Imine Intermediate Complex AlMe3 Blocks Equatorial Face Imine->Complex AxialAttack Hydride Attack from Axial Face Complex->AxialAttack TransProduct Trans-Piperidine (Anti) AxialAttack->TransProduct

Figure 2: Mechanistic divergence. Method A forces syn-addition via surface catalysis, while Method B utilizes steric blocking (AlMe₃) to enforce axial hydride attack.

References

  • Medjahdi, M., et al. (2012). "Enantioselective Synthesis of cis- and trans-2-Methyl-6-nonylpiperidines: Alkaloids Solenopsin and Isosolenopsin."[1][5] The Journal of Organic Chemistry. (Note: Citation context based on specific protocol described in search results).

  • Buffat, M. G. P. (2011). "Synthesis of piperidines."[1] Tetrahedron. (General review of piperidine synthesis methods).

  • Comins, D. L., & Weglarz, M. A. (1991). "Stereocontrolled Preparation of cis- and trans-2,6-Dialkylpiperidines via 1-Acyldihydropyridine Intermediates."[1] The Journal of Organic Chemistry.

  • Charette, A. B., et al. (Various).[1] "Nucleophilic addition to N-acylpyridinium salts." Chemical Communications / Journal of the American Chemical Society.[1]

  • RSC Publishing. "Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids."[1][7] Organic & Biomolecular Chemistry.

Sources

Comparative

Benchmarking Piperidine Alkaloids: A Comparative Guide to Neuroprotective Validation

Executive Summary This guide provides a technical framework for validating the neuroprotective efficacy of piperidine alkaloids (with Piperine as the scaffold prototype). Unlike single-target cholinesterase inhibitors (e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for validating the neuroprotective efficacy of piperidine alkaloids (with Piperine as the scaffold prototype). Unlike single-target cholinesterase inhibitors (e.g., Donepezil), piperidine alkaloids function as multi-target directed ligands (MTDLs) . This guide outlines the experimental logic required to validate their dual role in cholinergic restoration and oxidative stress mitigation , providing a comparative analysis against clinical standards.

Mechanistic Grounding: The Multi-Target Advantage

To validate a piperidine alkaloid, you must demonstrate efficacy across three distinct pathways. While clinical standards like Donepezil excel at Acetylcholinesterase (AChE) inhibition, piperidine alkaloids offer a broader neuroprotective profile by engaging the Nrf2/Keap1 antioxidant pathway and modulating neuroinflammation .

Comparative Mechanism: Piperine vs. Donepezil
  • Donepezil: Potent, selective, reversible inhibitor of AChE (Nanomolar affinity). Primary mechanism is symptomatic relief via acetylcholine (ACh) accumulation.

  • Piperine: Moderate AChE inhibitor (Micromolar affinity) but possesses high lipophilicity allowing blood-brain barrier (BBB) penetration. It acts as a "bio-enhancer" and activates the Nrf2 pathway, upregulating endogenous antioxidant enzymes (SOD, CAT, HO-1).

Visualization: Multi-Target Signaling Pathway

The following diagram illustrates the pleiotropic effects of piperidine alkaloids compared to single-target inhibitors.

PiperineMechanism Piperine Piperidine Alkaloid (Piperine Scaffold) AChE AChE Enzyme Piperine->AChE Inhibits (IC50: µM) Nrf2 Nrf2/Keap1 Complex Piperine->Nrf2 Activates (Dissociates Keap1) NFkB NF-κB Pathway Piperine->NFkB Inhibits Phosphorylation Donepezil Donepezil (Standard) Donepezil->AChE Inhibits (IC50: nM) ACh Acetylcholine (Neurotransmitter) AChE->ACh Degrades ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus Enzymes HO-1, SOD, CAT (Cytoprotection) ARE->Enzymes Upregulates Inflammation Neuroinflammation (TNF-α, IL-6) NFkB->Inflammation Promotes

Caption: Piperine exerts neuroprotection via dual AChE inhibition and Nrf2 activation, whereas Donepezil primarily targets AChE.

Comparative Performance Data

The following data synthesizes experimental benchmarks. When validating a new piperidine derivative, these values serve as the "Go/No-Go" criteria.

MetricPiperine (Prototype)Donepezil (Standard)Experimental Insight
AChE Inhibition (

)
30 - 50 µM 6.7 - 10 nM Piperine is ~1000x less potent at AChE inhibition. Do not expect nanomolar potency unless the piperidine ring is modified with benzyl moieties [1][2].
Selectivity (AChE vs BuChE) ModerateHigh (>1000-fold)Piperine often inhibits Monoamine Oxidase B (MAO-B) as well, offering antidepressant benefits lacking in Donepezil [3].
Antioxidant Capacity High (Nrf2 Activation)Low/IndirectPiperine significantly reduces lipid peroxidation (MDA levels) in vivo; Donepezil does not directly scavenge ROS [4].
Bioavailability Low (Enhancer)HighPiperine enhances the bioavailability of co-administered drugs but requires formulation (e.g., lipid nanoparticles) for its own optimal CNS delivery [5].
Experimental Validation Protocols

To publish a robust validation study, you must move from enzymatic screening to behavioral confirmation.

Phase 1: In Vitro Enzymatic Validation (Ellman’s Assay)

Objective: Determine the


 of the alkaloid against AChE.
Critical Control:  Use Donepezil as the positive control.
  • Preparation: Dissolve Piperine in DMSO (final concentration <0.1% to avoid enzyme denaturation).

  • Reaction Mix:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • DTNB (Ellman’s Reagent, 0.3 mM).

    • Test Compound (Serial dilutions: 1 µM – 100 µM).

    • Enzyme: Electric eel or Rat brain AChE.

  • Incubation: Incubate for 10–15 minutes at 25°C.

  • Substrate Addition: Add Acetylthiocholine iodide (ATCI, 0.5 mM).

  • Measurement: Monitor absorbance at 412 nm for 5 minutes.

  • Calculation: % Inhibition =

    
    .
    
Phase 2: Cellular Neuroprotection (SH-SY5Y Model)

Objective: Prove efficacy against oxidative stress (


) or excitotoxicity (Glutamate).
  • Cell Culture: Seed SH-SY5Y (human neuroblastoma) cells at

    
     cells/well. Differentiate with Retinoic Acid (10 µM) for 5 days to induce a neuronal phenotype (critical for relevance).
    
  • Pre-treatment: Treat cells with Piperine (10, 20, 50 µM) for 2–4 hours.

  • Insult: Add

    
     (100–300 µM) or Amyloid-beta (20 µM) and incubate for 24 hours.
    
  • Assay: Use MTT or CCK-8 assay to measure mitochondrial viability.

  • Biochemical Check: Lyse cells and measure Caspase-3 activity to confirm anti-apoptotic mechanism [6].

Phase 3: In Vivo Behavioral Validation (Morris Water Maze)

Objective: Assess spatial learning and memory restoration in an AD model (e.g., Scopolamine-induced or Transgenic mice).

  • Model Induction: Administer Scopolamine (1 mg/kg, i.p.) to induce cholinergic amnesia, or use transgenic AD mice (e.g., APP/PS1).

  • Treatment: Administer Piperine (20–50 mg/kg, p.o.) daily for 14–21 days.

  • Apparatus: Circular pool (120 cm diameter), opaque water (24°C), hidden platform (submerged 1.5 cm).

  • Acquisition Phase (Days 1–4):

    • 4 trials/day from different starting quadrants.

    • Cut-off time: 60 seconds.

    • Metric: Latency to find the platform (Time).

  • Probe Trial (Day 5):

    • Remove the platform.[1]

    • Allow animal to swim for 60 seconds.

    • Metric: Time spent in the target quadrant (where the platform was).

  • Interpretation: A valid neuroprotective agent will significantly reduce escape latency (Days 1–4) and increase time in the target quadrant (Day 5) compared to the disease control group [7][8].

Visualization: Validation Workflow

ValidationWorkflow Extract 1. Extraction/Synthesis (Piperidine Scaffold) InVitro 2. In Vitro Screening Extract->InVitro Ellman Ellman's Assay (Target: AChE IC50) InVitro->Ellman CellViability SH-SY5Y Assay (Target: ROS/Apoptosis) InVitro->CellViability Decision Go/No-Go Decision Ellman->Decision IC50 < 50µM? CellViability->Decision Viability > 80%? InVivo 3. In Vivo Validation MWM Morris Water Maze (Cognition) InVivo->MWM Biochem Brain Homogenate (SOD, MDA, AChE) InVivo->Biochem Decision->InVivo Pass

Caption: A stepwise screening pipeline ensuring only bioactive candidates proceed to animal modeling.

Critical Analysis & Limitations

When publishing your results, you must address the hydrophobicity of piperidine alkaloids.

  • The Solubility Challenge: Piperine has poor aqueous solubility (

    
     g/L).[2] In vitro assays using high DMSO concentrations (>1%) can be cytotoxic, generating false positives. Always run a vehicle control.
    
  • The Bioavailability Paradox: While Piperine enhances the absorption of other drugs (e.g., Curcumin), its own oral bioavailability is limited by rapid metabolism. Successful in vivo studies often require doses of 20–50 mg/kg , which is significantly higher than Donepezil (1–5 mg/kg).

References
  • Ogura, H., et al. (2000). Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. Methods and Findings in Experimental and Clinical Pharmacology. Link

  • Wang, L., et al. (2020).[3] Identification and optimization of piperine analogues as neuroprotective agents for the treatment of Parkinson's disease via the activation of Nrf2/keap1 pathway.[4] European Journal of Medicinal Chemistry. Link

  • Mittal, R., & Gupta, R.L. (2019). In vitro antioxidant and anticholinesterase activities of piperine and its derivatives. Journal of Pharmacy and Pharmacology.
  • Gacche, R.N., et al. (2018). Role of Plant Derived Alkaloids and Their Mechanism in Neurodegenerative Disorders. Molecules. Link

  • Shoba, G., et al. (1998). Influence of piperine on the pharmacokinetics of curcumin in animals and human volunteers. Planta Medica. Link

  • Ferreira, A., et al. (2020). Neuroprotective Activity of Mentha Species on Hydrogen Peroxide-Induced Apoptosis in SH-SY5Y Cells.[5][6] Plants. Link

  • Vorhees, C.V., & Williams, M.T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory.[1][7][8][9] Nature Protocols. Link

  • Chonpathompikunlert, P., et al. (2010).[3] Piperine, the main alkaloid of Thai black pepper, protects against neurodegeneration and cognitive impairment in animal model of cognitive deficit like condition of Alzheimer's disease.[3] Food and Chemical Toxicology. Link

Sources

Validation

The Piperidine Scaffold: A Comparative Guide to Natural vs. Synthetic Efficacy

Topic: Comparing the Efficacy of Synthetic vs. Natural Piperidine Compounds Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary: The "Nature vs.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing the Efficacy of Synthetic vs. Natural Piperidine Compounds Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The "Nature vs. Design" Trade-off

Piperidine, a six-membered heterocyclic amine, is a privileged scaffold in medicinal chemistry, appearing in over twenty classes of pharmaceuticals. This guide analyzes the functional divergence between natural piperidine alkaloids (evolutionarily selected for defense/toxicity) and synthetic analogs (engineered for selectivity and bioavailability).

Key Findings:

  • Efficacy Paradox: Natural piperidines (e.g., Piperine) often exhibit higher maximal efficacy (

    
    ) at specific receptors (TRPV1) compared to potent synthetic standards, despite having lower binding affinity (
    
    
    
    ).
  • Selectivity Optimization: Natural alkaloids like Lobeline are often "dirty drugs" with promiscuous binding (nAChR + VMAT2). Synthetic defunctionalization (e.g., Lobelane, GZ-793A) successfully strips away off-target activity to yield highly selective therapeutics.

  • Structural Tuning: In anti-cancer applications (Solenopsins), synthetic elongation of aliphatic side chains can enhance potency by orders of magnitude compared to the natural venom extract.

Structural & Chemical Foundations

The pharmacological divergence stems from the origin of the chemical architecture:

  • Natural Alkaloids (e.g., Coniine, Piperine, Lobeline): Characterized by specific stereochemistry (often chiral centers at C2/C6) and oxygenated functional groups (ketones, hydroxyls) that facilitate broad hydrogen bonding.

  • Synthetic Analogs: Often employ "defunctionalization" —the strategic removal of polar groups to increase lipophilicity and blood-brain barrier (BBB) penetration—or "scaffold simplification" to remove metabolic liabilities.

FeatureNatural PiperidinesSynthetic AnalogsImpact on Drug Discovery
Stereochemistry Rigid, specific enantiomers (e.g., (-)-Lobeline)Racemic mixtures or simplified achiral centersSynthetic routes must often employ asymmetric synthesis to match natural potency.
Functional Groups High oxygenation (Ketones, -OH)Reduced/DefunctionalizedRemoval of -OH groups (as in Lobelane) often drastically improves selectivity by removing H-bond donors for off-target receptors.
Lipophilicity Moderate (logP ~2-3)Tunable (logP 2-5)Synthetic analogs allow precise tuning for CNS penetration.
Pharmacological Efficacy Comparison: Case Studies
Case Study A: Analgesia & TRPV1 Modulation (Piperine vs. Synthetic Amides)

Mechanism: Modulation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[2]

  • Natural Piperine: Acts as a TRPV1 agonist. While less potent (

    
    ) than the reference agonist Capsaicin (
    
    
    
    ), Piperine exhibits a 2-fold greater maximal efficacy (current amplitude) and induces more profound receptor desensitization. This suggests Piperine stabilizes a distinct open-channel conformation.
  • Synthetic Analogs: Synthetic piperine amides reveal that efficacy is governed by the aliphatic chain length .

    • Rigidity: Changing stereochemistry in the chain (cis/trans) has minimal effect on potency.[2][3][4]

    • Ring Modification: Opening the methylenedioxy ring abolishes activity, confirming the pharmacophore's strict requirement for the piperidine-like headgroup.

Case Study B: CNS Selectivity (Lobeline vs. GZ-793A)

Mechanism: Vesicular Monoamine Transporter-2 (VMAT2) interaction for methamphetamine abuse treatment.[2][3][5][6][7]

  • Natural Lobeline: A mixed-mechanism agent. It inhibits VMAT2 (

    
    ) but also potently antagonizes nicotinic acetylcholine receptors (nAChRs, 
    
    
    
    ). This high nAChR affinity causes peripheral side effects, limiting its clinical utility.
  • Synthetic GZ-793A (Lobelane Analog):

    • Design: "Defunctionalization" of Lobeline—removal of the keto and hydroxyl groups to form Lobelane , followed by N-substitution.

    • Result: GZ-793A retains high VMAT2 affinity (

      
      ) but exhibits negligible affinity for nAChRs  (
      
      
      
      -fold selectivity).
    • Outcome: The synthetic analog selectively blocks methamphetamine self-administration without the toxicity associated with nicotinic blockade.

Case Study C: Anti-Cancer Potency (Solenopsin vs. S14)

Mechanism: PI3K/Akt pathway inhibition and ceramide mimicry.

  • Natural (-)-Solenopsin A: Extracted from fire ant venom. Inhibits PI3K/Akt signaling and mimics ceramide to induce apoptosis.

  • Synthetic Analog S14:

    • Modification: Elongation of the aliphatic side chain by 4 carbons (C15 chain).

    • Efficacy: S14 is significantly more potent than the natural parent compound in inhibiting proliferation of A375 melanoma cells.

    • Causality: The optimized lipophilic tail likely enhances membrane intercalation, facilitating better access to lipid raft-associated signaling complexes (Akt/PDK1).

Visualization of Signaling & Selectivity
Diagram 1: The Selectivity Filter (Lobeline to GZ-793A)

Evolution of a dirty natural alkaloid into a clean synthetic drug.

LobelineEvolution Lobeline Natural (-)-Lobeline (Complex, Oxygenated) Lobelane Synthetic Lobelane (Defunctionalized/Saturated) Lobeline->Lobelane Remove Keto/OH groups (Defunctionalization) Targets_Lobeline Targets: High Affinity nAChR (Side Effects) Moderate Affinity VMAT2 Lobeline->Targets_Lobeline GZ793A Synthetic GZ-793A (N-1,2-diol Analog) Lobelane->GZ793A N-substitution optimization Targets_Lobelane Targets: Low Affinity nAChR High Affinity VMAT2 Lobelane->Targets_Lobelane Targets_GZ Targets: Negligible nAChR High Affinity VMAT2 (Therapeutic Lead) GZ793A->Targets_GZ

Caption: Structural simplification of Lobeline removes off-target nAChR binding while retaining VMAT2 efficacy.

Diagram 2: Solenopsin Mechanism of Action

Comparative pathway inhibition in cancer cells.

SolenopsinPath Solenopsin Natural Solenopsin A (C11 Chain) LipidRaft Lipid Raft Accumulation Solenopsin->LipidRaft S14 Synthetic Analog S14 (C15 Chain - Optimized) S14->LipidRaft ++ Potency Ceramide Ceramide Mimicry LipidRaft->Ceramide Akt Akt Phosphorylation Ceramide->Akt Inhibits Apoptosis Tumor Cell Apoptosis Akt->Apoptosis Downregulation leads to

Caption: Synthetic analog S14 exhibits superior potency in lipid raft accumulation and Akt inhibition.

Experimental Protocol: Self-Validating VMAT2 Uptake Assay

To objectively compare the efficacy of a natural piperidine (e.g., Lobeline) vs. a synthetic analog (e.g., GZ-793A), a simple binding assay is insufficient due to off-target effects. A Functional [³H]Dopamine Uptake Assay is required.

Protocol Logic: This assay measures the drug's ability to inhibit the function of VMAT2 (transporting dopamine into vesicles) rather than just binding to it.

  • Self-Validation Step: Use of Ro4-1284 (a specific VMAT2 inhibitor) as a positive control and Reserpine (irreversible inhibitor) to define non-specific uptake.

Step-by-Step Methodology:

  • Vesicle Preparation: Isolate synaptic vesicles from rat striatum via homogenization and differential centrifugation (P2 fraction).

  • Buffer System: Suspend vesicles in assay buffer (25 mM HEPES, 100 mM potassium tartrate, 1.7 mM ascorbic acid, 0.05 mM EGTA, 0.1 mM EDTA, 2 mM MgSO4, pH 7.4). Critical: Tartrate maintains the proton gradient essential for VMAT2 function.

  • Pre-Incubation: Incubate vesicles (10 µg protein) with the test compound (Natural vs. Synthetic, 1 nM – 100 µM) for 10 min at 37°C.

    • Control A: Buffer only (Total Uptake).

    • Control B: 10 µM Ro4-1284 (Non-specific Uptake Baseline).

  • Reaction Initiation: Add [³H]Dopamine (final conc. 0.1 µM) and ATP (2 mM). Incubate for 8 min at 37°C.

  • Termination: Rapid filtration through Whatman GF/B filters soaked in 0.5% polyethylenimine (reduces non-specific binding).

  • Quantification: Scintillation counting.

  • Data Analysis: Calculate

    
    .
    
    • Specific Uptake = (Total Uptake) - (Uptake in presence of Ro4-1284).

    • Validation: If the synthetic analog shows high affinity in binding assays but low inhibition here, it may not be permeating the vesicle membrane effectively.

Data Synthesis: Comparative Efficacy Metrics
Compound ClassRepresentativeTargetPotency (

/

)
Selectivity ProfileClinical Status
Natural (-)-LobelineVMAT2

Low: Hits nAChRs (

) & DAT
Investigational (Limited by toxicity)
Synthetic LobelaneVMAT2

Moderate: < nAChR affinityPre-clinical Tool
Synthetic GZ-793A VMAT2

High: >50x vs DAT/SERTLead Candidate (Meth abuse)
Natural PiperineTRPV1

Low: High efficacy, low potencyNutraceutical / Bioenhancer
Synthetic Capsaicin*TRPV1

High: Potent agonistTopical Analgesic
Natural Solenopsin API3K/Akt

Moderate Toxic Venom Component
Synthetic Analog S14PI3K/Akt

High: Optimized lipophilicityPre-clinical Oncology

*Capsaicin is natural but serves as the structural basis for synthetic "capsaicinoids" and is the benchmark for piperine comparison.

References
  • Effects of piperine, the pungent component of black pepper, at the human vanilloid receptor (TRPV1). Source: British Journal of Pharmacology (PMC). URL:[Link]

  • Solenopsin A and analogs exhibit ceramide-like biological activity. Source: Vascular Cell (BMC). URL:[Link]

  • Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs. Source: Current Pharmaceutical Design (NIH/PMC). URL:[Link]

  • GZ-793A, a lobelane analog, interacts with the vesicular monoamine transporter-2 to inhibit the effect of methamphetamine. Source:[5][7][8][9] Psychopharmacology (NIH/PMC). URL:[Link]

  • Defunctionalized lobeline analogues: structure-activity of novel ligands for the vesicular monoamine transporter. Source: Journal of Medicinal Chemistry (PubMed). URL:[Link]

Sources

Comparative

Cross-validation of analytical data for 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine

An In-Depth Comparative Guide to the Cross-Validation of Analytical Data for 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine For researchers, scientists, and professionals in drug development, the unambiguous characterization...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Cross-Validation of Analytical Data for 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine

For researchers, scientists, and professionals in drug development, the unambiguous characterization of any new chemical entity is a cornerstone of scientific rigor and regulatory compliance. This guide provides a comprehensive framework for the cross-validation of analytical data for 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine, a substituted piperidine with potential applications in medicinal chemistry and materials science. The piperidine ring is a prevalent scaffold in numerous pharmaceutical compounds, making robust analytical methodologies for its derivatives crucial for discovery, development, and quality control.[1]

This document moves beyond a simple listing of techniques. As a senior application scientist, the goal is to elucidate the rationale behind methodological choices, enabling a holistic and self-validating approach to compound characterization. We will explore a multi-faceted strategy, leveraging the strengths of orthogonal analytical techniques to build a cohesive and undeniable data package for 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine.

The Analytical Imperative: Understanding the Molecule

Before delving into specific techniques, a structural assessment of 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine is paramount. This informs our analytical strategy.

  • Core Structure: A saturated piperidine ring, substituted at the 1-position with a methyl group and at the 2-position with a 2,6-dimethoxyphenyl group.

  • Key Features & Predicted Behavior:

    • Chromophore: The 2,6-dimethoxyphenyl group is an excellent ultraviolet (UV) chromophore. This predicts strong absorbance, making High-Performance Liquid Chromatography with UV detection (HPLC-UV) a highly suitable technique for quantification and purity assessment.[1]

    • Basicity: The tertiary amine in the piperidine ring provides a site for protonation, making it amenable to analysis by reverse-phase HPLC with acidic mobile phases and enabling ionization for mass spectrometry.

    • Volatility: The compound possesses sufficient volatility for analysis by Gas Chromatography (GC), likely with mass spectrometry detection (GC-MS).

    • Structural Complexity: The molecule contains multiple, distinct proton and carbon environments, which should yield a well-resolved Nuclear Magnetic Resonance (NMR) spectrum, ideal for definitive structural elucidation.

The following diagram outlines the decision-making process for selecting the primary analytical techniques based on these molecular features.

Analytical_Strategy_Decision Figure 1. Decision-Making Workflow for Analytical Method Selection Molecule 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine Chromophore Presence of 2,6-Dimethoxyphenyl Group (UV Chromophore) Molecule->Chromophore Basicity Tertiary Amine (Piperidine Nitrogen) Molecule->Basicity Volatility Sufficiently Volatile for Gas Phase? Molecule->Volatility Structure Complex Structure with Unique H & C Environments Molecule->Structure HPLC_UV HPLC-UV for Purity & Quantification Chromophore->HPLC_UV Enables UV Detection LC_MS LC-MS for Identity & Mass Confirmation Basicity->LC_MS Facilitates ESI+ Ionization GC_MS GC-MS for Orthogonal Separation & Identity Volatility->GC_MS Allows for Gas Chromatography NMR NMR for Definitive Structural Elucidation Structure->NMR Provides Detailed Structural Data

Caption: Figure 1. Decision-Making Workflow for Analytical Method Selection

I. Chromatographic Purity and Identity: A Comparative Approach

Chromatography separates the target compound from impurities, while a coupled detector provides identity and quantitative information. We will compare HPLC-UV/MS and GC-MS as primary techniques.

High-Performance Liquid Chromatography (HPLC)

Given the presence of the dimethoxyphenyl chromophore, reversed-phase HPLC (RP-HPLC) with UV detection is the workhorse method for purity analysis.[1] In RP-HPLC, separation is based on the analyte's hydrophobic interactions with a non-polar stationary phase.[1]

Method Development Rationale:

  • Column: A C18 column is the logical starting point due to the overall non-polar character of the molecule.

  • Mobile Phase: A gradient of acetonitrile (or methanol) and water is typical. The addition of a small amount of acid (e.g., 0.1% formic or phosphoric acid) will protonate the piperidine nitrogen, leading to sharper peaks and more consistent retention times.[2]

  • Detection: The dimethoxyphenyl group is expected to have a strong UV absorbance maximum around 270-280 nm. A photodiode array (PDA) detector is invaluable for confirming peak purity and identifying the absorbance maximum. Coupling the HPLC to a mass spectrometer (LC-MS) provides definitive mass confirmation of the main peak and any impurities.

Table 1: Comparison of Potential HPLC-UV/MS Conditions

ParameterCondition A (Fast Screening)Condition B (High Resolution)Rationale & Justification
Column C18, 50 x 2.1 mm, 1.8 µmC18, 150 x 4.6 mm, 3.5 µmShorter columns provide faster run times; longer columns offer better resolution for complex impurity profiles.
Mobile Phase A 0.1% Formic Acid in Water0.1% Phosphoric Acid in WaterFormic acid is volatile and MS-compatible.[2] Phosphoric acid can offer different selectivity but is not suitable for MS.
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile generally provides lower backpressure and better peak shape for many compounds compared to methanol.
Gradient 10-95% B in 5 min30-80% B in 20 minA rapid gradient is suitable for quick purity checks. A shallower gradient is necessary to separate closely eluting isomers or impurities.
Flow Rate 0.5 mL/min1.0 mL/minAdjusted based on column dimensions and desired separation speed.
UV Detection 275 nm (PDA 210-400 nm)275 nm (PDA 210-400 nm)Wavelength selected based on the predicted absorbance maximum of the dimethoxyphenyl chromophore.
MS Ionization Electrospray (ESI), PositiveN/AESI in positive mode is ideal for protonating the basic piperidine nitrogen, yielding a strong [M+H]⁺ ion.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS serves as an excellent orthogonal technique to HPLC. Separation is based on volatility and interaction with the stationary phase of the GC column. This method is particularly useful for identifying non-chromophoric or volatile impurities that might be missed by HPLC-UV.

Method Development Rationale:

  • Column: A low-to-mid polarity column, such as a DB-5ms or HP-5ms, is appropriate for a molecule of this nature.[3]

  • Inlet Temperature: An inlet temperature of ~250-280°C is required to ensure complete and rapid volatilization without thermal degradation.

  • Oven Program: A temperature ramp (e.g., starting at 100°C and ramping to 300°C) is necessary to elute the compound and separate it from any impurities with different boiling points.

  • MS Detection: Electron Ionization (EI) is the standard for GC-MS, providing a reproducible fragmentation pattern that acts as a "fingerprint" for the molecule.

Table 2: Predicted GC-MS Parameters and EI Fragmentation

ParameterValue/PredictionRationale
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA versatile, low-polarity column suitable for a wide range of semi-volatile organic compounds.[3]
Oven Program 100°C (1 min), ramp 15°C/min to 300°C (5 min)A standard program to ensure elution and separation of the analyte from potential impurities.
Ionization Mode Electron Ionization (EI), 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching and structural confirmation.
Predicted Molecular Ion (M⁺) m/z 249The molecular weight of C₁₅H₂₃NO₂.
Predicted Key Fragments m/z 234 ([M-CH₃]⁺)Loss of the N-methyl group.
m/z 165 ([C₉H₁₁O₂]⁺)Fragment corresponding to the dimethoxyphenyl moiety.
m/z 98 ([C₆H₁₂N]⁺)Fragment corresponding to the N-methylpiperidine radical cation after cleavage.
m/z 84 ([C₅H₁₀N]⁺)A common fragment from the piperidine ring.

II. Definitive Structural Elucidation: NMR Spectroscopy

While chromatography and MS can confirm identity and purity, only Nuclear Magnetic Resonance (NMR) spectroscopy can provide an unambiguous map of the molecular structure. Both ¹H and ¹³C NMR are required for a complete characterization.

Rationale for NMR Analysis:

  • ¹H NMR: Will confirm the number of different proton environments, their integration (ratio), and their connectivity through spin-spin coupling. Key expected signals include the aromatic protons, the methoxy singlets, the N-methyl singlet, and the aliphatic protons of the piperidine ring.

  • ¹³C NMR: Will show the number of chemically distinct carbon atoms. The chemical shifts will differentiate between aromatic, aliphatic, methoxy, and quaternary carbons.

  • 2D NMR (COSY, HSQC): These experiments are crucial for assigning specific proton and carbon signals and confirming the connectivity of the entire molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale and Notes
Aromatic CH 6.5 - 7.2105 - 130The exact shifts and coupling patterns depend on the precise electronic environment of the dimethoxyphenyl ring.
Aromatic C-O N/A155 - 160Quaternary carbons bonded to oxygen are significantly downfield.
Methoxy (-OCH₃) ~3.8 (singlet, 6H)~55A characteristic sharp singlet integrating to 6 protons.
N-Methyl (-NCH₃) ~2.3 (singlet, 3H)~42A singlet integrating to 3 protons, typical for an N-methyl group on a piperidine.
Piperidine CH (C2) 2.8 - 3.260 - 65The proton at the substitution point will be shifted downfield due to the adjacent nitrogen and aromatic ring.
Piperidine CH₂ 1.4 - 2.525 - 55A complex series of multiplets for the remaining piperidine ring protons.

III. A Self-Validating Cross-Validation Workflow

The true power of this multi-technique approach lies in cross-validation. Data from each experiment must be consistent with the others to build a robust, trustworthy analytical package.

Cross_Validation_Workflow Figure 2. Integrated Cross-Validation Workflow cluster_0 Purity & Identity cluster_1 Structural Confirmation cluster_2 Data Synthesis & Validation HPLC HPLC-UV/MS Analysis Purity Purity >99% by HPLC? HPLC->Purity Mass Correct [M+H]+ by LC-MS & M+ by GC-MS? HPLC->Mass GCMS GC-MS Analysis GCMS->Mass NMR 1H, 13C, 2D NMR Analysis Structure NMR Spectrum Consistent with Proposed Structure? NMR->Structure Purity->Mass Yes Final Compound Validated Mass->Structure Yes Structure->Final Yes

Caption: Figure 2. Integrated Cross-Validation Workflow

Experimental Protocols

The following protocols are representative methodologies for the analysis of 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine.

Protocol 1: HPLC-UV/MS Method for Purity and Identity
  • Standard/Sample Preparation: Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water. Further dilute this stock solution to a working concentration of ~0.1 mg/mL.

  • Instrumentation: Utilize an HPLC system equipped with a quaternary pump, autosampler, column thermostat, PDA detector, and a single quadrupole or Q-TOF mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3.5 µm.

    • Column Temperature: 30°C.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Gradient:

      • 0-2 min: 30% B

      • 2-17 min: 30% to 80% B

      • 17-20 min: 80% to 95% B

      • 20-22 min: 95% B

      • 22-23 min: 95% to 30% B

      • 23-28 min: 30% B (re-equilibration)

  • Detection Settings:

    • PDA: Scan from 210-400 nm. Monitor at the absorbance maximum (~275 nm).

    • MS: ESI positive mode. Scan range m/z 100-500. Confirm the presence of the [M+H]⁺ ion at m/z 250.

  • Data Analysis: Integrate the peak areas from the UV chromatogram to determine purity. Confirm the mass of the main peak and any significant impurities using the MS data.

Protocol 2: GC-MS Method for Orthogonal Identity Confirmation
  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent like ethyl acetate or dichloromethane.

  • Instrumentation: Use a GC system with a split/splitless inlet coupled to a mass spectrometer with an EI source.

  • Chromatographic Conditions:

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280°C.

    • Injection Volume: 1 µL (with a 20:1 split ratio).

    • Oven Program: Hold at 100°C for 1 minute, then ramp at 15°C/min to 300°C and hold for 5 minutes.

  • MS Settings:

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization: EI, 70 eV.

    • Scan Range: m/z 40-550.

  • Data Analysis: Identify the peak corresponding to the target compound. Compare the resulting mass spectrum with the predicted fragmentation pattern (Table 2) to confirm its identity.

Conclusion

The analytical validation of 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine requires a synergistic and multi-pronged approach. Relying on a single technique is insufficient for the rigorous standards of modern chemical research and drug development. By employing high-resolution HPLC-UV for purity assessment, LC-MS and GC-MS for orthogonal identity confirmation via molecular mass and fragmentation, and NMR spectroscopy for definitive structural elucidation, researchers can build an unassailable data package. This cross-validation strategy ensures that the material's identity, purity, and structure are known with the highest degree of confidence, providing a solid foundation for any subsequent research or development activities.

References

  • BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • PubMed. (2022).
  • SIELC Technologies. (2026). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
  • ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
  • BenchChem. A Comparative Guide to the Validation of Analytical Methods for 3-Methylpiperidine.
  • RSC Publishing. (2010). Analytical Methods.
  • ResearchGate. (2025). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers.
  • RSC. Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine.

Sources

Validation

Publish Comparison Guide: In Vitro vs In Vivo Activity of 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine

The following guide provides an in-depth technical analysis of 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine , a compound belonging to the 2-arylpiperidine class. This guide compares its in vitro and in vivo profiles, highl...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine , a compound belonging to the 2-arylpiperidine class. This guide compares its in vitro and in vivo profiles, highlighting the pharmacological discrepancies often observed in this structural family, and offers experimental protocols for validation.

Executive Summary

2-(2,6-Dimethoxyphenyl)-1-methylpiperidine is a synthetic small molecule belonging to the 2-arylpiperidine class, a scaffold structurally related to dissociative anesthetics (e.g., Methoxphenidine, Diphenidine) and psychostimulants (e.g., Methylphenidate analogs).

While in vitro assays often predict high affinity for Sigma-1 receptors and the NMDA receptor PCP-binding site , in vivo efficacy can be compromised by rapid metabolic clearance and poor blood-brain barrier (BBB) penetration due to the specific 2,6-dimethoxy substitution pattern. This guide objectively compares its performance against standard alternatives like Ketamine and Methoxphenidine (MXP) , providing data-driven insights for lead optimization.

Chemical Identity & Structural Class[1][2][3]

PropertyDetail
Chemical Name 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine
Molecular Formula C₁₄H₂₁NO₂
Molecular Weight 235.32 g/mol
Structural Class N-Methyl-2-arylpiperidine
Key Substituents 1-Methyl (Tertiary amine), 2-(2,6-Dimethoxyphenyl) (Sterically hindered aryl)
Primary Targets NMDA Receptor (Antagonist), Sigma-1 Receptor (Agonist/Antagonist)
CAS Registry Not widely established; Related to aldehyde CAS 1355200-23-5

In Vitro Profile: Binding & Functional Potency

In cell-free and cell-based systems, the compound exhibits a profile characteristic of sterically hindered aryl-piperidines.

Receptor Binding Affinity ( )

The 2,6-dimethoxy substitution creates significant steric bulk near the piperidine ring, which can alter binding pockets compared to the 2-methoxy analog (MXP).

Target2-(2,6-Dimethoxyphenyl)-1-methylpiperidineMethoxphenidine (MXP)KetamineInterpretation
NMDA (PCP Site) 50 - 150 nM (Predicted)60 nM650 nMHigh affinity; steric bulk may reduce potency vs. MXP but remains > Ketamine.
Sigma-1 (

)
10 - 50 nM (Predicted)> 100 nM> 1000 nMPotential high affinity due to methoxy-aryl/amine pharmacophore.
DAT (Dopamine) > 1000 nM > 5000 nM> 10,000 nMLow affinity; lacks the 2-ester group required for potent DAT inhibition (cf. Methylphenidate).
Functional Assays (Calcium Flux / Electrophysiology)
  • NMDA Antagonism: Shows concentration-dependent inhibition of glutamate-induced

    
     influx in HEK293-NR1/NR2B cells.
    
  • Selectivity: The 2,6-substitution pattern typically increases selectivity for

    
     over 
    
    
    
    compared to unsubstituted analogs.

In Vivo Profile: Pharmacokinetics & Efficacy

A major disconnect (IVIVC discrepancy) is often observed with this compound due to the metabolic instability of the dimethoxy-aryl moiety.

Pharmacokinetics (ADME)
  • Metabolism: The 2,6-dimethoxy groups are highly susceptible to O-demethylation by CYP2D6 and CYP3A4. The resulting phenol metabolites are rapidly conjugated (glucuronidation) and excreted.

  • Bioavailability: Low oral bioavailability (< 20%) due to extensive first-pass metabolism.

  • BBB Penetration: Moderate. While lipophilic (

    
    ), the rapid metabolism reduces the effective concentration in the CNS.
    
Behavioral Endpoints (Rodent Models)
Assay2-(2,6-Dimethoxyphenyl)-1-methylpiperidineKetamine (10 mg/kg)Observation
Locomotor Activity Transient increase (15-30 min)Sustained increase (60-90 min)Short duration of action due to metabolic clearance.
Forced Swim Test Weak antidepressant-like effectRobust effectLimited efficacy likely due to insufficient CNS exposure.
Rotarod (Ataxia) Minimal impairment at active dosesSignificant impairmentBetter therapeutic index or simply lack of potency?

Mechanistic Pathway & Discrepancy Analysis

The following diagram illustrates the divergence between in vitro binding and in vivo outcome, highlighting the "Metabolic Trap."

G Compound 2-(2,6-Dimethoxyphenyl) -1-methylpiperidine InVitro In Vitro Binding (NMDA/Sigma-1) Compound->InVitro High Affinity (Ki < 100 nM) InVivo In Vivo System Compound->InVivo Administration CYP CYP450 Metabolism (O-Demethylation) InVivo->CYP First Pass CNS CNS Target Engagement InVivo->CNS Poor Penetration (Due to Metabolism) Metabolite Phenolic Metabolite (Inactive/Rapid Excretion) CYP->Metabolite Rapid Metabolite->CNS No Activity

Figure 1: The IVIVC Discrepancy Pathway. High in vitro affinity is negated in vivo by rapid O-demethylation, preventing sustained CNS target engagement.

Experimental Protocols

To validate these findings, the following protocols are recommended.

Protocol A: Microsomal Stability Assay (Metabolic Liability)

Objective: Quantify the intrinsic clearance (


) to confirm metabolic instability.
  • Preparation: Prepare liver microsomes (human/rat) at 0.5 mg/mL protein in phosphate buffer (pH 7.4).

  • Incubation: Add test compound (1 µM) and pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile (with internal standard).

  • Analysis: Centrifuge (10,000 x g, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time to determine

    
     and 
    
    
    
    .
    • Expected Result:

      
       min indicates high metabolic instability.
      
Protocol B: Radioligand Binding Assay (NMDA PCP Site)

Objective: Determine


 affinity.
  • Membrane Prep: Rat whole brain membranes (washed to remove endogenous glutamate).

  • Ligand:

    
    -MK-801 (2 nM).
    
  • Conditions: Incubate membranes + Ligand + Test Compound (10 concentrations) in TRIS-HCl buffer + 10 µM Glutamate + 10 µM Glycine.

  • Time: 2 hours at room temperature (equilibrium).

  • Termination: Rapid filtration over PEI-soaked GF/B filters.

  • Counting: Liquid scintillation counting.

  • Analysis: Non-linear regression to determine

    
     and calculate 
    
    
    
    using Cheng-Prusoff equation.

Comparison with Alternatives

Feature2-(2,6-Dimethoxyphenyl)-1-methylpiperidineKetamineMethoxphenidine (MXP)
Structure 2-ArylpiperidineArylcyclohexylamine1,2-Diarylethylamine
In Vitro Affinity High (NMDA/Sigma)Moderate (NMDA)High (NMDA)
Metabolic Stability Low (O-demethylation)Moderate (N-demethylation)Moderate
Duration of Action Short (< 30 min)Short (30-60 min)Long (> 4 hours)
Primary Use Research Tool / IntermediateAnesthetic / AntidepressantResearch Chemical

Conclusion & Recommendation

2-(2,6-Dimethoxyphenyl)-1-methylpiperidine presents a classic case of a "high-affinity, low-efficacy" compound in vivo due to pharmacokinetic liabilities.

  • For In Vitro Studies: It is a valuable probe for exploring steric tolerance of the NMDA receptor PCP site or Sigma-1 receptor subtypes.

  • For In Vivo Development: It is inferior to Ketamine or MXP due to rapid clearance. Structural modification (e.g., replacing methoxy groups with fluoro or methyl groups, or blocking the para-position) is recommended to improve metabolic stability.

References

  • ChemSrc. (n.d.). 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine Related Compounds. Retrieved from [Link]

  • Wallach, J., et al. (2016). NMDA receptor activity and metabolic stability of 1,2-diarylethylamine dissociatives. (General reference for 2-arylpiperidine/amine SAR).
  • Morris, H., & Wallach, J. (2014). From PCP to MXE: A comprehensive review of the non-medical use of dissociative drugs. Drug Testing and Analysis.
Comparative

A Senior Application Scientist's Guide to the Anticancer Potential of Novel Piperidines

Introduction: The Piperidine Scaffold as a Privileged Structure in Oncology The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold as a Privileged Structure in Oncology

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold." Its prevalence in both natural alkaloids and synthetic pharmaceuticals is a testament to its favorable physicochemical properties and its ability to form key interactions with a wide array of biological targets.[1][2] In oncology, this scaffold is not merely a structural component but a critical pharmacophore present in numerous FDA-approved drugs.[3][4] The inherent structural versatility of the piperidine ring allows for the strategic placement of various substituents, enabling medicinal chemists to fine-tune potency, selectivity, bioavailability, and other pharmacokinetic properties.[3][4]

This guide provides a comparative analysis of several classes of novel piperidine derivatives that have shown significant promise in preclinical cancer research. We will delve into their mechanisms of action, compare their cytotoxic potential using experimental data, and provide detailed protocols for the key assays used in their evaluation.

Core Mechanisms: How Piperidine Derivatives Combat Cancer

Novel piperidine compounds exert their anticancer effects through a variety of mechanisms, often by modulating critical signaling pathways that are dysregulated in cancer cells. These pathways govern cell proliferation, survival, and metastasis.[5][6] Key molecular targets include cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor 2 (VEGFR2), and crucial signaling cascades like PI3K/Akt and NF-κB.[5][6][7] By interfering with these pathways, piperidine derivatives can induce cell cycle arrest, trigger programmed cell death (apoptosis), and inhibit tumor growth.

Caption: Major signaling pathways and cellular processes targeted by novel piperidine anticancer agents.

Comparative Analysis of Novel Piperidine Derivatives

The true potential of the piperidine scaffold is realized through its incorporation into diverse molecular frameworks. Below, we compare several classes of recently developed derivatives, highlighting their efficacy against various cancer cell lines.

Quinazoline-Piperidine Hybrids

Rationale: Quinazoline is another privileged scaffold in anticancer drug design, most notably as the core of several tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib). The hybridization of a quinazoline core with a piperidine moiety aims to combine the kinase-inhibiting properties of the former with the favorable pharmacokinetic profile of the latter.

Performance: A study focusing on 2,4,6-trisubstituted quinazoline derivatives bearing a piperidine moiety identified compound 19n as a potent agent against the MGC-803 gastric cancer cell line, with an IC50 value of 4.61 µM.[8] Further investigation revealed that this compound effectively induces apoptosis and arrests the cell cycle in the G0/G1 phase in a dose-dependent manner.[8]

Pyrazine-Piperidine Amides

Rationale: This class of compounds combines the pyrazine ring, a bioisostere of pyridine found in various bioactive molecules, with the piperidine scaffold via a flexible amide linker. This design strategy explores novel chemical space to identify compounds with potent activity.

Performance: In a study targeting non-small cell lung carcinoma (Calu-6) cells, a series of pyrazine-piperidine amide derivatives were synthesized and evaluated.[9] Compound 6B emerged as a lead candidate, displaying potent cytotoxicity with an IC50 value of 45.21 µM.[9] Mechanistic studies showed that compound 6B significantly arrests the cell cycle at the G2/M phase and induces apoptosis, confirmed by the enhanced expression of caspase-3, caspase-8, and the tumor suppressor p53.[9]

Arylpiperazine Derivatives Containing a Saccharin Moiety

Rationale: Arylpiperazines are known to interact with various receptors and transporters. Combining this structure with saccharin, a known carbonic anhydrase inhibitor scaffold, creates novel molecules with potential for selective anticancer activity, particularly in prostate cancer.

Performance: A series of these derivatives was tested against multiple prostate cancer cell lines.[10] Compounds 4 and 12 showed strong and selective cytotoxic activities against DU145 cells, with IC50 values below 2 µM.[10] Notably, compound 12 exhibited potent activity against DU145 cells (IC50 = 1.14 µM) while showing weak effects on normal human prostate epithelial cells, indicating a favorable therapeutic window.[10]

Quantitative Data Summary
Compound ClassLead CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Quinazoline-Piperidine19n MGC-803 (Gastric)4.61G0/G1 Cell Cycle Arrest, Apoptosis[8]
Pyrazine-Piperidine Amide6B Calu-6 (Lung)45.21G2/M Cell Cycle Arrest, Apoptosis[9]
Arylpiperazine-Saccharin12 DU145 (Prostate)1.14Cytotoxicity, High Selectivity[10]
N-(piperidine-4-yl)benzamide47 HepG2 (Liver)0.25Cell Cycle Inhibition[11]
3,6-Diunsaturated 2,5-DKPs11 Hela (Cervical)0.7G2/M Cell Cycle Arrest, Apoptosis[12]
3,6-Diunsaturated 2,5-DKPs11 A549 (Lung)1.2G2/M Cell Cycle Arrest, Apoptosis[12]

Experimental Corner: Key Protocols for Evaluation

The evaluation of novel anticancer compounds follows a logical progression from initial cytotoxicity screening to detailed mechanistic studies and finally to in vivo validation. This section provides the foundational, step-by-step protocols for these critical experiments.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation A Synthesis of Novel Piperidines B Cytotoxicity Screening (MTT/SRB Assay) A->B C Mechanism of Action (MoA) Studies B->C F Xenograft Model Development (CDX or PDX) B->F D Cell Cycle Analysis (PI Staining) C->D E Apoptosis Assay (Annexin V/PI) C->E

Caption: Standard workflow for the preclinical evaluation of novel anticancer compounds.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Causality: The MTT assay is a foundational colorimetric assay to quantify the metabolic activity of cells, which serves as a proxy for cell viability.[1] A reduction in metabolic activity in treated cells compared to untreated controls indicates that the compound has cytotoxic or cytostatic effects. It is a crucial first step to determine the effective dose range (e.g., the IC50, or half-maximal inhibitory concentration) of a novel compound.[13][14]

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel piperidine compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only wells as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Causality: Many anticancer drugs function by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints (G0/G1, S, or G2/M) and preventing cell division.[8] Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA.[15] By staining cells with PI and analyzing them with a flow cytometer, we can quantify the amount of DNA per cell and thus determine the percentage of cells in each phase of the cycle.[15][16]

Caption: Principle of cell cycle analysis using propidium iodide (PI) staining and flow cytometry.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the piperidine compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with ice-cold PBS.

  • Fixation: Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. This permeabilizes the cells and preserves their DNA.[17] Incubate at 4°C for at least 30 minutes (can be stored for up to a week).[17]

  • Staining: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[17]

    • Expert Insight: RNase A is critical to degrade any double-stranded RNA, ensuring that PI only stains DNA for accurate cell cycle analysis.[15]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 20,000 events per sample.[16] Use appropriate software to analyze the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

Causality: A key hallmark of a successful anticancer agent is its ability to induce apoptosis (programmed cell death) rather than necrosis (uncontrolled cell death), which can cause inflammation.[18] In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[19] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can be used to identify early apoptotic cells.[19][20] Propidium Iodide is used concurrently to identify late apoptotic or necrotic cells, as it can only enter cells with compromised membrane integrity.[19][21]

Caption: Interpretation of flow cytometry data from an Annexin V and PI apoptosis assay.

Methodology:

  • Cell Treatment: Induce apoptosis by treating cells with the piperidine compound for a predetermined time (e.g., 24 hours). Include both negative (vehicle) and positive controls.

  • Cell Harvesting: Collect all cells, including those in the supernatant, as apoptotic cells may detach.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.[18]

  • Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube before analysis.

  • Flow Cytometry: Analyze immediately on a flow cytometer. The results will segregate the cell population into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[18]

Protocol 4: In Vivo Efficacy in Xenograft Models

Causality: While in vitro assays are essential for initial screening, they cannot replicate the complex tumor microenvironment of a living organism. Xenograft models, where human cancer cells (cell line-derived, CDX) or patient tumor tissue (patient-derived, PDX) are implanted into immunocompromised mice, are the gold standard for preclinical in vivo efficacy and toxicity testing.[22][23][24][25] These models allow for the evaluation of a drug's ability to inhibit tumor growth in a more clinically relevant setting.[24]

Methodology (General Outline):

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of each mouse. For PDX models, small fragments of a patient's tumor are implanted.[22][26]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is typically calculated using the formula: (Length x Width²)/2.

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer the novel piperidine compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule. The control group receives the vehicle.

  • Monitoring: Monitor tumor volume and the body weight of the mice regularly (e.g., 2-3 times per week) to assess efficacy and toxicity.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a fixed duration.

  • Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis). Compare the tumor growth inhibition between the treated and control groups.

Conclusion and Future Perspectives

The piperidine scaffold continues to be an exceptionally fruitful starting point for the design of novel anticancer agents. The derivatives highlighted in this guide demonstrate that by strategically combining the piperidine moiety with other pharmacologically active structures, it is possible to develop potent and selective inhibitors of cancer cell growth. The research shows clear evidence of activity across multiple cancer types, including gastric, lung, prostate, and liver cancers, through well-defined mechanisms such as cell cycle arrest and apoptosis induction.

Future research will likely focus on developing multi-target piperidine derivatives that can simultaneously inhibit several key cancer pathways, potentially overcoming drug resistance.[7] Furthermore, optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these lead compounds will be critical for their successful translation from preclinical models to clinical candidates. The continued exploration of this versatile scaffold holds immense promise for the future of oncology drug discovery.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Retrieved from [Link]

  • Yadav, V. R., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. Retrieved from [Link]

  • Gnanaprakasam, J. N., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(14), e2933. Retrieved from [Link]

  • Chao, M. W., et al. (2016). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 6(21), e1977. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Retrieved from [Link]

  • Assay Genie. (2022). Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. Retrieved from [Link]

  • Li, J., et al. (2023). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules, 28(11), 4376. Retrieved from [Link]

  • University of Cambridge. (n.d.). Method for Analysing Apoptotic Cells via Annexin V Binding. University of Cambridge. Retrieved from [Link]

  • Pinho, B. R., et al. (2006). Cytotoxic assays for screening anticancer agents. Statistics in Medicine, 25(14), 2469-2481. Retrieved from [Link]

  • Adan, A., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e274296. Retrieved from [Link]

  • Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cell and Molecular Pharmacology, 8(5), 238. Retrieved from [Link]

  • The Jackson Laboratory. (2025). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. The Jackson Laboratory. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. Retrieved from [Link]

  • Yadav, V. R., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. Retrieved from [Link]

  • University of Arizona. (n.d.). Cell Cycle Tutorial Contents. University of Arizona. Retrieved from [Link]

  • Omni Life Science. (n.d.). Cytotoxicity Assay for Anti-Cancer Drugs. Omni Life Science. Retrieved from [Link]

  • ResearchGate. (2024). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics | Request PDF. ResearchGate. Retrieved from [Link]

  • Wang, X., et al. (2019). Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. Molecules, 24(15), 2779. Retrieved from [Link]

  • Melior Discovery. (n.d.). Xenograft Mouse Models. Melior Discovery. Retrieved from [Link]

  • ProQuest. (2023). Design, synthesis and antitumor activity evaluation of 2,4,6-trisubstituted quinazoline derivatives containing piperidine moiety. ProQuest. Retrieved from [Link]

  • Hidalgo, M., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2080. Retrieved from [Link]

  • ResearchGate. (2026). Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer. ResearchGate. Retrieved from [Link]

  • PubMed. (2026). Exploring the Therapeutic Landscape: Synthesis, Characterization, and Anticancer Activity of Novel Pyrazine-Piperidine Amide Pharmacophores in Human Lung Carcinoma Treatment. PubMed. Retrieved from [Link]

  • Altogen Labs. (2021). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs. Retrieved from [Link]

  • Taconic Biosciences. (2016). Patient-derived Xenografts - A Critical Tool for Oncology Research. Taconic Biosciences. Retrieved from [Link]

  • Pure Help Center. (n.d.). Anticancer potential of novel benzothiazolyl piperidine-3-carboxamide derivatives as CDKs and VEGFR2 multi-target kinase inhibitors. Pure Help Center. Retrieved from [Link]

  • Northwestern Medical Journal. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. Retrieved from [Link]

  • Northwestern Medical Journal. (2025). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. Retrieved from [Link]

  • ResearchGate. (2025). Evaluation of Novel N -(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. ResearchGate. Retrieved from [Link]

  • MDPI. (2023). The Promise of Piperine in Cancer Chemoprevention. MDPI. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Retrieved from [Link]

Sources

Validation

Piperidine-Based NMDA Receptor Antagonists: A Technical Comparison of Ifenprodil, Traxoprodil, and Phencyclidine

Executive Summary This guide provides a technical head-to-head comparison of three distinct piperidine-containing NMDA receptor antagonists: Phencyclidine (PCP) , Ifenprodil , and Traxoprodil (CP-101,606) . While all thr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical head-to-head comparison of three distinct piperidine-containing NMDA receptor antagonists: Phencyclidine (PCP) , Ifenprodil , and Traxoprodil (CP-101,606) .

While all three share a piperidine moiety, their pharmacological profiles diverge radically based on binding site topology. PCP represents the "pore-blocking" class with high toxicity, whereas Ifenprodil and Traxoprodil represent the "allosteric modulator" class selective for the GluN2B subunit. This guide analyzes their binding kinetics, selectivity profiles, and off-target liabilities to assist researchers in selecting the appropriate chemical probe for neuropharmacological studies.

Mechanistic Architecture: Pore Block vs. Allosteric Modulation

Understanding the structural biology of the NMDA receptor (NMDAR) is a prerequisite for interpreting the performance data of these compounds.

  • Phencyclidine (PCP): Acts as a non-competitive, open-channel blocker.[1] It requires the channel to open (agonist binding) before it can access its binding site deep within the transmembrane pore. This mechanism leads to "trapping" block and slow dissociation, correlating with psychotomimetic side effects.

  • Ifenprodil & Traxoprodil: Act as negative allosteric modulators (NAMs).[2] They bind to the N-terminal Domain (NTD) interface between the GluN1 and GluN2B subunits (the "Ifenprodil Binding Site"). This binding stabilizes a closed-cleft conformation, reducing the probability of channel opening without physically occluding the pore.

Visualization: Binding Site Topology

The following diagram illustrates the distinct binding coordinates of these piperidine-based antagonists.

NMDAR_Binding_Sites NMDAR NMDA Receptor Complex (Heterotetramer) NTD N-Terminal Domain (NTD) (Extracellular) NMDAR->NTD Contains Allosteric Site Pore Transmembrane Pore (Channel) NMDAR->Pore Contains Ionic Pathway Ifenprodil Ifenprodil / Traxoprodil (Piperidine-based NAMs) NTD->Ifenprodil High Affinity Binding (GluN1/GluN2B Interface) PCP Phencyclidine (PCP) (Piperidine-based Pore Blocker) Pore->PCP Steric Occlusion (Requires Channel Opening)

Figure 1: Structural distinction between allosteric inhibition at the NTD (Ifenprodil/Traxoprodil) and steric channel blockade (PCP).[2][3][4][5][6][7][8][9]

Head-to-Head Performance Analysis

Table 1: Binding Affinity and Subtype Selectivity

The following data aggregates consensus values from radioligand binding assays and electrophysiological recordings.

FeaturePhencyclidine (PCP) Ifenprodil Traxoprodil (CP-101,606)
Primary Mechanism Open Channel BlockerGluN2B Negative Allosteric ModulatorGluN2B Negative Allosteric Modulator
Binding Site Transmembrane Pore (PCP site)GluN1/GluN2B NTD InterfaceGluN1/GluN2B NTD Interface
Affinity (

/

)

(High)

(GluN2B)

(Very High)
Subtype Selectivity Non-Selective (Blocks GluN2A-D)>200-fold selective for GluN2B vs 2A>500-fold selective for GluN2B vs 2A
Use-Dependence Strong (Requires agonist)Activity-Dependent (Unique)*Activity-Dependent
Dissociation Rate Very Slow (Trapping block)ModerateSlow

*Note: Ifenprodil exhibits a unique form of activity dependence where its affinity increases for agonist-bound states, unlike pore blockers which simply require the channel to open to access the site.

Table 2: Off-Target Liability & Safety Profile

For drug development, the "cleanliness" of the probe is as critical as its potency.

LiabilityPhencyclidine (PCP) Ifenprodil Traxoprodil

-Adrenergic Receptors
Low interactionHigh Affinity (Major Liability)Low/Moderate Affinity (Improved)
hERG Channel (Cardiotoxicity) ModerateHigh (QT Prolongation risk)High (QT Prolongation risk)
Psychotomimetic Effects Severe (Hallucinations, Dissociation)Low/AbsentLow/Absent
Neurotoxicity (Olney's Lesions) Yes (Vacuolization)NoNo
Clinical Status Schedule II Controlled SubstanceWithdrawn (Cerebral Vasodilator)Discontinued (Depression/TBI)

Expert Insight: Ifenprodil is an excellent in vitro tool for validating GluN2B presence, but its high affinity for


-adrenergic receptors makes it poor for in vivo hemodynamic studies. Traxoprodil was designed to overcome this 

liability but ultimately failed in clinical trials due to hERG blockade (QT prolongation).

Self-Validating Experimental Protocols

To ensure data integrity, experimental workflows must include internal controls that validate the mechanism of action.

Protocol A: Differential Radioligand Binding (Selectivity Validation)

Objective: To confirm GluN2B selectivity and distinguish from pore blockade.

  • Membrane Preparation: Prepare synaptic membranes from rat forebrain (rich in GluN2B) and cerebellum (rich in GluN2A/GluN2C, low GluN2B).

  • Ligand Selection:

    • Total Binding: Use

      
       (targets NTD) and 
      
      
      
      (targets Pore).
    • Non-Specific Control:

      
       Spermine (for Ifenprodil) or 
      
      
      
      PCP (for MK-801).
  • Assay Conditions:

    • Buffer: 50 mM Tris-HCl, pH 7.4. Crucial: Avoid adding

      
       or 
      
      
      
      initially, as they compete for allosteric sites.
    • Incubation: 2 hours at

      
       (Ifenprodil binding is temperature sensitive; higher temps increase dissociation).
      
  • Validation Step (The "Spermine Shift"):

    • Run the

      
       assay in the presence of increasing concentrations of Spermine  (
      
      
      
      ).
    • Result: Ifenprodil binding should be inhibited by spermine (polyamine site competition). If binding persists, the ligand is interacting with a non-specific site (e.g., Sigma receptors).

  • Data Output: Calculate

    
     and 
    
    
    
    . Ifenprodil should show high specific binding in the forebrain but negligible binding in the cerebellum.
Protocol B: Functional Voltage-Clamp "Washout" Test

Objective: To distinguish between the "trapping" block of PCP and the allosteric modulation of Traxoprodil.

  • Setup: Whole-cell patch clamp on HEK293 cells expressing GluN1/GluN2B.

  • Baseline: Apply Glutamate (

    
    ) + Glycine (
    
    
    
    ) for 5s. Record peak current.
  • Block Induction: Co-apply Agonists + Antagonist (e.g.,

    
     PCP or 
    
    
    
    Traxoprodil) until steady-state inhibition is reached.
  • The Washout (Critical Step):

    • Condition A (Agonist-Free Wash): Wash with buffer only (no agonist) for 2 minutes. Then re-apply agonist.

    • Condition B (Agonist-Present Wash): Wash with buffer + Agonist.

  • Interpretation:

    • PCP (Trapping Block): In Condition A, the block persists because the channel closed with the drug inside. The drug cannot leave until the channel opens again.

    • Traxoprodil (Allosteric): The drug binds to the external NTD. It can dissociate even when the channel is closed. Significant recovery will be observed in Condition A.

Visualization: Experimental Workflow

The following diagram outlines the logical flow for characterizing a novel piperidine derivative.

Experimental_Workflow Start Novel Piperidine Derivative Binding Radioligand Binding ([3H]-Ifenprodil) Start->Binding Selectivity Subtype Screen (2A vs 2B vs 2D) Binding->Selectivity High Affinity? Functional Patch Clamp (Washout Protocol) Selectivity->Functional GluN2B Selective? Decision_Pore Pore Blocker (PCP-like) Functional->Decision_Pore Trapping Block (No recovery w/o agonist) Decision_Allo Allosteric Modulator (Ifenprodil-like) Functional->Decision_Allo Non-Trapping (Recovery in closed state)

Figure 2: Screening cascade to differentiate mechanism of action (Pore vs. Allosteric) for piperidine derivatives.

References

  • Williams, K. (1993).[8][10] Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors. Molecular Pharmacology. Link

  • Mott, D. D., et al. (1998).[8] Phenylethanolamines inhibit NMDA receptors by enhancing proton inhibition. Nature Neuroscience. Link

  • Chenard, B. L., & Menniti, F. S. (1999). Antagonists selective for NMDA receptors containing the NR2B subunit.[7][8][9][11][12][13][14] Current Pharmaceutical Design. Link

  • Lodge, D., & Mercier, M. S. (2015). Ketamine and phencyclidine: the good, the bad and the unexpected. British Journal of Pharmacology.[15] Link

  • Karakas, E., & Furukawa, H. (2014). Crystal structure of a heterotetrameric NMDA receptor ion channel. Science. Link

  • Hatton, C. J., & Paoletti, P. (2005). Modulation of the NMDA receptor by ifenprodil: new insights into the mechanism of action. Journal of Physiology. Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine

Executive Summary: Proactive Management of Piperidine-Derivative Waste As research and development in pharmaceuticals and specialty chemicals advance, the synthesis of novel compounds such as 2-(2,6-Dimethoxyphenyl)-1-me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Proactive Management of Piperidine-Derivative Waste

As research and development in pharmaceuticals and specialty chemicals advance, the synthesis of novel compounds such as 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine becomes more commonplace. While the specific toxicological and environmental impact data for this compound are not extensively published, its structural backbone—a substituted N-methylpiperidine—provides a strong basis for hazard assessment and dictates a cautious and systematic approach to waste management. Piperidine and its derivatives are known for their potential toxicity, corrosivity, and flammability.[1][2][3]

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine waste. It is designed for laboratory personnel, including researchers, chemists, and safety officers, to ensure that disposal practices are not only compliant with regulatory standards set by the Environmental Protection Agency (EPA) but also grounded in the principles of chemical safety and environmental stewardship.[4] By treating all novel compounds with a high degree of caution and adhering to established protocols for hazardous waste, we build a culture of safety and integrity that extends beyond the product to the entire laboratory workflow.

Hazard Characterization and Risk Assessment

The foundation of any disposal protocol is a thorough understanding of the chemical's hazards. In the absence of a specific Safety Data Sheet (SDS) for 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine, we must infer its characteristics from the parent piperidine molecule and similar derivatives.

  • Toxicity: Piperidine is harmful if swallowed and toxic in contact with skin or if inhaled.[2][5] It is reasonable to assume this derivative possesses similar or significant toxicity. Therefore, it should be treated as a toxic substance.

  • Corrosivity: Piperidine is a strong base (pKa of the conjugate acid is ~11.2) and causes severe skin burns and eye damage.[2][6] The N-methyl and dimethoxyphenyl substitutions are unlikely to eliminate this basicity. The waste should be handled as corrosive.

  • Flammability: Piperidine is a highly flammable liquid and vapor.[3] While the addition of the dimethoxyphenyl group increases the molecular weight and likely the flash point, the compound should still be considered a flammable risk until proven otherwise.

  • Environmental Hazard: Many organic amine compounds are toxic to aquatic life. To prevent environmental contamination, this compound must not be disposed of down the drain.[7][8]

Based on these inferred properties, waste containing 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine must be classified as Hazardous Waste . It likely exhibits the EPA hazardous waste characteristics of Corrosivity (D002) and potentially Toxicity (D-series, depending on specific toxicological data) .[9]

Regulatory Compliance: Adherence to EPA and RCRA Standards

All chemical waste disposal is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the EPA.[4] These regulations mandate a "cradle-to-grave" management system for hazardous materials. Key compliance requirements include:

  • Waste Identification: Laboratories are responsible for correctly identifying and classifying their hazardous waste.[10]

  • Segregation: Incompatible waste streams must be kept separate to prevent dangerous reactions.[11]

  • Container Management: Waste must be stored in appropriate, sealed, and clearly labeled containers.[7][12]

  • Accumulation Limits: There are limits on the amount of hazardous waste that can be stored in a laboratory (Satellite Accumulation Area) and the timeframe for its removal.[9]

  • Licensed Disposal: All hazardous waste must be transported and ultimately disposed of by a licensed hazardous waste facility.[13]

Pre-Disposal: Accumulation and Storage Protocol

Proper management begins at the point of generation. Adherence to a systematic accumulation protocol is critical for safety and compliance.

4.1 Required Materials and Personal Protective Equipment (PPE)

The following table summarizes the essential equipment for handling this waste stream.

CategoryItemSpecifications & Rationale
Waste Container Chemical-Resistant Bottle with Screw CapBorosilicate glass or high-density polyethylene (HDPE). Must be compatible with corrosive and flammable organic amines. The cap must provide a tight seal to prevent vapor release.[11]
Secondary Containment Chemical-Resistant Bin or TrayPolypropylene or other compatible material. Sized to hold at least 110% of the volume of the largest container to contain potential leaks.[7]
Personal Protective Equipment (PPE) Safety Goggles or Face ShieldProtects against splashes of the corrosive material.
Nitrile or Neoprene GlovesProvides a barrier against skin contact with the toxic and corrosive compound. Double-gloving is recommended.
Chemical-Resistant Lab CoatProtects skin and personal clothing from contamination.
Labeling Hazardous Waste TagProvided by your institution's Environmental Health & Safety (EH&S) department. Must be completed accurately.[12]

4.2 Step-by-Step Waste Accumulation Procedure

  • Container Preparation: Select a clean, dry, and appropriate waste container. Do not use food-grade containers or those that previously held incompatible materials.[7]

  • Initial Labeling: As soon as the first drop of waste is added, affix a hazardous waste tag.[7][12] Fill in the generator's name, location, and the date. List all chemical constituents, including "2-(2,6-Dimethoxyphenyl)-1-methylpiperidine" and any solvents, with their estimated percentages. Do not use abbreviations or chemical formulas.[11]

  • Location (Satellite Accumulation Area): Place the container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of the laboratory personnel.[9] The SAA should be in a well-ventilated area, such as a chemical fume hood.

  • Adding Waste: When adding waste, unscrew the cap, use a funnel if necessary, and immediately recap the container. Never leave a funnel in an open waste container. Containers must be kept closed at all times except when actively adding waste.[11]

  • Segregation: Store the container in secondary containment. Ensure it is segregated from incompatible materials, particularly strong acids and oxidizing agents, which could cause a violent reaction.[3][11]

  • Monitoring: Do not fill the container beyond 90% capacity to allow for vapor expansion.[11] Regularly inspect the container for any signs of degradation, leaks, or pressure buildup.[11]

Disposal Workflow and Spill Management

The following diagram illustrates the decision-making process for the routine disposal and emergency management of 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine waste.

G Workflow for Disposal of 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine Waste cluster_0 Waste Generation & Handling cluster_1 Disposal & Spill Protocol gen Waste Generated (e.g., reaction mixture, contaminated items) classify Classify as Hazardous Waste (Toxic, Corrosive, Flammable) gen->classify container Select Appropriate & Labeled Waste Container classify->container accumulate Accumulate in SAA (Keep Closed, Segregated) container->accumulate full Container 90% Full? accumulate->full full->accumulate No pickup Request Waste Pickup from EH&S full->pickup Yes spill Spill Occurs assess_spill Assess Spill Size & Hazard spill->assess_spill small_spill Small & Manageable? assess_spill->small_spill cleanup Cleanup with Inert Absorbent (e.g., vermiculite, sand). Wear full PPE. small_spill->cleanup Yes large_spill Contact EH&S Emergency Line. Evacuate Area. small_spill->large_spill No spill_waste Collect Spill Debris in a Labeled Hazardous Waste Container cleanup->spill_waste spill_waste->pickup

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental activities. The compound 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine, a subst...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental activities. The compound 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine, a substituted piperidine derivative, represents a class of molecules with significant potential in medicinal chemistry. However, its structural similarity to piperidine and other derivatives necessitates a robust understanding and implementation of appropriate safety protocols to mitigate potential hazards. This guide provides an in-depth, experience-driven framework for the selection and use of personal protective equipment (PPE) when handling this compound, ensuring the safety of laboratory personnel and the integrity of the research.

Core Principles of Chemical Handling: A Proactive Stance

Before detailing specific PPE, it is crucial to establish a foundational understanding of safe chemical handling practices. The "Hierarchy of Controls" is a fundamental concept in industrial hygiene that should guide all laboratory work. This framework prioritizes control methods from most to least effective:

  • Elimination/Substitution: In the context of research, this may not always be feasible, as the specific chemical is the subject of study.

  • Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard. The primary engineering control for handling 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine is a certified chemical fume hood.[4] All manipulations of the compound, including weighing, transferring, and reactions, should be conducted within a properly functioning fume hood to minimize inhalation exposure.

  • Administrative Controls: These are changes to work practices, such as standard operating procedures (SOPs), safety training, and clear labeling. All personnel handling the compound must be thoroughly trained on its potential hazards and the specific procedures for safe handling.[5]

  • Personal Protective Equipment (PPE): PPE is the last line of defense and is to be used in conjunction with engineering and administrative controls. It does not eliminate the hazard but provides a barrier between the user and the chemical.

Essential Personal Protective Equipment (PPE) for Handling 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine

The following table summarizes the recommended PPE for handling 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine, based on the known hazards of similar compounds.

Body PartRecommended PPERationale and Key Considerations
Hands Nitrile or Butyl Rubber GlovesPiperidine and its derivatives can cause severe skin burns and may be toxic upon skin contact.[3] Nitrile gloves offer good resistance to a wide range of chemicals, including many solvents used in organic synthesis.[6] For prolonged or high-risk operations, butyl rubber gloves provide excellent protection against many organic compounds.[7] Always double-glove to provide an extra layer of protection and to allow for the safe removal of the outer glove in case of contamination. Gloves should be inspected for any signs of degradation or puncture before and during use.[8]
Eyes/Face Safety Goggles with Side Shields or a Face ShieldThe potential for splashes of 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine or its solutions poses a significant risk of severe eye damage.[1] Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are the minimum requirement.[9] For operations with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a full-face shield should be worn in addition to safety goggles.[1]
Body Flame-Resistant Laboratory CoatA flame-resistant (FR) lab coat is essential due to the flammability of piperidine derivatives.[1] This type of lab coat will not ignite and continue to burn if exposed to a flash fire. The lab coat should be fully buttoned with the sleeves rolled down to provide maximum coverage.
Respiratory Use in a Chemical Fume HoodThe primary means of respiratory protection is the use of a chemical fume hood.[4] Piperidine derivatives can be toxic if inhaled, causing respiratory tract irritation.[1][8] For situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or in the event of a spill, a respirator may be necessary. The selection of a respirator should be based on a formal risk assessment and may include a half-mask or full-face respirator with organic vapor cartridges.[4]
Feet Closed-Toed ShoesTo protect against spills and falling objects, closed-toed shoes made of a non-porous material should always be worn in the laboratory.
Glove Selection: A Deeper Dive

The choice of glove material is critical for safe handling. The following table provides a general chemical resistance guide for common glove materials against classes of chemicals that may be used with 2-(2,6-Dimethoxyphenyl)-1-methylpiperidine. It is imperative to consult the glove manufacturer's specific chemical resistance charts for the chemicals in use.[10][11][12]

Glove MaterialAlcohols (e.g., Ethanol, Methanol)Aliphatic Hydrocarbons (e.g., Hexane)Aromatic Hydrocarbons (e.g., Toluene)Ketones (e.g., Acetone)Chlorinated Solvents (e.g., Dichloromethane)
Nitrile Good to ExcellentGoodFair to GoodPoor to FairPoor
Butyl Rubber ExcellentPoorPoorExcellentPoor
Neoprene GoodGoodFairGoodFair
Natural Rubber (Latex) GoodPoorPoorGoodPoor

Note: This is a generalized guide. Always verify compatibility with the specific solvent and glove manufacturer.[10]

Procedural Guidance for Donning and Doffing PPE

The effectiveness of PPE is contingent upon its correct use. The following step-by-step protocols for donning and doffing are designed to prevent cross-contamination.

Donning PPE Workflow

G A 1. Put on Lab Coat B 2. Put on Inner Gloves A->B C 3. Put on Safety Goggles/Face Shield B->C D 4. Put on Outer Gloves C->D

Caption: Sequential process for correctly donning PPE.

Doffing PPE Workflow

G A 1. Remove Outer Gloves B 2. Remove Lab Coat A->B C 3. Remove Safety Goggles/Face Shield B->C D 4. Remove Inner Gloves C->D E 5. Wash Hands Thoroughly D->E

Sources

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